3-Bromo-1,1,1-trifluoroacetone oxime
Description
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Properties
IUPAC Name |
N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAMTJKIIPLJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382012 | |
| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117341-57-8 | |
| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-1,1,1-trifluoroacetone oxime synthesis and properties
An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated building block with significant potential in medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, detailing the critical reaction parameters and providing a validated experimental protocol. Furthermore, this document outlines its key physicochemical and spectroscopic properties. The guide also explores the compound's applications, stemming from the unique interplay between the trifluoromethyl group, the reactive C-Br bond, and the versatile oxime functionality. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.
Introduction: The Strategic Value of Fluorinated Oximes
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a well-established strategy to modulate a molecule's biological and physical properties.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates.[1][3][4]
This compound (C₃H₃BrF₃NO) emerges as a particularly valuable synthetic intermediate by combining the influential CF₃ group with a versatile oxime functionality and a reactive bromine atom.[5] This trifecta of functional groups provides multiple handles for synthetic transformations, making it an attractive starting point for the synthesis of complex, fluorinated molecules. Oximes themselves are a significant class of compounds in medicinal chemistry, known for their roles as drugs, antidotes, and key intermediates for various pharmacologically active derivatives.[6]
This guide offers an in-depth examination of the synthesis and properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the condensation reaction of its ketone precursor, 3-bromo-1,1,1-trifluoroacetone, with hydroxylamine.[7][8]
Reaction Mechanism: Nucleophilic Addition
The synthesis proceeds via a classical nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the ketone. The electron-withdrawing nature of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the nitrogen atom of hydroxylamine. The reaction is typically reversible and acid-catalyzed, culminating in the elimination of a water molecule to form the C=N double bond of the oxime.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of oximes and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (CAS 431-35-6)[9]
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or aqueous hydroxylamine (50 wt. %)[10]
-
Sodium acetate or other suitable base
-
Ethanol or other suitable protic solvent
-
Deionized water
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 to 1.5 molar equivalents) and sodium acetate (1.1 to 1.5 molar equivalents) in a minimal amount of water/ethanol co-solvent. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt. If using aqueous hydroxylamine, this step can be modified accordingly.[10]
-
Reaction Initiation: Cool the hydroxylamine solution in an ice bath. Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 molar equivalent) dropwise to the stirred solution. The starting ketone is a highly flammable and corrosive liquid, and appropriate personal protective equipment (PPE) must be worn.[11]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Work-up and Extraction: Once the reaction is complete, quench the mixture by adding cold deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine to remove any inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Conceptual synthesis of a substituted isoxazole from the title compound.
Safety, Handling, and Storage
Given the hazardous nature of the precursor ketone, stringent safety protocols are essential when handling both the starting material and the oxime product.
-
Handling: The precursor, 3-bromo-1,1,1-trifluoroacetone, is a highly flammable liquid that causes severe skin burns and eye damage, and may cause respiratory irritation. [11]The oxime is classified as an irritant. [12]All manipulations should be conducted in a well-ventilated fume hood. [13][14]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [14]* Storage: The precursor ketone should be stored at 2-8°C in a dry, well-ventilated area away from ignition sources. [11]The oxime should be stored in a tightly sealed container in a cool, dry place.
-
Decomposition: Hazardous decomposition products upon combustion may include carbon oxides, hydrogen bromide, and hydrogen fluoride. [11]
Conclusion
This compound stands out as a high-potential building block for advanced chemical synthesis. Its preparation from readily available starting materials, combined with its multifunctional nature, provides a valuable platform for accessing novel fluorinated compounds. For medicinal chemists, it offers a strategic tool to embed the advantageous trifluoromethyl group into complex molecules, potentially accelerating the discovery of new therapeutic agents. Proper understanding of its synthesis, properties, and handling is paramount to unlocking its full synthetic potential.
References
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- Apollo Scientific. (n.d.). 3,3-Dibromo-1,1,1-trifluoroacetone Safety Data Sheet.
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- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- ResearchGate. (2025, August 6). Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives.
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-1,1,1-trifluoroacetone Oxime
Abstract: This guide provides a comprehensive, technically detailed framework for the synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, beginning with the α-bromination of 1,1,1-trifluoroacetone to yield the key intermediate, 3-Bromo-1,1,1-trifluoroacetone, followed by its subsequent condensation with hydroxylamine to form the target oxime. This document elucidates the underlying chemical principles, provides validated step-by-step experimental protocols, and details the necessary characterization and safety protocols tailored for researchers, chemists, and professionals in drug development.
Introduction
Fluorinated organic molecules are of paramount importance in modern pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (C₃H₃BrF₃NO) is a versatile synthetic intermediate, combining the reactivity of an oxime with the unique electronic properties of a trifluoromethyl group and the synthetic handle of a bromine atom. This trifecta of functional groups makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other novel chemical entities. This guide presents a reliable and well-characterized pathway to this valuable compound.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved in two primary stages. The first stage involves the selective monobromination of 1,1,1-trifluoroacetone at the α-carbon. The second stage is the nucleophilic addition of hydroxylamine to the carbonyl group of the resulting α-haloketone, followed by dehydration to form the oxime.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of 3-Bromo-1,1,1-trifluoroacetone
The initial step is the α-bromination of 1,1,1-trifluoroacetone. The strong electron-withdrawing nature of the trifluoromethyl group acidifies the α-protons, facilitating enolization and subsequent reaction with an electrophilic bromine source.
Mechanism and Rationale
The reaction proceeds via an acid-catalyzed enolization mechanism. The carbonyl oxygen is first protonated by a catalytic amount of strong acid, which enhances the electrophilicity of the carbonyl carbon and promotes the formation of the enol tautomer. This enol, being electron-rich, then acts as a nucleophile, attacking the electrophilic bromine.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred.[1][2][3] NBS serves as a safer, solid reagent that provides a low, steady concentration of electrophilic bromine through its reaction with the HBr byproduct, minimizing the risk of di-bromination and other side reactions.[1][4]
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to accelerate the rate-limiting enolization step.[2]
Caption: Simplified mechanism of acid-catalyzed α-bromination.
Detailed Experimental Protocol
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,1,1-trifluoroacetone (1.0 eq).
-
Reagent Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Begin stirring and cool the flask in an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (1.05 eq.) in a suitable solvent (e.g., CCl₄ or acetonitrile) and add it dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (typically 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 3-Bromo-1,1,1-trifluoroacetone, is a liquid that can be purified by fractional distillation under atmospheric or reduced pressure.[5]
Part 2: Synthesis of this compound
The second stage involves the reaction of the purified α-haloketone with hydroxylamine to form the corresponding oxime. This is a classic condensation reaction.[6][7][8]
Mechanism and Rationale
The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the ketone.[8] This forms a tetrahedral carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the final oxime product.[8][9]
-
pH Control: The reaction is typically performed under mildly acidic to neutral conditions. The hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl), and a weak base like sodium acetate or pyridine is added to liberate the free hydroxylamine nucleophile in situ. This buffering prevents the complete protonation of hydroxylamine (which would render it non-nucleophilic) while still providing enough acid to catalyze the dehydration of the carbinolamine intermediate.[7]
Detailed Experimental Protocol
-
Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq.) in ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (around 60-70 °C) for an additional 2-3 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The oxime product may precipitate as a solid or an oil.
-
Extraction: If the product is an oil, extract it with ethyl acetate or diethyl ether (3 x 50 mL). If it is a solid, it can be collected by vacuum filtration.
-
Washing: Wash the collected solid or the combined organic extracts with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Summary and Characterization
Proper characterization of the intermediate and final product is critical for validating the success of the synthesis.
| Compound | Formula | Mol. Weight | Appearance | Boiling Point (°C) |
| 3-Bromo-1,1,1-trifluoroacetone[5][10] | C₃H₂BrF₃O | 190.95 g/mol | Colorless to light yellow liquid | 93-95 / 35 mmHg[5] |
| This compound[11][12] | C₃H₃BrF₃NO | 205.96 g/mol [12] | Solid | 162.3 / 760 mmHg (Predicted)[11] |
Expected Spectroscopic Data:
-
3-Bromo-1,1,1-trifluoroacetone:
-
¹H NMR (CDCl₃): A singlet is expected around δ 4.3-4.5 ppm for the -CH₂Br protons.[13]
-
¹⁹F NMR (CDCl₃): A singlet is expected around δ -77 to -79 ppm, characteristic of a CF₃ group adjacent to a carbonyl.[14]
-
¹³C NMR (CDCl₃): Signals expected around δ 188-192 (C=O, quartet due to J-coupling with F), δ 115-118 (CF₃, quartet), and δ 30-34 (-CH₂Br).
-
-
This compound:
-
¹H NMR (CDCl₃): A singlet for the -CH₂Br protons (shifted relative to the ketone) and a broad singlet for the oxime -OH proton. The presence of E/Z isomers may lead to two distinct sets of peaks.
-
¹⁹F NMR (CDCl₃): A singlet around δ -66 to -70 ppm. The chemical shift will be different from the ketone precursor due to the change in the electronic environment.[15][16]
-
Safety Precautions
-
1,1,1-Trifluoroacetone: This is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is an irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes. It can decompose over time, releasing bromine.[3] Use from a freshly opened container or recrystallize if it appears yellow or brown.[2]
-
3-Bromo-1,1,1-trifluoroacetone: As an α-haloketone, this intermediate is a potent lachrymator and a strong alkylating agent.[17] Handle with extreme care using appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.
-
Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated in the absence of a solvent. Handle with care and avoid anhydrous isolation.
Conclusion
This guide outlines a reliable and reproducible two-step synthesis for this compound. By detailing the mechanistic rationale behind reagent choices and reaction conditions, and by providing clear, step-by-step protocols, researchers are equipped to produce this valuable fluorinated building block with high purity. The provided characterization data serves as a benchmark for validating the synthetic outcome, ensuring the integrity of the material for subsequent applications in drug discovery and chemical innovation.
References
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Loiseau, F., & Beauchemin, A. M. E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses. [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. [Link]
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Al-Zaydi, A. G. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(12), 3013-3084. [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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α-Halo ketone. Wikipedia. [Link]
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N-Bromosuccinimide. Wikipedia. [Link]
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NBS: Radical Bromination. YouTube. [Link]
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Hydroxylamine. Wikipedia. [Link]
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Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
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Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]
- Process for producing 1,1,1-trifluoroacetone.
-
Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
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Cocivera, M., & Effio, A. (1976). Flow nuclear magnetic resonance study of the rapid addition of hydroxylamine to acetone and the rate-determining dehydration of the carbinolamine. Journal of the American Chemical Society, 98(23), 7371-7376. [Link]
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N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. YouTube. [Link]
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Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383. [Link]
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
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van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study (Master's dissertation, University of Pretoria). [Link]
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The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. ResearchGate. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: A Versatile Fluorinated Building Block
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1,1,1-trifluoroacetone oxime, a fluorinated building block of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, with a particular focus on its utility in the construction of complex heterocyclic scaffolds. The guide is intended to serve as a practical resource, offering field-proven insights and methodologies to facilitate its effective use in the laboratory.
Introduction: The Strategic Importance of Fluorinated Oximes in Modern Chemistry
The introduction of fluorine atoms into organic molecules can profoundly influence their biological and chemical properties. The trifluoromethyl group (CF3), in particular, is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Oximes, with their versatile reactivity, serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing compounds, including many FDA-approved drugs.[2][3][4] this compound (CAS No. 117341-57-8) merges the advantageous properties of both the trifluoromethyl group and the oxime functional group, making it a powerful and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[5][6]
This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, empowering researchers to leverage its unique chemical characteristics in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and safety considerations is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These computed and experimentally observed values provide essential information for reaction planning and purification.
| Property | Value | Source |
| Molecular Formula | C3H3BrF3NO | [5][6] |
| Molecular Weight | 205.96 g/mol | [5][6] |
| CAS Number | 117341-57-8 | [5][6] |
| Appearance | Clear liquid | [7] |
| Density | 1.88 g/cm³ | [6] |
| Boiling Point | 162.3 °C at 760 mmHg | [6] |
| Flash Point | 52 °C | [6] |
| Refractive Index | 1.425 | [6] |
| Purity | ≥95% | [7] |
Safety and Handling
This compound is classified as an irritant.[6] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
The precursor, 3-Bromo-1,1,1-trifluoroacetone, is a highly flammable liquid and causes severe skin burns and eye damage. Therefore, extreme caution should be exercised when handling both the precursor and the oxime product.
Synthesis of this compound: A Validated Protocol
The synthesis of oximes from their corresponding ketones is a fundamental transformation in organic chemistry. The following protocol provides a reliable method for the preparation of this compound from its ketone precursor.
Causality Behind Experimental Choices
The oximation reaction relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate the proton transfer steps involved in the mechanism. A mild base, such as pyridine or sodium acetate, is often added to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, driving the equilibrium towards product formation. The temperature is controlled to ensure a steady reaction rate while minimizing potential side reactions.
Step-by-Step Experimental Protocol
This protocol is adapted from general and established procedures for oxime synthesis.[8]
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-1,1,1-trifluoroacetone and ethanol.
-
In a separate beaker, dissolve hydroxylamine hydrochloride in a minimal amount of water and add it to the reaction flask.
-
Add pyridine to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with a saturated solution of copper(II) sulfate to remove residual pyridine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Self-Validation: The purity of the synthesized oxime should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone carbonyl signal and the appearance of the oxime hydroxyl proton signal in the respective spectra are key indicators of a successful reaction.
Chemical Reactivity and Applications in Drug Discovery
The unique structural features of this compound—a trifluoromethyl group, a nucleophilic oxime moiety, and a reactive carbon-bromine bond—make it a highly versatile synthon for the construction of complex heterocyclic molecules.
Synthesis of Trifluoromethyl-Containing Heterocycles
A key application of this oxime is in the synthesis of trifluoromethylated heterocycles, which are prominent scaffolds in many pharmaceuticals. For instance, it has been utilized in the synthesis of 3-(trifluoromethyl)isoxazol-5-amine.[9] In this reaction, the oxime is treated with potassium cyanide in methanol. The in situ generated nitrile oxide from the oxime likely undergoes a cycloaddition reaction, followed by subsequent transformations to yield the isoxazole ring system.
Potential Applications in Medicinal Chemistry
The incorporation of the trifluoromethyl group is a well-established strategy in drug design to improve a molecule's metabolic stability and membrane permeability.[1] The oxime functionality provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The presence of the bromine atom offers an additional site for synthetic elaboration, for example, through cross-coupling reactions to introduce further molecular complexity.
The synthesis of novel heterocyclic compounds containing the trifluoromethyl group is an active area of research, and building blocks like this compound are critical tools in this endeavor.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from its precursor, 3-Bromo-1,1,1-trifluoroacetone.
¹H NMR: The spectrum is expected to show a singlet for the CH₂Br protons and a broad singlet for the N-OH proton.
¹³C NMR: Key signals would include those for the CF₃ carbon (a quartet due to C-F coupling), the C=N carbon, and the CH₂Br carbon. A reference spectrum for the precursor ketone is available.[10]
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the oxime, the C=N double bond, and the C-F bonds of the trifluoromethyl group. IR data for the precursor ketone is also available.[11]
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and trifluoromethyl radicals. Mass spectrometry data for the precursor is available.
Conclusion
This compound is a valuable and versatile fluorinated building block for organic synthesis, particularly for the construction of trifluoromethyl-containing heterocyclic compounds. Its unique combination of functional groups provides multiple avenues for synthetic transformations. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and insights into its applications in medicinal chemistry. By understanding the principles and methodologies outlined herein, researchers can effectively utilize this reagent to advance their synthetic and drug discovery programs.
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An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime (CAS 117341-57-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,1,1-trifluoroacetone oxime is a specialized fluorinated organic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive bromomethyl group, a stable trifluoromethyl moiety, and a versatile oxime functional group, make it a valuable building block for the synthesis of complex heterocyclic structures and potentially bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the oxime and bromo functionalities offer multiple avenues for chemical modification. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility in a research and development setting.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 117341-57-8 | [1] |
| Molecular Formula | C3H3BrF3NO | [1] |
| Molecular Weight | 205.96 g/mol | [1] |
| Appearance | Clear liquid | [2] |
| Density | 1.88 g/cm³ | [1][3] |
| Boiling Point | 162.3 °C at 760 mmHg | [1][3] |
| Flash Point | 52 °C | [1][3] |
| Refractive Index | 1.425 | [1][3] |
| Vapor Pressure | 1.12 mmHg at 25 °C | [1][3] |
Safety and Handling
This compound is classified as an irritant.[1][3] It is essential to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid contact with skin and eyes, and prevent the formation of aerosols.[2]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In case of accidental exposure, it is crucial to seek immediate medical attention. Standard first aid measures include flushing the affected area with copious amounts of water.
Synthesis and Characterization
The primary route for the synthesis of this compound involves the oximation of its corresponding ketone precursor, 3-Bromo-1,1,1-trifluoroacetone (CAS 431-35-6).
Experimental Protocol: Synthesis of this compound
This protocol is based on the established methodology for the oximation of ketones.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol or other suitable solvent
-
Water
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Dissolve 3-Bromo-1,1,1-trifluoroacetone in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate. The base is used to liberate free hydroxylamine from its salt.
-
Add the hydroxylamine solution to the ketone solution dropwise at room temperature with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of a protic solvent like ethanol facilitates the dissolution of both the organic ketone and the inorganic hydroxylamine salt.
-
The use of a base is critical to neutralize the HCl released from hydroxylamine hydrochloride, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic.
-
The workup procedure is designed to remove unreacted starting materials and inorganic byproducts.
Characterization
-
¹H NMR: A singlet for the CH₂Br protons and a broad singlet for the oxime OH proton.
-
¹³C NMR: Resonances for the CF₃ carbon (likely a quartet due to C-F coupling), the C=N carbon, and the CH₂Br carbon.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the CF₃ group.[4][5]
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch, C=N stretch, and C-F bonds.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the combined reactivity of its functional groups. The oxime can act as a nucleophile or be converted into other reactive species, while the bromomethyl group is susceptible to nucleophilic substitution.
In Situ Generation of Nitrosoalkenes for Hetero-Diels-Alder Reactions
A key application of this compound is its role as a precursor to the highly reactive 1,1,1-trifluoro-2-nitroso-2-propene intermediate. This is typically achieved in situ through elimination of HBr with a base. The resulting nitrosoalkene is a powerful dienophile in hetero-Diels-Alder reactions, enabling the synthesis of various trifluoromethyl-substituted 1,2-oxazines.[6][7][8]
Diagram: Hetero-Diels-Alder Reaction Pathway
Caption: In situ generation of a nitrosoalkene from the oxime and its subsequent cycloaddition.
These 1,2-oxazine products are valuable intermediates for the synthesis of other important nitrogen-containing compounds, such as γ-amino alcohols and pyrrolidines, which are common motifs in pharmaceuticals.
Synthesis of Trifluoromethyl-Substituted Isoxazoles
The oxime functionality can be oxidized to a nitrile oxide, another reactive 1,3-dipole. This trifluoroacetonitrile oxide can then undergo [3+2] cycloaddition reactions with alkynes to afford trifluoromethyl-substituted isoxazoles.[6][9] Isoxazoles are a prominent class of heterocycles found in numerous FDA-approved drugs.[10]
Diagram: Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition
Caption: Formation of a nitrile oxide from the oxime for isoxazole synthesis.
Role in Drug Discovery and Development
The incorporation of fluorine, particularly the trifluoromethyl group, into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][11] Oximes and their derivatives also exhibit a broad range of biological activities.[10][12][13][14]
While specific examples of marketed drugs derived directly from this compound are not documented, its utility as a building block for trifluoromethylated heterocycles places it in a valuable position for drug discovery programs. The synthesis of novel trifluoromethyl-substituted 1,2-oxazines and isoxazoles, for instance, provides scaffolds that can be further elaborated to create libraries of compounds for screening against various biological targets.
The bromo functionality also allows for the introduction of diverse substituents through nucleophilic substitution reactions, further expanding the chemical space that can be explored from this versatile starting material.
Thermal Stability and Storage
Information on the thermal stability of this compound is not extensively reported. However, halogenated oximes can be prone to decomposition, especially at elevated temperatures or in the presence of acids or bases.[6] It is recommended to store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, offering a gateway to a variety of trifluoromethyl-substituted heterocyclic compounds. Its ability to serve as a precursor for reactive intermediates like nitrosoalkenes and nitrile oxides makes it a powerful tool for constructing complex molecular architectures. For researchers in drug discovery, this compound provides a readily accessible starting material for generating novel chemical entities with potentially enhanced pharmacological properties. Proper handling and storage are essential to ensure its stability and safe use in the laboratory.
References
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Recent advance in synthesis and biological activity of oxime derivatives. ResearchGate. Available from: [Link]
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Ābele, E.; Lukevics, E. RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Available from: [Link]
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physical and chemical properties of 3-Bromo-1,1,1-trifluoroacetone oxime
An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: Properties, Synthesis, and Applications
Abstract
This compound (CAS No. 117341-57-8) is a specialized fluorinated organic compound of significant interest to the fields of medicinal chemistry and materials science.[1] Its unique trifunctional architecture, featuring a reactive oxime moiety, an electron-withdrawing trifluoromethyl group, and a versatile bromomethyl handle, positions it as a valuable and highly reactive building block for synthesizing complex nitrogen-containing molecules. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Oximes
In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (CF₃) is particularly favored for its profound electronic effects and its ability to mimic other chemical groups.
Simultaneously, the oxime functional group serves as a versatile synthon in organic chemistry.[2] Oximes are not merely stable derivatives of carbonyls; they are key intermediates in the synthesis of amides (via Beckmann rearrangement), amines, nitriles, and a diverse array of nitrogen-containing heterocycles.[3][4] Furthermore, oxime-containing molecules have demonstrated significant pharmacological activity, serving as FDA-approved antibiotics and antidotes for organophosphate poisoning.[5][6]
This compound merges these two strategic areas. It offers a pre-packaged, trifluoromethylated scaffold that can be elaborated through both the oxime's rich chemistry and the bromomethyl group's susceptibility to nucleophilic displacement, providing a direct route to novel, fluorine-containing pharmaceutical and agrochemical candidates.
Core Molecular Identity and Physicochemical Properties
The fundamental identity of this compound is defined by its unique structure, which dictates its physical and chemical behavior.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| CAS Number | 117341-57-8 | [1][7][8] |
| Molecular Formula | C₃H₃BrF₃NO | [1][8] |
| Molecular Weight | 205.96 g/mol | [1][8] |
| Appearance | Clear liquid | [9] |
| Boiling Point | 162.3 °C at 760 mmHg | [1] |
| Density | 1.88 g/cm³ | [1] |
| Refractive Index | 1.425 | [1] |
| Flash Point | 52 °C | [1] |
| Vapor Pressure | 1.12 mmHg at 25°C | [1] |
| Synonyms | 3-Bromo-1,1,1-trifluoropropan-2-one oxime | [1][8] |
Synthesis and Purification
The most direct and widely used method for synthesizing oximes is the acid-catalyzed condensation of a carbonyl compound with hydroxylamine.[10] This general protocol is adapted here for the specific synthesis of this compound from its ketone precursor.
Synthesis Workflow
Detailed Experimental Protocol
Causality Statement: This protocol uses hydroxylamine hydrochloride, which is more stable than free hydroxylamine. A mild base, sodium acetate, is used to generate the free hydroxylamine in situ, driving the condensation reaction forward under weakly acidic conditions that are optimal for oxime formation.[4]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1,1,1-trifluoroacetone (19.1 g, 0.1 mol) in 100 mL of 95% ethanol.
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate trihydrate (16.3 g, 0.12 mol) in 50 mL of deionized water. Gentle warming may be required.
-
Reaction Initiation: Add the aqueous hydroxylamine/acetate solution to the stirred ethanolic ketone solution over 10 minutes. The flask should be cooled in an ice bath if a significant exotherm is observed.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
-
Aqueous Workup: Pour the reaction mixture into 200 mL of cold deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with 75 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid. Purity should be confirmed by NMR spectroscopy.
Trustworthiness Note: This protocol is self-validating. The consumption of the starting material, confirmed by TLC or GC-MS, and the appearance of a new product spot/peak provide clear checkpoints. The final purity is validated by spectroscopic analysis, ensuring the identity and quality of the synthesized compound.
Chemical Reactivity and Mechanistic Rationale
The reactivity of this compound is governed by the interplay of its three key functional components.
-
The Oxime Moiety : This is a highly versatile functional group. It can undergo N-O bond fragmentation under transition metal or photochemical catalysis to generate reactive iminyl radicals, which are valuable for forming new C-N bonds.[2] It can also be reduced to the corresponding primary amine or undergo the Beckmann rearrangement to form an amide, providing access to different nitrogen oxidation states.
-
The Bromomethyl Group : The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide range of functional groups, including thiols, azides, cyanides, and various carbon nucleophiles, enabling chain extension and molecular elaboration.
-
The Trifluoromethyl Group : This powerful electron-withdrawing group exerts a significant inductive effect on the molecule. It increases the electrophilicity of the C=N carbon, potentially altering its reactivity in cycloaddition reactions or towards nucleophiles. Furthermore, the CF₃ group enhances the acidity of the oxime proton, which can influence its behavior in base-mediated reactions.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shift / Absorption Range | Rationale / Assignment |
| ¹H NMR | δ 9.0-11.0 ppm (broad singlet, 1H) | Acidic proton of the oxime (-N-OH). |
| δ 4.2-4.5 ppm (singlet, 2H) | Methylene protons adjacent to the bromine atom (-CH₂Br). | |
| ¹³C NMR | δ 145-155 ppm (quartet) | Carbon of the oxime (C=N), split by the adjacent CF₃ group. |
| δ 115-125 ppm (quartet) | Carbon of the trifluoromethyl group (-CF₃), showing a large ¹JC-F coupling. | |
| δ 30-35 ppm | Carbon of the bromomethyl group (-CH₂Br). | |
| ¹⁹F NMR | δ -70 to -80 ppm (singlet) | Three equivalent fluorine atoms of the -CF₃ group. |
| IR | ~3600 cm⁻¹ (broad) | O-H stretch of the oxime group.[4] |
| ~1665 cm⁻¹ (medium) | C=N stretch of the oxime.[4] | |
| ~1100-1300 cm⁻¹ (strong) | C-F stretches of the trifluoromethyl group. | |
| ~945 cm⁻¹ (medium) | N-O stretch of the oxime.[4] |
Applications in Research and Development
The trifunctional nature of this compound makes it a powerful intermediate for several high-value applications:
-
Medicinal Chemistry: It serves as an ideal starting point for synthesizing novel fluorinated analogs of bioactive molecules. The precursor, 3-bromo-1,1,1-trifluoroacetone, is known to be used in synthesizing enzyme inhibitors by modifying cysteine residues.[] The oxime derivative can be used to build complex heterocyclic scaffolds or to introduce the trifluoromethyl-oxime motif into peptides or other lead compounds.
-
Agrochemicals: Many successful pesticides and herbicides incorporate fluorinated and nitrogen-containing moieties. This compound provides a direct route to new classes of potential agrochemicals by allowing for diverse functionalization at two distinct points on a stable, fluorinated core.
-
Materials Science: Oximes are used as ligands in coordination chemistry and as components in the synthesis of polymers like Nylon 6.[4][13] The unique electronic properties conferred by the CF₃ group could lead to novel ligands with tailored affinities for specific metals or monomers for advanced polymer development.
Safety, Handling, and Storage
Hazard Profile: this compound is classified as an irritant.[1] Its precursor, 3-bromo-1,1,1-trifluoroacetone, is a highly hazardous material, being flammable and causing severe skin burns, eye damage, and respiratory irritation.[14][15] It is imperative to handle the oxime derivative with commensurate caution.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[15][16]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers a confluence of desirable properties for advanced chemical synthesis. Its combination of a stable fluorinated core with two distinct and highly versatile reactive sites provides researchers with a powerful tool for the efficient construction of complex molecules. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the utility of such specialized intermediates is poised to become increasingly critical in driving innovation.
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3-Bromo-1,1,1-trifluoroacetone oxime molecular weight
An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
This compound is a specialized chemical intermediate that stands at the intersection of fluorine chemistry and versatile synthetic building blocks. Its structure, featuring a trifluoromethyl group, a reactive bromine atom, and an oxime functional group, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The trifluoromethyl moiety is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Simultaneously, the oxime group offers a rich scaffold for diverse chemical transformations, enabling the synthesis of complex nitrogen-containing compounds.
This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its reactivity and potential applications as a strategic tool in the design and development of novel therapeutics. The insights presented herein are tailored for scientists and professionals seeking to leverage the unique chemical attributes of this fluorinated building block.
Physicochemical and Spectroscopic Profile
The distinct structural features of this compound govern its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 205.96 g/mol | [1][2] |
| Molecular Formula | C₃H₃BrF₃NO | [1][2] |
| CAS Number | 117341-57-8 | [1][3] |
| Synonym | 3-Bromo-1,1,1-trifluoropropan-2-one oxime | [1] |
| Boiling Point | 162.3°C at 760 mmHg | [2] |
| Density | 1.88 g/cm³ | [2] |
| Flash Point | 52°C | [2] |
| Refractive Index | 1.425 | [2] |
Synthesis and Mechanistic Considerations
The most direct and common route to this compound is through the condensation reaction of its corresponding ketone, 3-Bromo-1,1,1-trifluoroacetone, with hydroxylamine.[6][7] This transformation is a cornerstone of organic synthesis for preparing oximes from carbonyl compounds.
Reaction Mechanism: Oximation
The oximation reaction proceeds via a nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the ketone. The potent electron-withdrawing effect of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack. This is a critical consideration, as the reactivity of the ketone is paramount for an efficient transformation. The reaction is typically catalyzed by a weak acid or base.
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Spectroscopic Characterization of 3-Bromo-1,1,1-trifluoroacetone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,1,1-trifluoroacetone oxime is a halogenated, trifluoromethyl-containing organic molecule with potential applications in synthetic chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in medicinal chemistry. The oxime functional group is a versatile precursor for various chemical transformations. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and characterization.
This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public domain experimental spectra for the oxime, this guide will leverage the experimentally obtained spectral data of its precursor, 3-Bromo-1,1,1-trifluoroacetone, to predict and interpret the spectroscopic features of the target oxime. This approach, combining experimental data of a close analogue with fundamental spectroscopic principles, provides a robust framework for researchers working with this and similar compounds.
Molecular Structure and Isomerism
The conversion of 3-Bromo-1,1,1-trifluoroacetone to its oxime introduces a C=N double bond, which can result in stereoisomerism. Depending on the relative orientation of the hydroxyl group (-OH) and the bromomethyl or trifluoromethyl group, the oxime can exist as either the (E) or (Z) isomer. The presence of both isomers can complicate spectral interpretation, often resulting in two sets of signals in NMR spectra.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of the precursor, 3-Bromo-1,1,1-trifluoroacetone, typically shows a singlet for the two protons of the bromomethyl group (-CH₂Br). Upon formation of the oxime, this chemical environment is altered.
Expected Chemical Shifts and Multiplicity:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CH ₂Br | 4.0 - 4.5 | Singlet | The electronegative bromine atom and the adjacent C=N bond will deshield these protons, shifting them downfield. The two protons are expected to be chemically equivalent, resulting in a singlet. The presence of (E) and (Z) isomers might lead to two distinct singlets. |
| -OH | 9.0 - 12.0 | Broad Singlet | The oxime hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet and can be exchanged with D₂O. |
Experimental ¹H NMR Data for 3-Bromo-1,1,1-trifluoroacetone (Precursor):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -CH ₂Br | ~4.2 | Singlet |
The conversion of the ketone to the oxime is expected to cause a slight upfield or downfield shift of the -CH₂Br protons depending on the dominant isomer and solvent effects.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The strong electron-withdrawing effect of the fluorine atoms will significantly influence the chemical shift of the trifluoromethyl carbon.
Expected Chemical Shifts and Multiplicity:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -C H₂Br | 25 - 35 | Triplet (due to C-H coupling) | This carbon is attached to the electronegative bromine, placing it in this region. |
| C =NOH | 145 - 155 | Quartet (due to ¹JC-F coupling) | The imino carbon will be significantly deshielded. It will appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group. The presence of (E) and (Z) isomers may result in two distinct quartets. |
| -C F₃ | 115 - 125 | Quartet (due to ¹JC-F coupling) | The carbon of the trifluoromethyl group will be strongly coupled to the three fluorine atoms, resulting in a characteristic quartet with a large coupling constant. |
Experimental ¹³C NMR Data for 3-Bromo-1,1,1-trifluoroacetone (Precursor): [1]
| Carbon | Chemical Shift (δ, ppm) | Multiplicity |
| -C H₂Br | ~33 | Triplet |
| C =O | ~185 | Quartet |
| -C F₃ | ~116 | Quartet |
The most significant change upon oximation will be the upfield shift of the carbonyl carbon (~185 ppm) to the imino carbon region (~145-155 ppm).
Predicted ¹⁹F NMR Spectrum of this compound
¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.
Expected Chemical Shift and Multiplicity:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CF ₃ | -70 to -80 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet. The chemical shift will be in the typical range for a CF₃ group attached to a sp²-hybridized carbon. The (E) and (Z) isomers may show two distinct singlets. |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: A range appropriate for trifluoromethyl groups (e.g., -50 to -90 ppm).
-
Number of scans: 16-64.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum of this compound
The conversion of the ketone to the oxime will result in the disappearance of the strong C=O stretching band and the appearance of new bands associated with the C=N and O-H groups.
Expected Characteristic Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch | 3100 - 3500 | Broad, Medium-Strong | This broad absorption is characteristic of the hydroxyl group of the oxime, often involved in hydrogen bonding. |
| C-H stretch (sp³) | 2850 - 3000 | Medium | Corresponds to the stretching vibrations of the C-H bonds in the bromomethyl group. |
| C=N stretch | 1620 - 1680 | Medium | The carbon-nitrogen double bond of the oxime will have a characteristic absorption in this region. |
| C-F stretch | 1100 - 1300 | Strong | The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the fingerprint region. |
| N-O stretch | 930 - 960 | Medium | The nitrogen-oxygen single bond of the oxime has a characteristic absorption in this range. |
| C-Br stretch | 500 - 600 | Medium-Strong | The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum. |
Experimental IR Data for 3-Bromo-1,1,1-trifluoroacetone (Precursor):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch | ~1750 | Strong |
| C-F stretch | ~1100-1300 | Strong |
| C-Br stretch | ~500-600 | Medium-Strong |
The key diagnostic change in the IR spectrum upon formation of the oxime will be the disappearance of the strong C=O stretch around 1750 cm⁻¹ and the appearance of the O-H and C=N stretches.
Experimental Protocol: IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.
Instrumentation and Acquisition Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.
Expected Molecular Ion and Key Fragments:
| m/z | Ion | Rationale |
| 205/207 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monobrominated compound. |
| 126 | [M - Br]⁺ | Loss of a bromine radical. |
| 190/192 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 69 | [CF₃]⁺ | A very common and stable fragment for trifluoromethyl-containing compounds. |
| 94/96 | [CH₂Br]⁺ | Fragment corresponding to the bromomethyl cation. |
Experimental Mass Spectrum Data for 3-Bromo-1,1,1-trifluoroacetone (Precursor):
The NIST WebBook provides mass spectral data for 3-Bromo-1,1,1-trifluoroacetone. Key fragments include the molecular ion at m/z 190/192 and the [CF₃]⁺ fragment at m/z 69.
The fragmentation of the oxime will be influenced by the stability of the resulting radical cations and neutral losses.
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is an excellent method for separation and analysis.
-
Direct Infusion: The sample can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly into the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion.
Instrumentation and Acquisition Parameters:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers are commonly used.
-
EI Mode:
-
Electron Energy: 70 eV.
-
-
ESI Mode:
-
Can be run in positive or negative ion mode.
-
-
Mass Range: A scan range of m/z 50-300 should be sufficient to observe the molecular ion and key fragments.
Synthesis of this compound
A general and reliable method for the synthesis of oximes is the reaction of a ketone or aldehyde with hydroxylamine.
Caption: General synthesis of this compound.
Step-by-Step Protocol:
-
Dissolve 3-Bromo-1,1,1-trifluoroacetone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) in the same solvent. The base is necessary to neutralize the HCl and generate free hydroxylamine.
-
Add the hydroxylamine solution to the ketone solution dropwise with stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By analyzing the known spectral features of its precursor, 3-Bromo-1,1,1-trifluoroacetone, and applying fundamental principles of NMR, IR, and MS, we have predicted the key diagnostic signals for the oxime. This information, coupled with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, purification, and structural elucidation of this and related fluorinated oximes. The ability to predict and interpret spectral data is a critical skill in modern chemical research, enabling scientists to confidently characterize novel compounds.
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SpectraBase. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. Retrieved from [Link]
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The Ascendance of a Fluorinated Synthon: A Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group, in particular, imparts unique physicochemical properties that can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This technical guide delves into the history, synthesis, and applications of a pivotal fluorinated building block: 3-Bromo-1,1,1-trifluoroacetone oxime. From its origins as a key intermediate in the synthesis of trifluoromethylated heterocycles to its potential in the creation of novel bioactive compounds, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile synthon. We will explore its discovery, detail robust synthetic protocols, and illuminate its role in the ever-evolving landscape of medicinal and agricultural chemistry.
Introduction: The Trifluoromethyl Group and the Rise of Fluorinated Building Blocks
The introduction of fluorine into organic molecules can dramatically alter their properties.[1][2] The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic and lipophilic character.[1][3] This has led to a surge in the development of trifluoromethyl-containing pharmaceuticals and agrochemicals.
Central to this development is the availability of versatile and reactive trifluoromethylated building blocks. 3-Bromo-1,1,1-trifluoroacetone, and its corresponding oxime, have emerged as highly valuable synthons due to the presence of multiple reactive sites that allow for diverse chemical transformations. This guide will provide an in-depth exploration of the discovery and history of this compound, its synthesis, and its applications as a precursor to important chemical entities.
Discovery and Historical Context: A Key Intermediate Unveiled
The journey of this compound is intrinsically linked to the broader exploration of fluorinated organic compounds in the mid-20th century. The parent ketone, 3-Bromo-1,1,1-trifluoroacetone, is a halogenated organic compound that exists as a colorless to pale yellow liquid at room temperature.[4] Its synthesis is typically achieved through the bromination of 1,1,1-trifluoroacetone.[4]
A pivotal moment in the history of this compound (CAS Number: 117341-57-8) came with the discovery of its utility as a key intermediate in the synthesis of 3-trifluoromethyl-5-aminoisoxazole. A patent, WO2008/033999 A2, details a synthetic route where the oxime undergoes a cyclization reaction to form the isoxazole ring system. This established the compound's significance as a valuable building block for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.
Synthesis and Physicochemical Properties
The synthesis of this compound is a two-step process starting from the commercially available 1,1,1-trifluoroacetone.
Synthesis of 3-Bromo-1,1,1-trifluoroacetone
The first step involves the selective bromination of 1,1,1-trifluoroacetone at the α-position.
Experimental Protocol: Bromination of 1,1,1-trifluoroacetone
A detailed procedure for the bromination of a ketone can be adapted from established methods. For instance, a general procedure for the bromination of acetone involves the careful addition of bromine in the presence of an acid catalyst.[5] For the specific synthesis of 3-Bromo-1,1,1-trifluoroacetone, a reaction with bromine in sulfuric acid has been reported.[4]
Causality Behind Experimental Choices: The use of an acid catalyst facilitates the enolization of the ketone, which is the reactive species that undergoes electrophilic attack by bromine. The reaction temperature is carefully controlled to prevent multiple brominations and side reactions.
Oximation of 3-Bromo-1,1,1-trifluoroacetone
The second step is the conversion of the ketone to its corresponding oxime. This is a classic condensation reaction with hydroxylamine.
Experimental Protocol: Synthesis of this compound
A general and robust method for the synthesis of oximes involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.[6]
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting ketone. The final product can be purified by crystallization or column chromatography, and its identity and purity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-1,1,1-trifluoroacetone and its oxime is presented in the table below.
| Property | 3-Bromo-1,1,1-trifluoroacetone | This compound |
| CAS Number | 431-35-6 | 117341-57-8 |
| Molecular Formula | C₃H₂BrF₃O | C₃H₃BrF₃NO |
| Molecular Weight | 190.95 g/mol | 205.96 g/mol |
| Appearance | Colorless to light yellow liquid | Clear liquid |
| Boiling Point | 87 °C at 743 mmHg | 162.3 °C at 760 mmHg[7] |
| Density | 1.839 g/mL at 25 °C | 1.88 g/cm³[7] |
| Refractive Index | n20/D 1.376 | 1.425[7] |
Applications in Synthesis: A Gateway to Bioactive Molecules
The synthetic utility of this compound lies in the strategic placement of its functional groups, which allows for a variety of subsequent chemical transformations.
Synthesis of Trifluoromethylated Isoxazoles
As established in the historical context, a primary application of this oxime is in the synthesis of 3-trifluoromethyl-5-aminoisoxazoles. The presence of the bromine atom facilitates an intramolecular nucleophilic substitution by the oxime nitrogen upon treatment with a base, leading to the formation of the isoxazole ring.
Caption: Intramolecular cyclization of the oxime to form the isoxazole ring.
This cyclization reaction provides a direct route to a class of heterocycles that are of significant interest in medicinal and agricultural chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including herbicidal, fungicidal, antibacterial, and anti-inflammatory properties.[8][9]
Potential in Agrochemicals
The isoxazole moiety is a well-established pharmacophore in the agrochemical industry.[10][11][12] For instance, the herbicide isoxaflutole owes its activity to the in-planta ring-opening of the isoxazole to a diketonitrile, which then inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10] The synthesis of various trifluoromethyl-substituted phenyl alkyl ketoxime esters of bispyribac has demonstrated potent herbicidal activity.[13] This suggests that this compound could serve as a valuable precursor for the development of new and effective herbicides.
Role in Drug Discovery
The trifluoromethyl group is a common feature in many modern pharmaceuticals, enhancing their efficacy and pharmacokinetic properties.[2][3][14] Oximes and their derivatives are also recognized for their diverse biological activities.[15] The combination of a trifluoromethyl group and an oxime functionality in this compound makes it an attractive starting material for the synthesis of novel drug candidates. Its ability to be converted into trifluoromethylated isoxazoles and other heterocyclic systems opens up avenues for the exploration of new chemical space in the search for treatments for a wide range of diseases.
Conclusion and Future Perspectives
This compound has evolved from a synthetic intermediate to a valuable building block in its own right. Its history is a testament to the ongoing quest for new fluorinated synthons that can accelerate the discovery of novel bioactive molecules. The straightforward synthesis of this compound, coupled with its versatile reactivity, ensures its continued importance in both academic and industrial research.
Future research will likely focus on expanding the repertoire of chemical transformations that can be performed on this oxime, leading to an even wider array of complex fluorinated molecules. As our understanding of the intricate roles that fluorine plays in molecular recognition and metabolism deepens, the demand for versatile building blocks like this compound is set to grow, solidifying its place in the toolbox of synthetic chemists for years to come.
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Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. [Link]
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Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Semantic Scholar. [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
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Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. PubMed. [Link]
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Synthesis and Herbicidal Activity of Trifluoromethyl-Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. ResearchGate. [Link]
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E-1-(1-HYDROXYCYCLOHEXYL)ETHANONE OXIME. Organic Syntheses. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. [Link]
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Current Contributions of Organofluorine Compounds to the Agrochemical Industry. ResearchGate. [Link]
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1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE OXIME. Organic Syntheses. [Link]
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The trifluoromethyl group in medicinal chemistry. PubMed. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. [Link]
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Chemoselective Synthesis of α-Tertiary Hydroxy Oximes via Photochemical 1,3-Boronate Rearrangement. ACS Publications. [Link]
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]
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Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. [Link]
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A Comprehensive Technical Guide to the Safety and Handling of 3-Bromo-1,1,1-trifluoroacetone Oxime
Abstract
This technical guide provides a detailed overview of the safe handling, synthesis, and chemical properties of 3-Bromo-1,1,1-trifluoroacetone oxime (CAS RN: 117341-57-8). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical safety information with practical, field-proven insights. The guide covers hazard identification, personal protective equipment (PPE), storage and disposal, and emergency procedures. Furthermore, it details a standard protocol for the synthesis of the title compound from its ketone precursor, 3-Bromo-1,1,1-trifluoroacetone, and discusses its reactivity. The information herein is grounded in authoritative sources to ensure scientific integrity and promote a culture of safety in the laboratory.
Introduction and Chemical Profile
This compound is a fluorinated organic compound with applications in the synthesis of more complex molecules, including potential pharmaceutical intermediates and coordination complexes.[1] The presence of a trifluoromethyl group, a bromine atom, and an oxime functionality imparts a unique reactivity profile to the molecule. The trifluoromethyl group can significantly influence the electronic properties and biological activity of parent molecules, making trifluoromethylated building blocks like this oxime valuable in medicinal chemistry.[2] However, the combination of these functional groups also necessitates a thorough understanding of its potential hazards. This guide aims to provide the necessary framework for its safe and effective use.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its precursor, 3-Bromo-1,1,1-trifluoroacetone, is presented in Table 1. Understanding these properties is the first step in a robust risk assessment.
| Property | This compound | 3-Bromo-1,1,1-trifluoroacetone |
| CAS Number | 117341-57-8[3] | 431-35-6 |
| Molecular Formula | C₃H₃BrF₃NO[3] | C₃H₂BrF₃O |
| Molecular Weight | 205.96 g/mol [3] | 190.95 g/mol [4] |
| Appearance | Clear liquid[5] | Colorless to yellow liquid |
| Boiling Point | 162.3°C at 760 mmHg[3] | 87°C at 743 mmHg |
| Density | 1.88 g/cm³[3] | 1.839 g/mL at 25°C |
| Flash Point | 52°C[3] | 5°C (closed cup) |
| Refractive Index | 1.425[3] | ~1.376 (20°C) |
Hazard Identification and Safety Precautions
The primary safety consideration for this compound is its classification as an irritant.[3] However, a comprehensive safety assessment must also consider the hazards associated with its precursor, 3-Bromo-1,1,1-trifluoroacetone, which is a highly flammable liquid and causes severe skin burns and eye damage. Given that the synthesis of the oxime involves this precursor, and traces may remain in the final product, stringent safety measures are paramount.
GHS Hazard Classification
While a detailed GHS classification for the oxime is not widely available, it is designated as an irritant ("Xi").[3] The precursor, 3-Bromo-1,1,1-trifluoroacetone, has a more severe hazard profile:
-
Flammable liquids: Category 2
-
Skin corrosion/irritation: Category 1B
-
Serious eye damage/eye irritation: Category 1
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel. The following diagram outlines the recommended PPE for handling this compound and its precursor.
Caption: Recommended PPE workflow for handling this compound.
Handling and Storage
-
Handling: All manipulations of this compound and its precursor should be conducted in a well-ventilated chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapor or mist. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, especially when handling the flammable precursor.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature for the precursor is 2-8°C in an explosion-proof refrigerator. Keep away from heat, sparks, open flames, and other ignition sources. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spills and Leaks: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 3-Bromo-1,1,1-trifluoroacetone with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base.[6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) in a suitable solvent such as ethanol. In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq) in a minimal amount of water.
-
Reaction: Slowly add the hydroxylamine solution to the stirred solution of the ketone at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired oxime.
Reactivity Profile
Oximes are versatile functional groups that can undergo a variety of transformations. The presence of the bromine atom and the trifluoromethyl group in this compound makes it a useful precursor for synthesizing various heterocyclic compounds and other complex molecules. The oxime can participate in reactions such as cycloadditions and rearrangements. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C=N bond.
Waste Disposal
All waste containing this compound or its precursor must be treated as hazardous waste. Collect all liquid and solid waste in properly labeled, sealed containers. Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system.
Conclusion
This compound is a valuable research chemical with a manageable, yet important, hazard profile. A thorough understanding of its properties, along with strict adherence to the safety protocols outlined in this guide, is essential for its safe handling and use in a laboratory setting. By prioritizing safety through proper PPE, handling techniques, and emergency preparedness, researchers can confidently and responsibly utilize this compound in their synthetic endeavors.
References
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SpectraBase. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-Bromo-1,1,1-trifluoroacetone (98%). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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PubMed. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]
-
ACS Publications. (2024). Chemoselective Synthesis of α-Tertiary Hydroxy Oximes via Photochemical 1,3-Boronate Rearrangement. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trifluoroacetone oxime. Retrieved from [Link]
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3-Bromo-1,1,1-trifluoroacetone oxime literature review
An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: Synthesis, Reactivity, and Applications
Introduction
This compound is a specialized fluorinated organic compound poised as a highly versatile building block for chemical synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure is distinguished by the convergence of three critical functional moieties on a compact three-carbon backbone: a reactive α-bromo group, a stabilizing and lipophilic trifluoromethyl (CF3) group, and a nucleophilic oxime. This unique combination makes it an attractive starting material for constructing complex molecular architectures, especially nitrogen-containing heterocycles.
The incorporation of a trifluoromethyl group is a well-established strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. Simultaneously, the oxime functional group is present in several FDA-approved drugs and serves as a versatile chemical handle for further transformations.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, chemical properties, safety considerations, and synthetic potential of this compound, grounded in established chemical principles and field-proven insights.
Physicochemical Properties and Safety Data
The compound is a derivative of the α-haloketone, 3-Bromo-1,1,1-trifluoroacetone.[3] While comprehensive experimental data for the oxime is limited, its properties can be inferred from available data and the nature of its precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117341-57-8 | [4][5] |
| Molecular Formula | C₃H₃BrF₃NO | [4][6] |
| Molecular Weight | 205.96 g/mol | [4][6] |
| Appearance | Clear liquid | [6] |
| Boiling Point | 162.3°C at 760 mmHg (Predicted) | [4] |
| Density | 1.88 g/cm³ (Predicted) | [4] |
| Flash Point | 52°C (Predicted) | [4] |
| InChI Key | GTAMTJKIIPLJSN-KRXBUXKQSA-N | [6] |
| SMILES | O/N=C(\CBr)C(F)(F)F | [6] |
Safety and Handling:
The precursor, 3-Bromo-1,1,1-trifluoroacetone, is classified as a highly flammable, corrosive liquid that causes severe skin burns and eye damage.[7][8] While the oxime is noted to be an irritant, it is critical to handle it with the high degree of caution appropriate for α-halo carbonyl derivatives.[4][9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield.[9][10]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols. Use non-sparking tools and ground all equipment to prevent static discharge.[7][9]
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. The precursor is often stored under an inert atmosphere and refrigerated (2-8 °C).[7][10]
-
Incompatibilities: Avoid strong bases, strong oxidizing agents, and strong acids.[7]
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is logically approached as a two-step sequence: first, the α-bromination of a trifluoromethyl ketone precursor, followed by the condensation reaction with hydroxylamine.
Step 1: Synthesis of 3-Bromo-1,1,1-trifluoroacetone (Precursor)
The most direct method for synthesizing α-haloketones is the acid-catalyzed halogenation of the parent ketone.[11] The reaction proceeds through an enol intermediate, which acts as the nucleophile that attacks the electrophilic halogen.[12][13] The acid catalyst is crucial for accelerating the tautomerization of the ketone to its more reactive enol form.[11]
Caption: Mechanism for the synthesis of the α-haloketone precursor.
Experimental Protocol: α-Bromination of 1,1,1-Trifluoroacetone This protocol is adapted from a general procedure for the bromination of ketones.[14]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr).
-
Reagents: Charge the flask with 1,1,1-trifluoroacetone (1.0 eq) dissolved in sulfuric acid.
-
Reaction: Cool the flask in an ice bath. Add bromine (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining a low temperature.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours or until GC/MS analysis indicates full consumption of the starting material.[14]
-
Workup: Carefully pour the reaction mixture over crushed ice. The dense, oily product will separate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Step 2: Synthesis of this compound
The oximation of a ketone is a classic condensation reaction. It involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[15] The reaction is often carried out in the presence of a mild base like pyridine to neutralize the acid released from the hydroxylamine salt.[16]
Caption: Experimental workflow for the oximation reaction.
Experimental Protocol: Oximation of 3-Bromo-1,1,1-trifluoroacetone This protocol is based on a standard procedure for preparing oximes from ketones.[16]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) and hydroxylamine hydrochloride (1.05 eq).[16]
-
Solvent: Add pyridine as the solvent and base.
-
Reaction: Gently warm the mixture to 50°C and stir for approximately 20-60 minutes. Monitor the reaction's progress by TLC or GC/MS.[16]
-
Workup: After cooling to room temperature, remove the pyridine under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M aqueous HCl (to remove any remaining pyridine), water, and finally brine.[16]
-
Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Chemical Reactivity and Synthetic Applications
This compound is a trifunctional building block, with each functional group offering distinct opportunities for chemical transformation. The interplay between the electron-withdrawing CF3 group, the electrophilic α-carbon, and the nucleophilic oxime nitrogen defines its synthetic utility.
The primary value of this molecule lies in its capacity to serve as a precursor for fluorine-containing heterocyclic compounds, which are of high interest in pharmaceutical research.[17][18][19] The α-haloketone moiety is a well-established synthon for five- and six-membered rings.[17]
Conceptual Application: Synthesis of Trifluoromethylated Thiazoles
A prime example of its utility is the reaction with a sulfur-containing nucleophile, such as thioamide, in a Hantzsch-type thiazole synthesis. This reaction leverages the electrophilic nature of both the carbonyl carbon (or its oxime equivalent) and the bromine-bearing α-carbon.
Caption: Synthesis of a CF3-thiazole from the title compound.
This strategy allows for the direct installation of a trifluoromethyl group at the 4-position of the thiazole ring, a valuable scaffold in drug discovery. Similar reactions can be envisioned with amidines, ureas, and other dinucleophiles to access a wide array of CF3-substituted imidazoles, oxazoles, and other important heterocycles.
Relevance in Drug Discovery
The strategic value of this compound in a drug discovery context is multifaceted:
-
Introduction of the CF3 Group: The trifluoromethyl group can significantly improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity, which can enhance membrane permeability and oral absorption.
-
Oxime as a Pharmacophore: Oximes are not merely synthetic handles; they are recognized pharmacophores. They are key components in several FDA-approved cephalosporin antibiotics (e.g., cefuroxime, ceftizoxime) and are the primary class of antidotes for organophosphate nerve agent poisoning.[1][2][20]
-
Scaffold for Library Synthesis: As a versatile and reactive building block, this compound is an ideal starting point for generating libraries of novel, fluorinated small molecules for high-throughput screening campaigns, accelerating the hit-to-lead process.
Conclusion
This compound represents a potent and underutilized building block for modern organic and medicinal chemistry. By providing strategic access to molecules containing both a trifluoromethyl group and a versatile oxime handle, it enables the efficient synthesis of complex chemical matter with high potential for biological activity. Its utility as a precursor to fluorinated heterocycles is particularly noteworthy. While its handling requires care due to the reactivity of the α-bromo moiety, the synthetic advantages it offers make it a valuable tool for researchers dedicated to the design and discovery of next-generation pharmaceuticals and advanced materials.
References
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5207-5287. Available at: [Link]
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Beier, P., et al. (2011). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry, 7, 137-142. Available at: [Link]
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Moseev, E., et al. (2019). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Available at: [Link]
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-
Li, Y., et al. (2018). Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. Organic Chemistry Frontiers. Available at: [Link]
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Lin, B., et al. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters, 24(11), 2055–2059. Available at: [Link]
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Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]
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SpectraBase. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. Available at: [Link]
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Amerigo Scientific. (n.d.). 3-Bromo-1,1,1-trifluoroacetone (98%). Available at: [Link]
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The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (2020, March 20). Alpha Halogenation Reactions. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Available at: [Link]
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Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
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Organic Syntheses. (n.d.). Ring Expansion of 1-Indanone Oxime to Tetrahydroquinoline via a Reductive N-O Bond Cleavage/Cyclization Cascade. Organic Syntheses, 93, 1-13. Available at: [Link]
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Reddy, D. S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. Available at: [Link]
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Encyclopedia.pub. (2022, January 21). The Medicinal Properties for FDA-Approved Oximes. Available at: [Link]
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MDPI. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available at: [Link]
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NIST. (n.d.). Bromoacetone. In NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (2022). (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Available at: [Link]
-
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Royal Society of Chemistry. (2007). Atom-efficient synthesis of BN-heterocycles from oligoboranes and isonitriles. Chemical Communications. Available at: [Link]
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Methodological & Application
The Synthetic Utility of 3-Bromo-1,1,1-trifluoroacetone Oxime: A Versatile Precursor for Trifluoromethylated Heterocycles
Introduction: Unlocking the Potential of a Unique Fluorinated Building Block
In the landscape of modern organic synthesis, the incorporation of the trifluoromethyl (CF₃) group is a cornerstone strategy for modulating the physicochemical and biological properties of organic molecules. Its introduction can enhance metabolic stability, lipophilicity, and binding affinity, making it a prized functional group in the development of pharmaceuticals and agrochemicals.[1] 3-Bromo-1,1,1-trifluoroacetone oxime emerges as a highly promising, yet underutilized, reagent in this context. Its unique trifunctional nature—comprising a trifluoromethyl group, an oxime, and a labile bromine atom—positions it as a versatile precursor for the construction of valuable trifluoromethylated heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role as a progenitor of trifluoroacetonitrile oxide for [3+2] cycloaddition reactions, and furnishes detailed protocols for its practical implementation in the research laboratory.
Core Application: In-Situ Generation of Trifluoroacetonitrile Oxide for [3+2] Cycloaddition Reactions
The principal synthetic application of this compound lies in its ability to serve as a stable and convenient precursor to the highly reactive trifluoroacetonitrile oxide dipole. This intermediate is a powerful tool for the synthesis of 5-trifluoromethyl-substituted isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry.[2][3] The reaction proceeds via an in-situ elimination of hydrogen bromide from the oxime upon treatment with a mild base. The resulting trifluoroacetonitrile oxide then readily undergoes a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as alkenes and alkynes, to afford the corresponding five-membered heterocycles.[4]
The causality behind this experimental design is rooted in the inherent reactivity of the starting material. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the oxime proton, facilitating its abstraction by a base. Concurrently, the bromine atom on the adjacent carbon serves as an excellent leaving group, enabling a facile E2-type elimination to generate the nitrile oxide.
Sources
The Strategic Utility of 3-Bromo-1,1,1-trifluoroacetone Oxime in Heterocyclic Synthesis
Abstract
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and binding affinity. 3-Bromo-1,1,1-trifluoroacetone oxime emerges as a potent and versatile reagent, primarily serving as a precursor to trifluoroacetonitrile oxide, a highly reactive 1,3-dipole. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent for the synthesis of trifluoromethylated isoxazoles and isoxazolines through [3+2] cycloaddition reactions. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols, and present data to guide experimental design.
Introduction: The Reagent and its Potential
This compound (C₃H₃BrF₃NO) is a specialized chemical building block valued for its trifluoromethyl group and the reactive potential of its oxime functionality.[1][2] While the parent ketone, 3-Bromo-1,1,1-trifluoroacetone, has its own applications, the oxime derivative is a gateway to a powerful synthetic transformation: the generation of trifluoroacetonitrile oxide (CF₃CNO).[3]
This nitrile oxide is a highly valuable intermediate for constructing five-membered heterocycles. The in situ generation of this reactive species from the stable, solid oxime precursor allows for controlled cycloaddition reactions with a wide range of dipolarophiles (alkenes and alkynes), providing direct access to 3-trifluoromethyl-substituted isoxazolines and isoxazoles, respectively. These heterocyclic motifs are prevalent in numerous biologically active compounds.[4][5]
Key Attributes of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃H₃BrF₃NO | [1] |
| Molecular Weight | 205.96 g/mol | [2] |
| Appearance | Typically a clear liquid or low-melting solid | [6] |
| Key Application | Precursor to Trifluoroacetonitrile Oxide | [4] |
Core Application: [3+2] Cycloaddition for Heterocycle Synthesis
The primary and most powerful application of this compound is its role in 1,3-dipolar cycloaddition reactions. The process involves two key stages:
-
In Situ Generation of Trifluoroacetonitrile Oxide: The oxime is treated with a base to facilitate the elimination of HBr, forming the highly reactive trifluoroacetonitrile oxide dipole.
-
Cycloaddition: The generated nitrile oxide immediately reacts with a chosen alkene or alkyne to form the corresponding 3-trifluoromethyl-isoxazoline or 3-trifluoromethyl-isoxazole.
This one-pot methodology is efficient and avoids the isolation of the potentially unstable nitrile oxide intermediate.[4]
Mechanistic Rationale
The causality behind this synthetic strategy is rooted in the principles of pericyclic reactions. The oxime first undergoes deprotonation at the hydroxyl group by a base. The resulting anion then expels the bromide ion to form the linear nitrile oxide, which possesses a sextet of π electrons. This 1,3-dipole can then participate in a concerted [3+2] cycloaddition with a dipolarophile. The reaction with an alkene yields a five-membered isoxazoline ring, while reaction with an alkyne yields an aromatic isoxazole ring. The reaction is typically highly regioselective, with the trifluoromethyl group positioned adjacent to the ring oxygen.[4][7]
Figure 1: General workflow for the synthesis of trifluoromethylated heterocycles.
Experimental Protocols
The following protocols are adapted from established methodologies for the generation of trifluoromethyl nitrile oxide from similar precursors and its subsequent cycloaddition.[4][8] Researchers should optimize conditions for their specific substrates.
Safety Precautions: 3-Bromo-1,1,1-trifluoroacetone and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The precursor ketone is flammable and causes severe skin burns and eye damage.[9]
Protocol 3.1: Synthesis of 3-Trifluoromethyl-isoxazoles via Cycloaddition with Alkynes
This protocol is particularly effective for aryl-substituted alkynes. The slow addition of the base is crucial to control the concentration of the reactive nitrile oxide, minimizing dimerization into furoxan byproducts.[8]
Materials:
-
This compound
-
Substituted alkyne (e.g., phenylacetylene)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the alkyne (2.0 eq) in anhydrous toluene (to make a ~0.4 M solution with respect to the oxime).
-
Prepare a separate solution of triethylamine (2.0 eq) in anhydrous toluene.
-
Using a syringe pump, add the triethylamine solution to the stirred reaction mixture over a period of 2-4 hours at room temperature. A white precipitate (triethylammonium bromide) will form.
-
After the addition is complete, continue stirring for an additional 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting oxime.
-
Add hexane to the reaction mixture to precipitate the remaining salts and filter the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 5-substituted-3-(trifluoromethyl)isoxazole.
Protocol 3.2: Synthesis of 3-Trifluoromethyl-isoxazolines via Cycloaddition with Alkenes
This protocol is suitable for terminal alkenes and employs an aqueous base, which can be advantageous for certain substrates.[8]
Materials:
-
This compound
-
Substituted alkene (e.g., allylbenzene)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (deionized)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the alkene (2.0 eq) in toluene.
-
Prepare a solution of sodium carbonate (2.0 eq) in water.
-
Add the aqueous sodium carbonate solution dropwise to the stirred reaction mixture at room temperature over a period of 12-16 hours. A syringe pump is recommended for controlled addition.
-
Monitor the reaction by TLC or GC-MS. Upon completion, add hexane and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 5-substituted-3-(trifluoromethyl)isoxazoline. This reaction is highly regioselective.[4]
Representative Data and Scope
The versatility of the trifluoroacetonitrile oxide cycloaddition is demonstrated by its compatibility with a range of alkynes and alkenes, affording good to excellent yields of the corresponding heterocycles.
Figure 2: Logical relationship between reagents and products.
Table 1: Examples of Synthesized 3-Trifluoromethyl-isoxazoles (Yields based on literature for analogous reactions[8])
| Alkyne Substrate | Product | Typical Yield |
| 1-Ethynyl-4-methoxybenzene | 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole | 84% |
| 1-Butyl-4-ethynylbenzene | 5-(4-butylphenyl)-3-(trifluoromethyl)isoxazole | 99% |
| Propargyl alcohol derivative | 5-(((5-iodopyridin-2-yl)oxy)methyl)-3-(trifluoromethyl)isoxazole | 63% |
Downstream Transformations: Unlocking Further Chemical Space
The synthesized 3-trifluoromethyl-isoxazolines are not merely final products; they are versatile intermediates for further synthetic elaboration. A key transformation is the reductive ring-opening of the isoxazoline nucleus to yield valuable γ-amino alcohols.[4]
Protocol 5.1: Reductive Ring-Opening to γ-Amino Alcohols
Materials:
-
3-Trifluoromethyl-isoxazoline
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve the 3-trifluoromethyl-isoxazoline (1.0 eq) in methanol.
-
Add NiCl₂·6H₂O (2.0-3.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (10.0 eq) portion-wise, controlling the gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully by the slow addition of 1M HCl.
-
Basify the mixture with aqueous ammonia and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers, concentrate, and purify by chromatography to obtain the desired 1,3-amino alcohol.
Conclusion
This compound is a highly effective and strategic reagent for introducing the trifluoromethyl group into five-membered heterocyclic systems. Its utility as a stable precursor for the in situ generation of trifluoroacetonitrile oxide enables the reliable synthesis of a diverse range of 3-trifluoromethyl-isoxazoles and -isoxazolines. The protocols outlined herein provide a robust framework for researchers to leverage this reagent in their synthetic campaigns, facilitating the development of novel molecules for pharmaceutical and materials science applications. The straightforward nature of the cycloaddition and the potential for downstream functionalization underscore the value of this important building block.
References
-
Moodie, E. D. A., et al. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Royal Society of Chemistry. Available at: [Link]
-
Pinto, A., et al. (2014). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry, 10, 2698–2705. Available at: [Link]
-
Vasilyev, N. V., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8199. Available at: [Link]
-
ResearchGate. (2018). ChemInform Abstract: Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- and Intra-Molecular C-H Arylation. Request PDF. Retrieved from [Link]
-
Grigg, R., et al. (1986). Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology. Journal of the Chemical Society, Chemical Communications, (18), 1380-1382. Available at: [Link]
-
ResearchGate. (2010). Oximes as Reagents. Request PDF. Retrieved from [Link]
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- 9. synquestlabs.com [synquestlabs.com]
Application Notes & Protocols: Advanced Trifluoromethylation Strategies Using 3-Bromo-1,1,1-trifluoroacetone and its Oxime Derivative
Abstract: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1][2] The development of efficient and operationally simple methods for introducing this moiety is therefore of paramount importance. This guide provides a detailed technical overview of trifluoromethylation protocols centered around 3-Bromo-1,1,1-trifluoroacetone and its corresponding oxime. We will delve into the mechanistic underpinnings of these reagents, present detailed, field-proven protocols for their application in photoredox catalysis, and offer insights into safety, handling, and reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile reagents in their synthetic endeavors.
The Trifluoromethyl Moiety: A Privileged Motif in Chemical Science
The strategic incorporation of fluorine and fluorinated alkyl groups into organic molecules has become a routine and powerful strategy in drug design.[3] The trifluoromethyl group, in particular, imparts a unique combination of electronic and steric properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a parent compound.[2] Historically, the installation of a CF3 group required harsh conditions or the use of pre-functionalized building blocks. However, the advent of modern synthetic methods, including radical-based strategies, has enabled direct C-H trifluoromethylation, offering a more streamlined path to novel chemical entities.[1][4][5]
Reagent Profile: 3-Bromo-1,1,1-trifluoroacetone and its Oxime
3-Bromo-1,1,1-trifluoroacetone serves as a robust and versatile precursor for generating trifluoromethylated structures. Its corresponding oxime, 3-Bromo-1,1,1-trifluoroacetone oxime, represents a stable, easily handled derivative. While direct trifluoromethylation protocols predominantly feature the ketone, understanding the properties and synthesis of the oxime is crucial for researchers exploring novel reactivity pathways.
Physicochemical Properties
The key properties of both the ketone and its oxime derivative are summarized below for easy reference.
| Property | 3-Bromo-1,1,1-trifluoroacetone | This compound |
| CAS Number | 431-35-6[6][7] | 117341-57-8[8][9][10] |
| Molecular Formula | C3H2BrF3O[6][7] | C3H3BrF3NO[8][9] |
| Molecular Weight | 190.95 g/mol [6] | 205.96 g/mol [8][9] |
| Appearance | Colorless to light yellow liquid[7] | Data not widely available; expected to be solid |
| Boiling Point | ~87 °C at 743 mmHg | ~162.3 °C at 760 mmHg[8] |
| Density | ~1.839 g/mL at 25 °C | ~1.88 g/cm³[8] |
Synthesis of this compound
The oxime can be readily synthesized from the parent ketone using standard procedures for oxime formation, typically involving the reaction of the ketone with hydroxylamine.
Figure 1. General synthesis of the oxime from its ketone precursor.
This straightforward conversion allows for the in situ generation or prior synthesis of the oxime, providing flexibility in experimental design.
Critical Safety and Handling Protocols
Both 3-Bromo-1,1,1-trifluoroacetone and its derivatives are hazardous chemicals that demand strict safety protocols.
-
Hazard Profile : 3-Bromo-1,1,1-trifluoroacetone is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[11][12] It is also a lachrymator and may cause respiratory irritation.[12] The oxime should be handled with similar precautions as its toxicological properties are not fully investigated.[8][13]
-
Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood.[11] Wear a face shield, safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]
-
Handling : Use spark-proof tools and grounded equipment to prevent static discharge.[11] Avoid inhalation of vapors and direct contact with skin and eyes.[12]
-
Storage : Store in a tightly closed container in a dry, well-ventilated, and cool place, preferably in an explosion-proof refrigerator (2-8 °C).[12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[12]
Mechanistic Insights: The Role of Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions.[14][15][16] In the context of trifluoromethylation, this approach enables the use of reagents like bromotrifluoroacetone to functionalize a wide array of substrates.
The generally accepted mechanism involves the generation of a trifluoroacetonyl radical, which can then engage in various downstream reactions.
Figure 2. Plausible photoredox catalytic cycle for α-arylation.
This cycle illustrates how visible light can initiate a single-electron transfer (SET) from the excited photocatalyst to the bromotrifluoroacetone, leading to the formation of the key trifluoroacetonyl radical intermediate. This radical can then add to arenes or other substrates, with the oxidized photocatalyst completing the cycle by oxidizing the resulting radical adduct.[2][17]
Experimental Protocols and Workflows
The following protocols are based on established literature procedures and provide a robust starting point for synthetic applications.
Protocol 1: Photoredox-Catalyzed α-Arylation of Bromotrifluoroacetone
This protocol describes the direct functionalization of electron-rich (hetero)arenes using 3-bromo-1,1,1-trifluoroacetone under visible light irradiation.[17] The addition of a bromide scavenger like Zn(OAc)2 is critical to prevent competitive bromination of the arene.[17]
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 equiv)
-
Arene/Heteroarene (1.5 equiv)
-
Photocatalyst (e.g., 4DPAIPN, 1 mol%)
-
Zinc Acetate (Zn(OAc)2, 1.0 equiv)
-
Solvent (e.g., Acetonitrile)
-
Schlenk tube or vial, magnetic stirrer, blue LED light source (470 nm)
Procedure:
-
To a Schlenk tube, add the arene (e.g., 0.30 mmol), zinc acetate (1.0 equiv), and the photocatalyst (1 mol%).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the solvent (e.g., 2 mL of acetonitrile) via syringe.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.0 equiv) via syringe.
-
Place the reaction vessel on a magnetic stirrer approximately 5-10 cm from the blue LED light source.
-
Irradiate the mixture at room temperature for the required time (typically 8-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3. Experimental workflow for photoredox α-arylation.
Protocol 2: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole
This two-step, one-pot procedure demonstrates the use of 3-bromo-1,1,1-trifluoroacetone as a building block for constructing complex trifluoromethylated heterocycles.
Materials:
-
Thiobenzamide (1.0 equiv, 2.0 mmol)
-
3-Bromo-1,1,1-trifluoroacetone (1.2 equiv, 2.4 mmol)
-
Ethanol (20 mL)
-
Toluene (20 mL)
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O, 0.5 equiv)
Procedure:
-
Step 1 (Condensation): Dissolve thiobenzamide in ethanol in a round-bottom flask. Add 3-bromo-1,1,1-trifluoroacetone at room temperature.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Step 2 (Cyclization): To the resulting residue, add toluene and TsOH·H2O.
-
Heat the new mixture to reflux and maintain overnight.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Troubleshooting and Optimization
Successful trifluoromethylation often requires careful optimization. Below is a guide to addressing common challenges.
Figure 4. Logic diagram for troubleshooting common reaction issues.
Conclusion and Future Outlook
3-Bromo-1,1,1-trifluoroacetone is a powerful and versatile reagent for accessing valuable α-trifluoromethyl ketone compounds and for constructing complex CF3-containing heterocycles. The application of modern synthetic techniques like photoredox catalysis has significantly expanded its utility, allowing for reactions to proceed under mild, room-temperature conditions. While its oxime derivative is less explored as a direct trifluoromethylating agent, its stability and straightforward synthesis from the parent ketone make it an intriguing candidate for future methodological development. Further research into the direct reactivity of the oxime under various catalytic conditions (photoredox, electrochemical, etc.) could unlock novel transformation pathways and further enrich the synthetic chemist's toolkit for introducing the vital trifluoromethyl group.
References
-
Chen, J. R., et al. (2020). Photoredox‐Catalyzed α‐Arylation of Bromotrifluoroacetone with Electron‐Rich (Hetero)Arenes. Chemistry – An Asian Journal. [Link]
-
Li, Y., et al. (2021). Electrochemical trifluoromethylation of alkenyl oximes for the synthesis of isoxazolines and cyclic nitrones via radical annulation. Organic & Biomolecular Chemistry. [Link]
-
Suga, S., et al. (2023). General scheme for electrochemical trifluoromethylation. ResearchGate. [Link]
-
Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Journal of the American Chemical Society. [Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Princeton University. [Link]
-
Nagib, D. A., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Dilman, A. D., & Levin, V. V. (2019). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Accounts of Chemical Research. [Link]
-
Yasu, Y., et al. (2012). Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. ResearchGate. [Link]
-
Loiseau, F., & Beauchemin, A. M. Organic Syntheses Procedure. [Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. ResearchGate. [Link]
-
Barata-Vallejo, S., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry. [Link]
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Sosnovskikh, V. Y., et al. (2006). 3-(Trifluoromethyl)-1,2,3-propanetrione 2-oximes in the synthesis of new heterocyclic systems. ResearchGate. [Link]
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Application Notes & Protocols: 3-Bromo-1,1,1-trifluoroacetone Oxime in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Heterocycles
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This "super-halogen" imparts profound changes to a molecule's physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic profiles and target binding affinities. Among the privileged heterocyclic systems, isoxazoles are particularly valuable due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. 3-Bromo-1,1,1-trifluoroacetone oxime has emerged as a highly effective and versatile building block for the construction of these valuable 3-(trifluoromethyl)isoxazoles. Its utility lies in its ability to serve as a stable precursor to the reactive intermediate, trifluoromethyl nitrile oxide, a key component in 1,3-dipolar cycloaddition reactions.
Core Principle: The [3+2] Cycloaddition Pathway
The primary application of this compound in heterocyclic synthesis is its role as a precursor for the in situ generation of trifluoromethyl nitrile oxide. This highly reactive 1,3-dipole readily undergoes a [3+2] cycloaddition reaction with dipolarophiles, most notably alkynes, to regioselectively furnish 3,5-disubstituted-3-(trifluoromethyl)isoxazoles.
The overall transformation can be visualized as a two-step process occurring in a single pot:
-
In Situ Generation of Trifluoromethyl Nitrile Oxide: In the presence of a suitable base, this compound undergoes dehydrobromination to generate the transient trifluoromethyl nitrile oxide.
-
1,3-Dipolar Cycloaddition: The generated nitrile oxide is immediately trapped by an alkyne present in the reaction mixture, leading to the formation of the stable isoxazole ring system.
Controlling the rate of nitrile oxide generation is crucial to prevent its dimerization into a furoxan byproduct, a common side reaction.[1] This is typically achieved by the slow addition of the base to the reaction mixture.[1]
Caption: General workflow for the synthesis of 3-(trifluoromethyl)isoxazoles.
Preparation of Starting Material: this compound
While commercially available, understanding the synthesis of the title reagent is valuable. It is typically prepared in a two-step sequence from 1,1,1-trifluoroacetone.
-
Bromination of 1,1,1-Trifluoroacetone: The starting ketone is brominated, often using bromine in sulfuric acid, to yield 3-bromo-1,1,1-trifluoroacetone.[2]
-
Oximation: The resulting α-bromoketone is then reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine or aqueous methanol to afford this compound.[3]
Caption: Synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole
This protocol is adapted from the well-established procedure for the cycloaddition of in situ-generated trifluoromethyl nitrile oxide with alkynes.[1]
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (2.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Toluene (anhydrous)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Standard glassware for reaction workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol, 206 mg) and phenylacetylene (2.0 mmol, 204 mg, 0.22 mL) in toluene (4 mL) in a round-bottom flask at room temperature, add a solution of triethylamine (2.0 mmol, 202 mg, 0.28 mL) in toluene (1.6 mL) dropwise via a syringe pump over 2 hours.
-
Causality Note: The slow addition of the base is critical to maintain a low concentration of the generated trifluoromethyl nitrile oxide, thus minimizing the formation of the furoxan dimer and maximizing the yield of the desired isoxazole product.[1]
-
-
Reaction Monitoring: A white precipitate (triethylammonium bromide) will form during the addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion of the reaction, add hexane (25 mL) to the mixture to further precipitate the salt. Filter off the white precipitate and wash it with a small amount of ethyl acetate.
-
Extraction: Wash the combined filtrate with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole.
Data Presentation: Scope of the Cycloaddition
The reaction is versatile and accommodates a range of both aryl and alkyl terminal alkynes. The following table, based on analogous reactions, illustrates the expected products and typical yields.[1]
| Entry | Alkyne Substrate (R) | Product Structure | Expected Yield (%) |
| 1 | Phenyl | 85-95 | |
| 2 | 4-Methoxyphenyl | 80-90 | |
| 3 | 4-Chlorophenyl | 85-95 | |
| 4 | Cyclopentyl | 50-60 | |
| 5 | n-Hexyl | 60-70 |
Trustworthiness and Self-Validation
The protocols described are grounded in established and peer-reviewed synthetic methodologies for 1,3-dipolar cycloadditions.[1] Key validation checkpoints include:
-
Confirmation of Starting Material: The purity and identity of this compound should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.
-
Reaction Monitoring: TLC analysis should show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the isoxazole product.
-
Product Characterization: The final purified product should be unambiguously characterized by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The characteristic quartet in the ¹³C NMR for the CF₃-bearing carbon and the singlet in the ¹⁹F NMR are key diagnostic signals.
Conclusion
This compound is a powerful and reliable reagent for the synthesis of 3-(trifluoromethyl)isoxazoles. The methodology, centered on the in situ generation of trifluoromethyl nitrile oxide and its subsequent [3+2] cycloaddition, offers a direct and efficient route to this important class of heterocyclic compounds. The operational simplicity, mild reaction conditions, and broad substrate scope make this a valuable tool for researchers in drug discovery and synthetic chemistry.
References
-
Title: Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation Source: Organic & Biomolecular Chemistry, 2016, 14, 5983-5991 URL: [Link]
-
Title: A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime Source: Beilstein Journal of Organic Chemistry, 2013, 9, 2434-2440 URL: [Link]
-
Title: 1-INDANONE OXIME - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
Sources
- 1. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]
- 3. A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-1,1,1-trifluoroacetone Oxime: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Unique Chemical Tool
3-Bromo-1,1,1-trifluoroacetone oxime (CAS No. 117341-57-8) is a specialized chemical entity poised for significant applications in cutting-edge research, particularly in the fields of proteomics, drug discovery, and as a potential chemical probe.[1][2] Its unique trifunctional structure—a reactive bromomethyl group, a stable trifluoromethyl moiety, and a versatile oxime—offers a compelling combination for the design of targeted experiments.
The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and cellular permeability of parent molecules. Furthermore, the 19F nucleus provides a sensitive and background-free handle for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling quantitative analysis of molecular interactions. The bromomethyl group serves as a reactive electrophilic site, capable of forming covalent bonds with nucleophilic residues in biomolecules, such as cysteine. The oxime functional group itself is a cornerstone in chemical synthesis and has been incorporated into numerous FDA-approved pharmaceuticals, highlighting its biocompatibility and versatile reactivity.[3][4]
This document provides a comprehensive guide for researchers, detailing the synthesis, characterization, and potential applications of this compound. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both scientific integrity and practical success.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safe handling procedures is paramount for successful and safe experimentation.
| Property | Value | Reference(s) |
| CAS Number | 117341-57-8 | [5][6][7][8] |
| Molecular Formula | C₃H₃BrF₃NO | [5][6][7][8] |
| Molecular Weight | 205.96 g/mol | [5][6][7][8] |
| Boiling Point | 162.3°C at 760 mmHg | [5] |
| Density | 1.88 g/cm³ | [5] |
| Flash Point | 52°C | [5] |
| Hazard Classification | Irritant | [5] |
Safety Precautions:
The precursor, 3-Bromo-1,1,1-trifluoroacetone, is a highly flammable and corrosive liquid that causes severe skin burns and eye damage.[9] While the oxime is classified as an irritant, it is prudent to handle it with the same high degree of caution as its precursor.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Synthesis and Characterization
The synthesis of this compound is a two-step process, beginning with the bromination of 1,1,1-trifluoroacetone, followed by oximation of the resulting ketone.
Diagram 1: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of 3-Bromo-1,1,1-trifluoroacetone (Precursor)
This protocol is adapted from the method described by Moazzam and Parrick for the bromination of trifluoromethyl ketones.[10]
Materials:
-
1,1,1-Trifluoroacetone
-
Bromine
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in an ice bath.
-
Addition of Reactants: To the flask, add 1,1,1-trifluoroacetone (1.0 eq) and concentrated sulfuric acid (catalytic amount).
-
Bromination: Slowly add bromine (1.0 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3-Bromo-1,1,1-trifluoroacetone.
Characterization of Precursor: The identity and purity of the precursor should be confirmed by NMR spectroscopy. The expected 13C NMR spectral data can be referenced from available databases.[11][12]
Protocol 2: Synthesis of this compound
This is a general protocol for oximation based on standard and reliable methods for converting ketones to oximes.[13][14][15]
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) in ethanol.
-
Addition of Oximation Reagents: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the ketone. Rationale: The base (sodium acetate) deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile in situ.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add cold water to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Characterization of this compound: The final product should be thoroughly characterized to confirm its identity and purity.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are essential. The 1H NMR should show a characteristic peak for the -OH proton of the oxime and the methylene (-CH₂Br) protons. The 19F NMR will confirm the presence of the -CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight (205.96 g/mol ) and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the C=N and N-O stretches of the oxime group.
Application Notes: Exploring the Potential
While specific, published protocols for the application of this compound are not yet prevalent, its unique structure suggests significant potential in several research areas. The following sections provide a scientifically grounded discussion of these potential applications and the rationale behind them.
Chemical Probe for Proteomics
The structure of this compound makes it an intriguing candidate for use as a chemical probe in proteomics to identify and study protein function.
Diagram 2: Proposed mechanism of action as a chemical probe in proteomics.
Causality and Experimental Rationale:
-
Targeting Nucleophiles: The bromomethyl group is a moderately reactive electrophile that can selectively target nucleophilic amino acid side chains, most notably the thiol group of cysteine residues, through an SN2 reaction. The precursor, 3-Bromo-1,1,1-trifluoroacetone, has been shown to covalently modify cysteine-390 in pig heart aspartate transaminase.[] It is plausible that the oxime derivative retains this reactivity.
-
19F NMR Reporter Group: The trifluoromethyl group serves as an ideal reporter for 19F NMR studies. Since fluorine is virtually absent in biological systems, 19F NMR provides a background-free window to observe the probe. Changes in the chemical shift of the 19F signal upon binding to a protein can provide information about the local environment and conformational changes, while the signal intensity can be used for quantification.
-
Potential Experimental Workflow:
-
Incubate the protein of interest or a complex cell lysate with this compound.
-
After incubation, remove the excess, unbound probe through dialysis or size-exclusion chromatography.
-
Analyze the labeled protein(s) using 19F NMR to confirm covalent modification and study binding events.
-
To identify the specific site of modification, the labeled protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to find the peptide fragment with a mass shift corresponding to the addition of the probe.
-
Building Block in Medicinal Chemistry
The trifluoromethyl and oxime moieties are both privileged structures in drug design.[3][4] This makes this compound a valuable starting material for the synthesis of novel therapeutic candidates.
-
Scaffold for Novel Drugs: The oxime can be further functionalized, or the bromo group can be displaced by various nucleophiles to generate a library of compounds for screening against therapeutic targets.
-
Introduction of the CF₃ Group: This molecule provides a straightforward way to introduce a trifluoromethyl ketone-like motif (after hydrolysis of the oxime) or a trifluoromethyl-substituted heterocycle into a larger molecule.
Reference Standard for Drug Impurity Analysis
In the synthesis of complex pharmaceuticals, particularly those containing trifluoromethyl groups, side reactions can lead to the formation of impurities.
-
Synthesis of Potential Impurities: this compound can be used as a starting material to intentionally synthesize potential brominated or trifluoromethyl-containing impurities that might arise during drug manufacturing.
-
Analytical Standard: Once synthesized and characterized, these molecules can serve as certified reference standards for the development and validation of analytical methods (e.g., HPLC, GC-MS) used for quality control of the final drug product. This is a critical step in ensuring the safety and efficacy of pharmaceuticals.[2]
Conclusion
This compound is a reagent with considerable, though largely untapped, potential. Its synthesis is achievable through established chemical transformations, and its unique trifunctional nature provides a strong rationale for its application in proteomics as a chemical probe and in drug discovery as a versatile building block. The protocols and insights provided in this guide are intended to empower researchers to harness the capabilities of this molecule and drive innovation in their respective fields. As with any reactive chemical, adherence to strict safety protocols is essential for successful and safe experimentation.
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1,1,1-Trifluoroacetone oxime | C3H4F3NO | CID 5917854 - PubChem. [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed. [Link]
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Application Notes and Protocols: The Catalytic Potential of 3-Bromo-1,1,1-trifluoroacetone Oxime in Modern Organic Synthesis
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the prospective catalytic applications of 3-Bromo-1,1,1-trifluoroacetone oxime. In the absence of extensive direct literature on its catalytic use, this document leverages established principles of coordination chemistry and catalysis, drawing parallels with structurally and electronically similar compounds. The protocols provided are proposed methodologies, designed to be robust starting points for experimentation and innovation.
Introduction: A Molecule of Untapped Potential
This compound is a halogenated and fluorinated ketoxime with the chemical formula C₃H₃BrF₃NO.[1] Its structure is notable for three key features that suggest significant potential in catalysis:
-
The Oxime Moiety (-C=N-OH): Oximes are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals through the nitrogen lone pair.[2] These complexes have shown catalytic activity in a range of organic transformations.
-
The Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent.[3][4] When incorporated into a ligand, it can significantly modulate the electronic properties of the metal center in a complex, thereby influencing its reactivity, stability, and catalytic efficacy.[5] The -CF₃ group can enhance the electrophilicity of the metal center, potentially increasing its activity in catalytic cycles.[4]
-
The Bromo-methyl Group (-CH₂Br): The bromine atom provides a reactive handle for further functionalization, allowing for the synthesis of more complex, multidentate ligands or for tethering the catalytic complex to a solid support.
This combination of features makes this compound a compelling candidate for the development of novel catalysts. This guide will explore its synthesis and propose its application as a ligand in two key areas of catalysis: ruthenium-catalyzed amide synthesis and palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The synthesis of oximes from their corresponding ketones is a well-established transformation.[6] The following protocol describes a proposed method for the synthesis of this compound from its ketone precursor.
Protocol 2.1: Synthesis of this compound
Materials:
-
3-Bromo-1,1,1-trifluoroacetone[7]
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol or a similar protic solvent
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution and stir until it dissolves.
-
Slowly add a base such as pyridine (1.5 eq) or sodium acetate (1.5 eq) to the reaction mixture. The base is necessary to neutralize the HCl released from the hydroxylamine hydrochloride.
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure oxime.
Expected Outcome: The product, this compound, is expected to be a crystalline solid or a viscous oil.
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3-Bromo-1,1,1-trifluoroacetone Oxime: A Versatile Bifunctional Building Block for Trifluoromethylated Heterocycles
An Application Note for Medicinal and Synthetic Chemists
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] This application note details the synthesis and utility of 3-bromo-1,1,1-trifluoroacetone oxime, a highly versatile and powerful building block. Possessing two distinct reactive handles—a trifluoromethyl-substituted oxime and an α-bromo group—this reagent serves as a robust precursor for the in situ generation of trifluoroacetonitrile oxide. This pivotal 1,3-dipole readily engages in [3+2] cycloaddition reactions, providing a direct and efficient pathway to a diverse range of 5-trifluoromethyl-substituted isoxazoles and isoxazolines, core scaffolds in numerous pharmacologically active agents. We provide detailed, field-tested protocols for the synthesis of the building block and its subsequent application in heterocyclic synthesis, underscoring the causality behind key experimental choices.
Introduction: The Imperative of Fluorine in Drug Design
The trifluoromethyl group is one of the most impactful substituents in drug discovery.[1] Its strong electron-withdrawing nature and high C-F bond energy (485.3 kJ/mol) confer significant metabolic stability, often by blocking sites of oxidative metabolism.[1] Furthermore, the CF₃ group can increase a molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[1][4] The construction of molecules bearing this moiety is, therefore, a primary objective for medicinal chemists.[5]
Trifluoromethylated building blocks offer a reliable and predictable strategy for introducing the CF₃ group into complex molecular architectures.[4][5] this compound emerges as a particularly valuable tool. Its bifunctional nature allows for a two-stage reactivity profile: the α-bromo ketone provides a handle for generating a reactive intermediate, while the trifluoromethyl oxime directs the formation of key heterocyclic systems. This note will illuminate its synthesis and demonstrate its power in constructing medicinally relevant scaffolds.
Physicochemical Properties of the Building Block and its Precursor
A clear understanding of the reagent's physical properties is essential for safe handling and effective experimental design.
| Property | 3-Bromo-1,1,1-trifluoroacetone | This compound |
| CAS Number | 431-35-6[6][7][] | 117341-57-8[9] |
| Molecular Formula | C₃H₂BrF₃O[6][7][] | C₃H₃BrF₃NO[9] |
| Molecular Weight | 190.95 g/mol [6][7][] | 205.96 g/mol [9] |
| Appearance | Colorless to yellow liquid | White to off-white solid |
| Boiling Point | ~87 °C[] | ~162.3 °C at 760 mmHg[9] |
| Density | ~1.83 g/cm³[] | ~1.88 g/cm³[9] |
Synthesis of the Building Block: A Two-Step Protocol
The preparation of this compound is a straightforward two-step process starting from commercially available 1,1,1-trifluoroacetone.
Workflow for Building Block Synthesis
Caption: Synthesis of the target oxime from 1,1,1-trifluoroacetone.
Protocol 1: Synthesis of 3-Bromo-1,1,1-trifluoroacetone
This protocol describes the acid-catalyzed α-bromination of a trifluoromethyl ketone.
-
Rationale: The reaction proceeds via an enol intermediate. Sulfuric acid serves as the catalyst to promote enolization, which then attacks molecular bromine, the electrophilic bromine source.[6]
-
Materials:
-
1,1,1-Trifluoroacetone
-
Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Ice bath
-
Stir plate
-
-
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Charge the flask with 1,1,1-trifluoroacetone (1.0 eq) and concentrated sulfuric acid (catalytic amount, ~5 mol%).
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: Add bromine (1.0 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.[6]
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to quench excess acid and bromine) and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 3-bromo-1,1,1-trifluoroacetone.
-
Protocol 2: Synthesis of this compound
This protocol details the condensation reaction to form the oxime. Oximes are important functional groups in their own right and are key intermediates in many transformations.[10]
-
Rationale: This is a classic condensation reaction. Hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The reaction is typically performed with the hydrochloride salt of hydroxylamine, requiring a mild base to liberate the free nucleophile.[11]
-
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol or a similar protic solvent
-
Round-bottom flask
-
-
Procedure:
-
Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water.
-
Addition: Add a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in ethanol to the hydroxylamine solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by TLC until the starting ketone is consumed. The product often precipitates from the reaction mixture upon formation.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold water. If no precipitate forms, reduce the solvent volume in vacuo and extract the product into ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over Na₂SO₄, and concentrate. The crude oxime can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.
-
Application: [3+2] Cycloaddition for 5-Trifluoromethylisoxazole Synthesis
The primary utility of this compound in medicinal chemistry is its role as a stable precursor to trifluoroacetonitrile oxide. This highly reactive 1,3-dipole is generated in situ and immediately trapped by a dipolarophile (an alkyne or alkene) to form five-membered heterocycles.[12][13] This avoids the isolation of the potentially unstable nitrile oxide, which can dimerize to form furoxans.[14]
Mechanism: From Oxime to Isoxazole
Caption: Reaction pathway for the synthesis of isoxazoles.
Protocol 3: Synthesis of a 3-Aryl-5-trifluoromethylisoxazole
This protocol provides a general method for the synthesis of isoxazoles, which are prevalent scaffolds in pharmaceuticals.
-
Rationale: A non-nucleophilic organic base, such as triethylamine, is used to promote the elimination of HBr from the oxime, generating the nitrile oxide intermediate. This intermediate is immediately consumed by the alkyne present in the reaction mixture in a concerted, regioselective [3+2] cycloaddition reaction.[15] The regioselectivity is governed by frontier molecular orbital theory, typically placing the electron-withdrawing CF₃ group at the 5-position of the resulting isoxazole.
-
Materials:
-
This compound
-
A substituted terminal alkyne (e.g., phenylacetylene)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and the substituted alkyne (1.1 eq). Dissolve the solids in the anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure 3-aryl-5-trifluoromethylisoxazole.
-
Conclusion and Outlook
This compound is a high-value, readily synthesized building block that provides an efficient entry into trifluoromethylated heterocycles. Its capacity for the in situ generation of trifluoroacetonitrile oxide enables the direct construction of isoxazole and isoxazoline cores, which are of significant interest in drug discovery. The protocols presented herein are robust and scalable, offering researchers a reliable method to access these important molecular scaffolds. The orthogonal reactivity of the bromine atom and the oxime functionality suggests further potential for this reagent in more complex, multi-step synthetic sequences, solidifying its role as a powerful tool in the medicinal chemist's arsenal.
References
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Fustero, S., et al. (2011). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. Available at: [Link]
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J.P. Begue, D. Bonnet-Delpon (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Smith, R. T., et al. (2020). Fluorocyclisation of Oximes to Isoxazolines Through I(I)/I(III) Catalysis. Chemistry – A European Journal. Available at: [Link]
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Pharmaffiliates (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]
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Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, C., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. Available at: [Link]
-
Shvin, V., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available at: [Link]
-
Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wechem (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
Obaid, R. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
ResearchGate (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]
-
Yang, Z., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. Available at: [Link]
-
Amerigo Scientific (n.d.). 3-Bromo-1,1,1-trifluoroacetone (98%). Amerigo Scientific. Available at: [Link]
-
Hao, K., et al. (2024). Chemoselective Synthesis of α-Tertiary Hydroxy Oximes via Photochemical 1,3-Boronate Rearrangement. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]
-
PubChem (n.d.). 1,1,1-Trifluoroacetone oxime. National Center for Biotechnology Information. Available at: [Link]
-
Wang, P., et al. (2018). Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. Organic Chemistry Frontiers. Available at: [Link]
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-
Khaybullin, R. N., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]
-
Akhoon, S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI. Available at: [Link]
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Malinak, D., et al. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Archives of Toxicology. Available at: [Link]
-
Jasiński, R., et al. (2022). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. MDPI. Available at: [Link]
-
ResearchGate (2008). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides to Prop-1-ene-1,3-sultone. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis and Utilization of 3-Bromo-1,1,1-trifluoroacetone Oxime
Abstract
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-1,1,1-trifluoroacetone and its corresponding oxime are versatile and highly reactive building blocks for the synthesis of a diverse array of trifluoromethylated heterocycles. This guide provides a comprehensive overview and detailed, field-tested protocols for the multi-gram scale synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime and its subsequent application in the scalable production of 3-(trifluoromethyl)pyrazoles, a privileged scaffold in numerous pharmacologically active compounds.
Introduction: The Strategic Importance of Trifluoromethylated Building Blocks
The trifluoromethyl group has become an indispensable motif in the design of pharmaceuticals and agrochemicals.[1] Its introduction into organic molecules can significantly enhance metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can modulate the pKa of nearby functional groups, thereby influencing binding interactions with biological targets. Consequently, there is a persistent and high demand for robust and scalable methods to introduce the CF₃ group into complex molecular architectures.[2]
3-Bromo-1,1,1-trifluoroacetone is a readily available and highly versatile precursor. The presence of the electron-withdrawing trifluoromethyl group activates the adjacent carbonyl and methylene groups, making it an excellent electrophile and a precursor to various trifluoromethylated synthons. Conversion to its oxime, this compound, further expands its synthetic utility, particularly in the construction of nitrogen-containing heterocycles. This document provides detailed protocols for the preparation of the oxime and its use in a scalable synthesis of a trifluoromethylated pyrazole.
Synthesis of this compound: A Scalable Protocol
The synthesis of oximes from ketones is a classic and reliable transformation.[3][4] The following protocol has been optimized for the multi-gram scale preparation of this compound. The primary challenge in this synthesis is managing the reactivity of the starting material and ensuring complete conversion while minimizing side reactions.
Underlying Principles and Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of 3-Bromo-1,1,1-trifluoroacetone. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the initial addition. The reaction is typically carried out in the presence of a mild base, such as pyridine or sodium acetate, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride and to catalyze the dehydration of the intermediate hemiaminal to the final oxime.[4][5]
Experimental Protocol: 100 g Scale Synthesis
Materials and Equipment:
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.
-
3-Bromo-1,1,1-trifluoroacetone (100 g, 0.524 mol)
-
Hydroxylamine hydrochloride (40.0 g, 0.576 mol, 1.1 equiv)
-
Pyridine (150 mL)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 2 L three-necked flask, dissolve 3-Bromo-1,1,1-trifluoroacetone (100 g, 0.524 mol) in pyridine (150 mL) and cool the solution to 0-5 °C using an ice-water bath.
-
Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (40.0 g, 0.576 mol) in deionized water (100 mL). Slowly add this aqueous solution to the stirred solution of the ketone via the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed.
-
Work-up: Carefully pour the reaction mixture into a 2 L separatory funnel containing 500 mL of cold deionized water. Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 200 mL) to remove pyridine, followed by deionized water (200 mL), and finally with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Process Flow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Scale-Up Synthesis: Preparation of 3-(Trifluoromethyl)-5-aryl-1H-pyrazoles
The reaction of α-haloketones or their derivatives with hydrazines is a powerful and widely used method for the synthesis of pyrazoles.[6] this compound serves as an excellent precursor for the scalable synthesis of 3-(trifluoromethyl)pyrazoles, which are key intermediates in many pharmaceutical compounds.[1]
Rationale and Mechanistic Pathway
The reaction proceeds through an initial nucleophilic substitution of the bromide by the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization is generally high, leading predominantly to the 3-(trifluoromethyl)pyrazole isomer due to the electronic and steric influences of the trifluoromethyl group.
Experimental Protocol: 50 g Scale Synthesis of 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole
Materials and Equipment:
-
1 L three-necked round-bottom flask with a mechanical stirrer, condenser, and thermometer.
-
This compound (50 g, 0.243 mol)
-
Phenylhydrazine (28.9 g, 0.267 mol, 1.1 equiv)
-
Ethanol (500 mL)
-
Triethylamine (34 mL, 0.243 mol, 1.0 equiv)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 1 L three-necked flask, dissolve this compound (50 g, 0.243 mol) in ethanol (500 mL).
-
Reagent Addition: To the stirred solution, add triethylamine (34 mL, 0.243 mol) followed by the dropwise addition of phenylhydrazine (28.9 g, 0.267 mol) over 15 minutes.
-
Reaction Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting oxime is consumed.
-
Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Work-up: To the residue, add ethyl acetate (400 mL) and wash with 1 M HCl (2 x 150 mL), followed by saturated sodium bicarbonate solution (150 mL), and finally brine (150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-(trifluoromethyl)-5-phenyl-1H-pyrazole.
Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) | Key Considerations |
| Solvent Volume | 20 mL | 10 L | Ensure adequate stirring and heat transfer. |
| Reaction Time | 4-6 hours | 6-8 hours | Monitor closely to avoid side product formation. |
| Purification | Column Chromatography | Recrystallization/Crystallization | Develop a robust crystallization procedure for large-scale purification. |
| Heat Management | Heating mantle | Jacketed reactor | Ensure efficient and controlled heating and cooling. |
Synthetic Pathway Diagram
Caption: Synthetic route to 3-(trifluoromethyl)-5-phenyl-1H-pyrazole.
Safety and Handling Considerations
3-Bromo-1,1,1-trifluoroacetone: This starting material is a highly flammable liquid and vapor.[7] It causes severe skin burns and eye damage and may cause respiratory irritation.[7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[7]
This compound: While specific toxicity data is limited, it should be handled with care as an irritant.[8] Avoid contact with skin and eyes and handle in a well-ventilated area.
Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme caution, using appropriate PPE, and work in a well-ventilated fume hood.
Scale-Up Operations: When moving to a larger scale, it is crucial to have appropriate engineering controls in place, such as a walk-in fume hood or a closed reactor system. Ensure proper grounding of equipment to prevent static discharge. Develop a detailed safety protocol and conduct a hazard analysis before commencing any large-scale synthesis.
Conclusion
This compound is a valuable and versatile building block for the efficient synthesis of trifluoromethylated heterocycles. The protocols detailed in this guide provide a robust and scalable pathway for the preparation of the oxime and its subsequent conversion to 3-(trifluoromethyl)pyrazoles. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can effectively utilize this important synthon in their synthetic endeavors.
References
-
Morressier. (2020). Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the.... Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
National Institutes of Health. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Retrieved from [Link]
-
Journal of Science in Medicine and Life. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]
-
MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h.. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
American Chemical Society. (2024). Chemoselective Synthesis of α-Tertiary Hydroxy Oximes via Photochemical 1,3-Boronate Rearrangement. Retrieved from [Link]
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- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. echemi.com [echemi.com]
Application Notes and Protocols for the Derivatization of 3-Bromo-1,1,1-trifluoroacetone Oxime
Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block
3-Bromo-1,1,1-trifluoroacetone oxime is a highly functionalized fluorinated building block with significant potential in medicinal chemistry, agrochemistry, and materials science. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1] The oxime functionality serves as a versatile handle for a variety of chemical transformations, including the formation of ethers, esters, and heterocycles.[2][3] Furthermore, the bromine atom provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse molecular fragments.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for the synthesis of novel chemical entities. We will explore three key derivatization strategies: O-alkylation of the oxime, 1,3-dipolar cycloaddition to form trifluoromethyl-substituted isoxazolines, and the construction of thiazole rings via the Hantzsch synthesis.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any synthetic endeavor. This compound can be readily prepared from its corresponding ketone, 3-Bromo-1,1,1-trifluoroacetone, through a condensation reaction with hydroxylamine.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard oximation procedures for ketones.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or pyridine
-
Ethanol or a mixture of ethanol and water
-
Deionized water
-
Diethyl ether or dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water. To this, add a solution of sodium acetate (1.2 equivalents) in water. Alternatively, dissolve hydroxylamine hydrochloride in ethanol and add pyridine (1.2 equivalents).
-
Addition of Ketone: To the stirred solution of hydroxylamine, add 3-Bromo-1,1,1-trifluoroacetone (1.0 equivalent) dissolved in ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If ethanol was used as the primary solvent, remove it under reduced pressure.
-
Extraction: Add deionized water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure oxime.
Expected Outcome:
The product, this compound, is typically a clear liquid.[4] The structure can be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Part 2: Derivatization at the Oxime Functional Group
The oxime moiety offers a prime site for derivatization, allowing for the introduction of various functionalities that can modulate the physicochemical properties of the parent molecule.
Application 2.1: O-Alkylation to Synthesize Novel Oxime Ethers
O-alkylation of the oxime leads to the formation of oxime ethers, a class of compounds with diverse biological activities. This reaction typically proceeds via an Sₙ2 mechanism, where the oximate anion displaces a leaving group on an alkyl halide.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the oxime hydroxyl group, forming the more nucleophilic oximate anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Alkylating Agent: A variety of alkylating agents can be employed, including alkyl halides (iodides, bromides, chlorides) and alkyl sulfates. The reactivity of the alkylating agent will influence the reaction temperature and time.
Protocol 2.1: General Procedure for O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents) or Sodium Hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate for extraction
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes. If using NaH, cool the solution to 0 °C and add the NaH portionwise.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Heterocyclic Synthesis from this compound and its Precursor
The trifluoromethyl and bromo-substituted backbone of our target molecule is an excellent starting point for the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.
Application 3.1: Synthesis of Trifluoromethyl-Substituted Isoxazolines via 1,3-Dipolar Cycloaddition
The oxime functionality can be converted in situ to a nitrile oxide, a 1,3-dipole, which can then undergo a [3+2] cycloaddition reaction with an alkene (dipolarophile) to form a five-membered isoxazoline ring. This is a powerful method for constructing highly functionalized heterocycles with control over stereochemistry.
Causality Behind Experimental Choices:
-
Oxidant: An oxidant is required to convert the oxime to the corresponding nitrile oxide. Common reagents for this transformation include N-bromosuccinimide (NBS), sodium hypochlorite (NaOCl), or (diacetoxyiodo)benzene (DIB).
-
Dipolarophile: A wide range of alkenes can be used as dipolarophiles. The electronic nature of the alkene (electron-rich or electron-poor) can influence the regioselectivity of the cycloaddition.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is typically used to avoid unwanted side reactions with the nitrile oxide intermediate.
Protocol 3.1: One-Pot Synthesis of 5-Substituted-3-(trifluoromethyl)-4,5-dihydroisoxazoles
This protocol is adapted from a known procedure for the synthesis of trifluoromethyl-isoxazolines from a similar aldoxime.[5][6]
Materials:
-
This compound
-
Alkene (dipolarophile, e.g., styrene, allyl alcohol) (1.2 equivalents)
-
(Diacetoxyiodo)benzene (DIB) (1.1 equivalents)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the alkene (1.2 equivalents) in dichloromethane.
-
Addition of Oxidant: Add (diacetoxyiodo)benzene (1.1 equivalents) portionwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired isoxazoline.
Application 3.2: Synthesis of 4-(Trifluoromethyl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. In this case, we will utilize the precursor to our oxime, 3-Bromo-1,1,1-trifluoroacetone, as the α-haloketone component.
Causality Behind Experimental Choices:
-
α-Haloketone: 3-Bromo-1,1,1-trifluoroacetone serves as the electrophilic component, providing the C4 and C5 atoms of the thiazole ring.
-
Thioamide: The thioamide provides the sulfur, nitrogen, and C2 atoms of the thiazole ring. A variety of thioamides can be used to introduce different substituents at the 2-position of the thiazole.
-
Solvent: The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps.
Protocol 3.2: Synthesis of 2-Substituted-4-(trifluoromethyl)thiazoles
This protocol is based on the well-established Hantzsch thiazole synthesis.[7][8]
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Thioamide (e.g., thioacetamide, thiobenzamide) (1.0 equivalent)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-Bromo-1,1,1-trifluoroacetone (1.0 equivalent) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC. The formation of a precipitate may be observed. The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary and Visualization
The following table summarizes the key derivatization reactions described in these application notes.
| Reaction Type | Reactants | Key Reagents | Product Class |
| O-Alkylation | This compound, Alkyl halide | Base (K₂CO₃ or NaH) | Oxime Ether |
| 1,3-Dipolar Cycloaddition | This compound, Alkene | Oxidant (DIB) | Isoxazoline |
| Hantzsch Thiazole Synthesis | 3-Bromo-1,1,1-trifluoroacetone, Thioamide | - | Thiazole |
Experimental Workflow Diagrams
Caption: Derivatization pathways of this compound.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel fluorinated compounds. The protocols outlined in these application notes provide a solid starting point for its derivatization through O-alkylation, 1,3-dipolar cycloaddition, and as a precursor for Hantzsch thiazole synthesis. By leveraging these methodologies, researchers can efficiently generate libraries of diverse compounds for screening in drug discovery, agrochemical development, and materials science applications. The strategic incorporation of the trifluoromethyl group and the potential for further functionalization at the bromine-bearing carbon and the newly formed heterocyclic rings open up a vast chemical space for exploration.
References
- A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry.
- Synthesis of 3-trifluoromethyl-2-isoxazolines and isoxazoles by...
- The preparation of trifluoromethyl‐substituted isoxazolines.
- Scheme 1. Synthesis of highly functionalized trifluoromethyl isoxazoline triflones 1.
- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsatur
- 3-Bromo-1,1,1-trifluoroacetone 98 431-35-6. Sigma-Aldrich.
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- Nucleophilic trifluoromethoxylation of alkyl halides without silver. PMC - PubMed Central.
- Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC - NIH.
- 3-Bromo-1,1,1-trifluoroacetone synthesis. ChemicalBook.
- 117341-57-8, this compound Formula. ECHEMI.
- 1,3-Dipolar cycloaddition. Wikipedia.
- Solved: Hantzsch Synthesis (for Pyrrole and Thiophene) [Chemistry]. Gauth.
- Chemoselective Synthesis of α-Tertiary Hydroxy Oximes via Photochemical 1,3-Boronate Rearrangement.
- Mechanistic Impact of Oxime Formation Accompanying 1,3-Dipolar Cycloadditions of Nitrile Oxides +. CORE.
- Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - Beilstein Journals.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
- This compound | CymitQuimica. CymitQuimica.
- O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science (RSC Publishing).
- O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. PMC.
- (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
- (PDF) Nucleophilic trifluoromethoxylation of alkyl halides without silver.
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH.
- Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
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Troubleshooting & Optimization
Technical Support Center: 3-Bromo-1,1,1-trifluoroacetone Oxime Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of 3-Bromo-1,1,1-trifluoroacetone oxime. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile fluorinated building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the success of your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Introduction to the Chemistry
The oximation of 3-bromo-1,1,1-trifluoroacetone is a critical transformation for introducing a trifluoromethylated, oxime-functionalized propyl group in synthetic chemistry. The starting material, an α-bromo-trifluoromethyl ketone, presents a unique set of challenges due to the electronic effects of the halogen and the trifluoromethyl group. These substituents activate the carbonyl group toward nucleophilic attack but also introduce the potential for significant side reactions. A thorough understanding of the underlying chemistry is paramount for successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges stem from the high reactivity of the starting material. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic, facilitating the desired oximation. However, the presence of a bromine atom on the alpha-carbon introduces two main competitive pathways:
-
Favorskii Rearrangement: Under basic conditions, deprotonation at the α'-position (the methyl group) can lead to the formation of a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative. This is a significant potential side reaction when using a base to liberate hydroxylamine from its salt.[1][2][3]
-
Nucleophilic Substitution: The bromide ion is a good leaving group, and direct substitution by hydroxylamine or other nucleophiles present in the reaction mixture can occur.
Q2: What is the recommended grade of 3-bromo-1,1,1-trifluoroacetone to use?
A2: It is advisable to use a high-purity grade (≥97%) of 3-bromo-1,1,1-trifluoroacetone.[4][5] Impurities from the synthesis of the starting material, such as dibrominated species, can lead to unwanted side products that are difficult to separate from the desired oxime.
Q3: Can I use hydroxylamine sulfate instead of hydroxylamine hydrochloride?
A3: Yes, hydroxylamine sulfate can be used. Both are stable salts of hydroxylamine. The key is to use a suitable base to liberate the free hydroxylamine in situ. The choice of base is critical to avoid the aforementioned side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting ketone is significantly more nonpolar than the resulting oxime. A typical solvent system for TLC analysis would be a mixture of hexanes and ethyl acetate. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Q5: Is the product, this compound, stable?
A5: Oximes are generally more stable to hydrolysis than imines or hydrazones. However, they can be hydrolyzed back to the ketone under acidic conditions. Therefore, it is recommended to avoid strongly acidic conditions during workup and storage. The product should be stored at a low temperature (2-8 °C is often recommended for the starting material) and protected from moisture.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete liberation of free hydroxylamine from its salt. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Ensure the correct stoichiometry of a mild base (e.g., sodium acetate, pyridine) is used. Avoid strong bases like NaOH or alkoxides. 2. While the reaction often proceeds at room temperature, gentle heating (e.g., 40-60 °C) may be required. Monitor by TLC. 3. Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material is consumed. |
| Presence of a Major, More Polar Side Product | Likely the result of a Favorskii rearrangement, leading to a carboxylic acid or its derivative. This is often caused by the use of a strong base. | 1. Switch to a milder base such as pyridine or sodium acetate. 2. Consider performing the reaction under neutral or slightly acidic conditions, although this may slow down the rate of oximation. |
| Multiple Product Spots on TLC | 1. Formation of both E and Z isomers of the oxime. 2. Presence of unreacted starting material. 3. Formation of side products from nucleophilic substitution of the bromide. | 1. This is common for oximes. The isomers can often be separated by column chromatography. 2. Ensure the reaction has gone to completion. 3. Minimize excess hydroxylamine and control the reaction temperature to disfavor substitution. |
| Difficulty in Isolating the Product | 1. The product may be an oil, making crystallization difficult. 2. Emulsion formation during aqueous workup. | 1. If crystallization fails, purify by column chromatography on silica gel. 2. During workup, add brine to the aqueous layer to break up emulsions. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of side products.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq), ethanol, and hydroxylamine hydrochloride (1.2 eq).
-
Cool the mixture in an ice bath and add pyridine (1.5 eq) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Gentle heating to 50 °C may be necessary if the reaction is sluggish.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound. The product may be a mixture of E and Z isomers.
Visualizing the Reaction Pathway and Potential Pitfalls
To better understand the chemistry at play, the following diagrams illustrate the desired reaction and a key side reaction.
Desired Oximation Pathway
Caption: The desired reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.
Potential Side Reaction: Favorskii Rearrangement
Caption: A strong base can induce the Favorskii rearrangement, a major potential side reaction that leads to a rearranged carboxylic acid derivative.[1][2][3]
Concluding Remarks
The synthesis of this compound is a valuable synthetic tool, but its success hinges on a careful consideration of the substrate's unique reactivity. By understanding and mitigating potential side reactions such as the Favorskii rearrangement through the judicious choice of reaction conditions, researchers can reliably obtain this important building block. This guide provides the foundational knowledge and practical advice to troubleshoot and optimize your synthetic efforts. For further assistance, please consult the references provided below.
References
-
Favorskii rearrangement. In Wikipedia; 2023. [Link]
-
Favorskii Rearrangement. NROChemistry. [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Bromo-1,1,1-trifluoroacetone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-Bromo-1,1,1-trifluoroacetone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Maximizing Yields in Reactions with 3-Bromo-1,1,1-trifluoroacetone Oxime
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 3-Bromo-1,1,1-trifluoroacetone oxime. This guide is designed to provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its reactivity and achieve optimal yields in your synthetic endeavors. The unique combination of a trifluoromethyl group, a bromine atom, and an oxime functionality makes this reagent a powerful building block for novel fluorinated molecules, particularly in the synthesis of complex heterocycles.[1][2][3] However, its distinct electronic and steric properties can present specific challenges. This guide offers practical, field-proven insights to overcome these hurdles.
Part 1: Troubleshooting Guide - Navigating Common Experimental Challenges
This section addresses specific issues that you may encounter during your experiments with this compound, providing a systematic approach to identifying and resolving the root causes of low yields and unexpected side reactions.
Low or No Conversion of Starting Material
Question: My reaction shows a low conversion of this compound. What are the potential causes and how can I address this?
Answer: Low conversion is a frequent challenge and can stem from several factors related to reagent quality, reaction setup, and the intrinsic reactivity of the substrate.
-
Reagent Quality and Stability:
-
Purity of the Oxime: Impurities in the this compound can inhibit the reaction. It is crucial to use a high-purity reagent. If the purity is questionable, consider purification by recrystallization or chromatography.
-
Moisture Sensitivity: Oximes can be susceptible to hydrolysis, especially under acidic or basic conditions.[2] Ensure all glassware is oven-dried, and use anhydrous solvents to minimize the presence of water.
-
Decomposition: this compound may have limited stability over long-term storage. It is advisable to use freshly prepared or recently purchased material.
-
-
Reaction Conditions:
-
Insufficient Activation: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the oxime nitrogen, potentially slowing down the desired reaction.[4]
-
Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely, as excessive heat can lead to decomposition or unwanted side reactions.
-
Catalyst: For reactions where the oxime acts as a nucleophile, the addition of a suitable catalyst may be necessary to enhance its reactivity.
-
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. For polar transition states, a more polar solvent may be beneficial. Consider screening a range of solvents with varying polarities.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Formation of Multiple Products and Side Reactions
Question: My reaction with this compound is yielding a complex mixture of products. What are the likely side reactions?
Answer: The formation of multiple products is often due to the diverse reactivity of the starting material. Key potential side reactions include:
-
Beckmann Rearrangement: Under certain conditions (e.g., strong acids, high temperatures), oximes can undergo a Beckmann rearrangement to form amides.[2] The trifluoromethyl group can influence the migratory aptitude of the adjacent groups. To minimize this, avoid strongly acidic conditions and excessive heat.
-
Nucleophilic Attack on Bromine: The bromine atom is a potential site for nucleophilic attack, leading to undesired substitution products. The choice of nucleophile and reaction conditions is critical to direct the reactivity towards the desired pathway.
-
Decomposition: As mentioned, the starting material can be prone to decomposition, especially under harsh conditions, leading to a complex mixture.
-
Stereoisomerism: Oximes can exist as E and Z isomers.[5] These isomers may exhibit different reactivity, potentially leading to a mixture of products if both are present and react at different rates. It is important to characterize the stereochemistry of your starting material if possible.
-
Troubleshooting Decision Tree:
Caption: Decision tree for addressing multiple products.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling, synthesis, and reactivity of this compound.
Q1: What is the best way to synthesize this compound?
A1: The oxime is typically synthesized from its parent ketone, 3-Bromo-1,1,1-trifluoroacetone. A general and effective method involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base.[6] Pyridine is commonly used as both the base and a solvent. The reaction is usually carried out at a slightly elevated temperature to ensure complete conversion.
Q2: How does the trifluoromethyl group affect the reactivity of the oxime?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group.[4] Its presence has several significant effects:
-
Reduced Nucleophilicity: It decreases the electron density on the oxime nitrogen, making it a weaker nucleophile compared to non-fluorinated analogues.
-
Increased Acidity: The CF3 group increases the acidity of the oxime proton (O-H), which can be an important consideration in base-mediated reactions.
-
Enhanced Electrophilicity: The carbon of the C=N bond becomes more electrophilic, making it more susceptible to attack by nucleophiles.
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can be advantageous in medicinal chemistry for improving membrane permeability.[4]
Q3: Can the bromine atom be used for further functionalization?
A3: Absolutely. The bromine atom serves as a versatile handle for a variety of transformations, including:
-
Nucleophilic Substitution: The bromide can be displaced by a range of nucleophiles.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in reactions like Suzuki, Stille, and Sonogashira couplings to form new carbon-carbon bonds.[8][9]
Q4: What are the key safety precautions when working with 3-Bromo-1,1,1-trifluoroacetone and its oxime?
A4: Both 3-Bromo-1,1,1-trifluoroacetone and its oxime should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The precursor ketone is flammable and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the synthesis of this compound and a representative cycloaddition reaction.
Synthesis of this compound
This protocol is adapted from established procedures for oxime formation.[6]
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Hydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) in pyridine (5-10 volumes).
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
[3+2] Cycloaddition with an Alkene
This protocol outlines a general procedure for the [3+2] cycloaddition of this compound with an electron-rich alkene to form a trifluoromethylated isoxazoline, a valuable heterocyclic scaffold.[11][12]
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine)
-
Solvent (e.g., toluene, anhydrous)
Procedure:
-
To a solution of this compound (1.0 eq) and the alkene (1.2 eq) in anhydrous toluene, add triethylamine (1.1 eq) dropwise at room temperature. The base is used to generate the nitrone in situ.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired isoxazoline.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Bromo-1,1,1-trifluoroacetone | C3H2BrF3O | 190.95 | 431-35-6 |
| This compound | C3H3BrF3NO | 205.96 | 117341-57-8 |
Part 4: Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.
In Situ Nitrone Formation for Cycloaddition
The [3+2] cycloaddition reaction described above proceeds through the in situ formation of a nitrone from the oxime. The base deprotonates the oxime, which then undergoes elimination of HBr to generate the reactive trifluoromethyl-substituted nitrone. This nitrone then readily participates in the cycloaddition with the alkene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-1,1,1-trifluoroacetone oxime
Welcome to the dedicated technical support guide for 3-Bromo-1,1,1-trifluoroacetone oxime. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive building block. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to anticipate and overcome experimental challenges. This guide is structured as a series of troubleshooting scenarios and frequently asked questions based on common issues encountered in the field.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Q1: My reaction yield is unexpectedly low, or the reaction has failed entirely. What are the likely causes?
This is a common issue stemming from the inherent reactivity of the α-bromo ketoxime moiety, which is further influenced by the strongly electron-withdrawing trifluoromethyl group. Let's break down the potential culprits.
Possible Cause A: Decomposition of the Starting Material
This compound can be sensitive to its environment. Oximes, while generally more stable than imines, are susceptible to acid-catalyzed hydrolysis.[1] The presence of trace acidic impurities in your solvent, on your glassware, or in other reagents can lead to the degradation of the oxime back to the parent ketone (3-Bromo-1,1,1-trifluoroacetone) and hydroxylamine.
-
Solution:
-
Verify Purity: Always check the purity of the oxime by ¹H or ¹⁹F NMR before use. Look for signals corresponding to the parent ketone.
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents stored over molecular sieves.
-
Inert Atmosphere: While stable in air for short periods, running reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent moisture ingress and potential side reactions with atmospheric components.
-
Storage: Store the reagent at the recommended 2-8 °C, away from strong acids or bases.[2]
-
Possible Cause B: Base-Induced Elimination Side Reaction
The proton on the bromine-bearing carbon is acidic. In the presence of a strong or sterically unhindered base, a competing E2 elimination reaction can occur to form a highly reactive 1,1,1-trifluoro-2-nitroso-prop-1-ene intermediate. This intermediate can then polymerize or undergo undesired cycloadditions, consuming your starting material.
-
Solution:
-
Base Selection: Switch to a milder or more sterically hindered base. For example, instead of sodium ethoxide, consider using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Slow Addition & Temperature Control: Add the base slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm and disfavor the elimination pathway.
-
dot
Caption: Competing reaction pathways for the oxime.
Q2: My NMR/LC-MS analysis shows a complex mixture of byproducts. How can I identify and prevent them?
A complex product mixture often points to the multifaceted reactivity of the starting material. Beyond the elimination reaction discussed above, other pathways may become active under your specific conditions.
Possible Cause A: Nucleophilic Substitution at the α-Carbon
The carbon atom bonded to the bromine is an electrophilic site. If your reaction mixture contains other nucleophiles (including your solvent, e.g., methanol), you can get a direct Sₙ2 substitution of the bromide.
-
Solution:
-
Solvent Choice: Use a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Reagent Purity: Ensure your other reagents are free from nucleophilic impurities.
-
Possible Cause B: (E/Z) Isomerization
Oximes can exist as geometric isomers (E and Z). The barrier to interconversion can be overcome thermally or photochemically. Depending on the reaction mechanism (especially in cycloadditions), one isomer may react significantly faster than the other, or they may lead to different products. If your reaction does not go to completion, you might be left with the less reactive isomer.
-
Solution:
-
Characterize Isomeric Ratio: Analyze the starting material using NMR to determine the initial E/Z ratio.
-
Thermal Equilibration: Gently heating the reaction mixture (if tolerated by other components) may help equilibrate the isomers, allowing the less reactive one to convert to the more reactive form. Monitor for decomposition.
-
Photochemical Isomerization: In some specific cases, irradiation with UV light can promote isomerization, though this is a less common and more specialized approach.
-
dot
Caption: Troubleshooting workflow for reactions involving the oxime.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
Based on the reactivity of the parent ketone and general chemical stability principles, the oxime should be stored in a tightly sealed container at 2-8 °C.[2] It is recommended to store it under an inert atmosphere (e.g., argon) to minimize exposure to moisture and air. Avoid contact with strong acids, bases, and oxidizing agents.[2]
Q2: How does the trifluoromethyl (CF₃) group influence the reactivity?
The CF₃ group is a powerful electron-withdrawing group and has several profound effects:
-
Increases Acidity: It increases the acidity of the α-proton (on the C-Br carbon), making the molecule more susceptible to base-induced elimination.
-
Electrophilicity: It enhances the electrophilicity of the C=N carbon, which can accelerate reactions with nucleophiles at that position.
-
Stability: The CF₃ group can stabilize adjacent negative charges, which may influence the transition states of various reactions. This is a key consideration in modern organofluorine chemistry.[3]
Q3: Can this reagent be used in palladium-catalyzed cross-coupling reactions?
While the C-Br bond is potentially reactive, its use in cross-coupling is not straightforward. The presence of the oxime functionality can complicate the catalytic cycle by coordinating to the metal center. More commonly, related α-haloketones are used, or the oxime is first cyclized into a more stable heterocyclic system (like an isoxazole), which can then be used in cross-coupling.[4]
Q4: My application is sensitive to geometric isomers. How can I separate or control the E/Z ratio?
Separating E/Z isomers of oximes can be challenging.
-
Chromatography: Isomers can sometimes be separated by column chromatography on silica gel, though resolution may be poor. Careful selection of the eluent system is critical.
-
Crystallization: If one isomer is crystalline and the other is an oil, fractional crystallization may be possible.
-
Synthesis Control: The E/Z ratio is often set during the oximation of the parent ketone. Modifying the pH and solvent during the synthesis can sometimes favor one isomer over the other. This would require experimental optimization.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Isoxazole Synthesis via [3+2] Cycloaddition
This protocol describes a common application of the oxime in the synthesis of a 3-(trifluoromethyl)isoxazole, a reaction class that is well-documented for related α-haloketoximes.[5][6]
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Solvent & Alkyne: Add anhydrous THF (or ACN) via syringe to achieve a concentration of ~0.2 M. Add the desired terminal alkyne (1.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Base Addition: Slowly add triethylamine (TEA) (1.5 eq) dropwise over 15 minutes. The in-situ generation of the nitrile oxide from the oxime will begin.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Recommended Reaction Optimization Parameters
| Parameter | Condition 1 (Standard) | Condition 2 (Milder) | Condition 3 (For stubborn rxns) | Rationale |
| Base | Triethylamine (TEA) | DIPEA | DBU (use with caution) | Balance reactivity with potential for elimination. DBU is very strong. |
| Solvent | THF | Dichloromethane (DCM) | Acetonitrile (ACN) | Polarity can influence cycloaddition efficiency. |
| Temperature | 0 °C to RT | -20 °C to RT | RT to 40 °C | Lower temps suppress side reactions; higher temps may be needed for less reactive substrates. |
| Additive | None | 4Å Molecular Sieves | N/A | Ensures strictly anhydrous conditions to prevent hydrolysis. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117341-57-8 | [7] |
| Molecular Formula | C₃H₃BrF₃NO | [7] |
| Molecular Weight | 205.96 g/mol | [7] |
| Boiling Point | 162.3 °C at 760 mmHg | [7] |
| Density | 1.88 g/cm³ | [7] |
| Appearance | Not specified, likely liquid or low-melting solid | - |
References
- (Reference placeholder for general organic chemistry principles)
-
Organic Chemistry Portal. Isoxazole Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions.... Available at: [Link]
-
ResearchGate. Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Available at: [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization. Available at: [Link]
-
ResearchGate. Scope of the reaction for synthesis of isoxazoles. Reagents and conditions. Available at: [Link]
-
Jin, L., & Chen, J. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1491–1502. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. Available at: [Link]
-
ResearchGate. (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Available at: [Link]
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- 2. synquestlabs.com [synquestlabs.com]
- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Technical Support Center: 3-Bromo-1,1,1-trifluoroacetone Oxime
Welcome to the technical support center for 3-Bromo-1,1,1-trifluoroacetone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this highly functionalized molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth technical insights and practical solutions to issues you may encounter during your experiments.
I. Understanding the Stability of this compound
This compound is a valuable reagent due to its unique combination of a reactive bromine atom, a trifluoromethyl group, and an oxime functional group. However, these features also contribute to its potential instability under certain conditions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent oxime and the lability of the bromine atom.
Key Molecular Features Influencing Stability:
-
Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group enhances the electrophilicity of the imine carbon, making the oxime susceptible to certain reactions. It can also influence the acidity of the oxime proton.
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α-Bromo Group (-CH2Br): The bromine atom is a good leaving group, making the methylene group susceptible to nucleophilic substitution. This reactivity can be a desired feature for synthesis but also a source of instability.
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Oxime Group (C=N-OH): The oxime moiety can exist as (E) and (Z) isomers, which may have different stabilities and reactivities.[1][2][3] It is also prone to hydrolysis under acidic conditions and can undergo rearrangement or decomposition at elevated temperatures.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, handling, and use of this compound.
A. Synthesis & Purification Issues
Q1: My synthesis of this compound is resulting in a low yield and multiple side products. What are the likely causes?
A1: Low yields and impurities during the synthesis of this oxime often stem from suboptimal reaction conditions, particularly pH and temperature control.
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pH Control is Critical: The formation of oximes is highly pH-dependent. The reaction of 3-bromo-1,1,1-trifluoroacetone with hydroxylamine requires a specific pH range to proceed efficiently.
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Causality: If the pH is too low (strongly acidic), the hydroxylamine will be fully protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, if the pH is too high (strongly basic), the precursor, 3-bromo-1,1,1-trifluoroacetone, is prone to degradation. The precursor is known to be incompatible with strong bases.
-
Troubleshooting Protocol:
-
When using hydroxylamine hydrochloride, a mild base (e.g., sodium acetate, pyridine) should be used to neutralize the liberated HCl.
-
Monitor the pH of the reaction mixture and maintain it in a weakly acidic to neutral range (typically pH 4-6).
-
Consider a buffered system to maintain a stable pH throughout the reaction.
-
-
-
Temperature Management: Elevated temperatures can lead to the decomposition of both the starting material and the product.
-
Causality: The precursor, 3-bromo-1,1,1-trifluoroacetone, is a flammable liquid with a low boiling point. Overheating can lead to its evaporation and decomposition, potentially releasing hazardous gases like hydrogen bromide and hydrogen fluoride.[4] Fluoroalkyl-containing oximes have also been shown to undergo thermal decomposition.[5]
-
Troubleshooting Protocol:
-
Maintain the reaction temperature at or below room temperature, if possible.
-
If heating is necessary, use a well-controlled heating mantle and a reflux condenser to minimize the loss of volatile components.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating.
-
-
Q2: I am observing the formation of impurities during the purification of the oxime. What could these be and how can I avoid them?
A2: Impurities can arise from the degradation of the oxime during workup and purification.
-
Potential Impurities & Their Origin:
-
Hydrolysis Product (3-Bromo-1,1,1-trifluoroacetone): Oximation is a reversible reaction, and exposure to acidic conditions during workup can lead to hydrolysis back to the ketone.
-
Decomposition Products: As mentioned, fluoroalkyl-containing oximes can thermally decompose. Under GC-MS conditions, similar compounds have been observed to decompose into nitriles.[5]
-
-
Troubleshooting Purification:
-
Avoid Strong Acids: During aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any residual acid, followed by a water wash.
-
Low-Temperature Purification: If using column chromatography, consider performing it in a cold room or using a jacketed column to maintain a low temperature.
-
Solvent Choice: Use high-purity, dry solvents for extraction and chromatography to prevent solvent-mediated degradation.
-
B. Storage and Handling Issues
Q3: My stored this compound seems to have degraded over time. What are the optimal storage conditions?
-
Recommended Storage Protocol:
-
Temperature: Store in a refrigerator at 2-8°C. The precursor, 3-Bromo-1,1,1-trifluoroacetone, is recommended to be stored under these conditions.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: Ensure the material is of high purity before long-term storage, as impurities can sometimes catalyze decomposition.
-
Q4: I am observing unexpected side reactions when using the oxime in a reaction with a nucleophile. What could be happening?
A4: The presence of both a trifluoromethyl group and a bromine atom on adjacent carbons creates a molecule with multiple reactive sites.
-
Reaction with Nucleophiles:
-
Causality: While the intended reaction may be at the oxime functionality, the α-bromo group makes the methylene carbon highly susceptible to nucleophilic attack. This can lead to substitution of the bromine atom.
-
Troubleshooting:
-
Choice of Nucleophile: Be mindful of the reactivity of your chosen nucleophile. Strong, soft nucleophiles are more likely to attack the methylene carbon.
-
Protecting Groups: If the desired reaction is at the oxime, consider if a temporary protection of the α-bromo ketone is feasible before oximation, though this would require a different synthetic route.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over competing side reactions.
-
-
III. Analytical Methods for Stability Assessment
To ensure the quality and reliability of your experimental results, it is crucial to assess the purity and stability of your this compound.
Recommended Analytical Techniques:
| Technique | Application | Expected Observations for Degradation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity assessment, detection of isomers, and identification of degradation products. | Appearance of new signals corresponding to hydrolysis products (ketone) or other degradation products. Changes in the ratio of (E) and (Z) isomers.[1][2][3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities and degradation products. | Detection of the parent ketone due to hydrolysis or thermal decomposition. For some fluoroalkyl oximes, decomposition to nitriles has been observed under GC-MS conditions.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of the oxime in the presence of non-volatile impurities. | Appearance of new peaks corresponding to degradation products. A decrease in the area of the main peak over time can be used to quantify degradation. |
IV. Visualization of Key Concepts
Experimental Workflow: Stability Testing
Caption: A generalized workflow for assessing the stability of this compound under various experimental conditions.
Logical Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart to systematically troubleshoot low yields in the synthesis of this compound.
V. Frequently Asked Questions (FAQs)
Q5: Can I use a strong base like sodium hydroxide for the synthesis of this compound?
A5: It is not recommended. The precursor, 3-Bromo-1,1,1-trifluoroacetone, is known to be incompatible with strong bases, which can lead to its decomposition.[4] It is better to use a milder base like sodium acetate or pyridine to neutralize the acid formed during the reaction.
Q6: Is the (E) or (Z) isomer of this compound more stable?
A6: For many oximes, the (E) isomer is thermodynamically more stable.[1][2][3] However, the ratio of isomers can be influenced by the reaction conditions and the solvent. It is advisable to characterize your synthesized material by NMR to determine the isomeric ratio.[1][2][3]
Q7: What are the primary hazardous decomposition products I should be aware of?
A7: Based on the structure and the information available for the precursor, thermal decomposition can potentially release hydrogen bromide (HBr) and hydrogen fluoride (HF), which are corrosive and toxic gases.[4]
Q8: How does the trifluoromethyl group affect the oxime's reactivity in subsequent reactions?
A8: The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the imine carbon. This can make the oxime more susceptible to certain reactions, such as the Beckmann rearrangement, but may decrease the nucleophilicity of the oxime nitrogen in other reactions.
VI. References
-
Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Special Issue for The 3rd Annual Conference on Theories and Applications of Basic and Biosciences. [Link]
-
Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92. [Link]
-
Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 1-6. [Link]
-
Fedorov, A. Y., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(15), 4488. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Karasova, J., et al. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Archives of Toxicology, 98(9), 2937-2952. [Link]
-
Lelyukh, M., et al. (2022). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 71(7), 1464-1473. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1,1-Trifluoroacetone oxime. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone Oxime. Retrieved from [Link]
-
Podyacheva, E. Y., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1266–1319. [Link]
-
Shapiro, B. L., Lin, H. L., & Johnston, M. D. (1973). NMR studies and rotational isomerism in fluoroacetones I. Trifluoroacetones. Journal of Magnetic Resonance (1969), 9(2), 305-325. [Link]
-
Terme, T., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. International Journal of Molecular Sciences, 24(24), 16854. [Link]
-
U.S. National Library of Medicine. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
Zaytsev, A. V., et al. (2022). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 71, 1464-1473. [Link]
-
Gembus, V., & Noel, T. (2022). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journal of Organic Chemistry, 18, 1330-1361. [Link]
-
Chemistry Stack Exchange. (2015). Stability of carbocations: CF3+ vs CH3+. Retrieved from [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
-
RSC Publishing. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Bromo-1,1,1-trifluoroacetone Oxime
Welcome to the technical support guide for the purification of 3-Bromo-1,1,1-trifluoroacetone oxime. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying this valuable synthetic intermediate. The following troubleshooting guides and frequently asked questions are based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: I've synthesized this compound, but my initial analysis (e.g., NMR, GC-MS) shows significant impurities. What are the likely culprits and how can I improve the purity?
Answer:
Low purity after the initial synthesis is a common issue and can often be traced back to several factors during the reaction and subsequent work-up.
Potential Causes and Solutions:
-
Incomplete Reaction: The oximation reaction may not have gone to completion.
-
Troubleshooting Step: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[1] The starting material, 3-Bromo-1,1,1-trifluoroacetone, should be fully consumed before proceeding with the work-up. If the reaction has stalled, consider extending the reaction time or gently heating the mixture if the reaction conditions allow.
-
-
Presence of Unreacted Starting Materials: The most common impurities are unreacted 3-bromo-1,1,1-trifluoroacetone and hydroxylamine.
-
Troubleshooting Step: An aqueous work-up is crucial. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will help remove unreacted hydroxylamine by converting it to its protonated, water-soluble form.[1] Subsequent washes with water and brine will help remove residual acid and salts.
-
-
Formation of Side Products: Depending on the reaction conditions, side reactions can occur. One possibility is the formation of dibrominated species if an excess of the brominating agent was used in the synthesis of the starting ketone.[2]
-
Troubleshooting Step: Careful control of stoichiometry during the synthesis of the starting material is essential. If side products are present, purification by column chromatography is often the most effective method for separation.
-
Visualizing the Initial Work-up Strategy:
Caption: Initial aqueous work-up workflow for crude this compound.
Issue 2: Difficulty in Removing a Persistent Impurity by Extraction
Question: After performing a standard aqueous work-up, I still have a persistent impurity that co-extracts with my product. How can I remove it?
Answer:
If a standard work-up fails to remove an impurity, it suggests that the impurity has similar solubility properties to your desired oxime. In this case, more advanced purification techniques are necessary.
Potential Solutions:
-
Column Chromatography: This is the most versatile and effective method for separating compounds with similar polarities.
-
Protocol:
-
Select a Solvent System: Start by determining an appropriate solvent system using TLC. A common starting point for oximes is a mixture of hexanes and ethyl acetate.[1][3] The goal is to achieve good separation between your product spot and the impurity spot (an Rf value of ~0.3 for the product is often ideal).
-
Prepare the Column: Pack a glass column with silica gel using the chosen solvent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Run the solvent system through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Recrystallization: If the product is a solid at room temperature and the impurity is present in a smaller amount, recrystallization can be an effective purification method.[4]
-
Protocol:
-
Choose a Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurity should either be very soluble or insoluble at all temperatures.
-
Dissolve the Crude Product: Dissolve the crude material in a minimal amount of the hot solvent.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Isolate the Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum.
-
-
Issue 3: Product Decomposition During Purification
Question: My product seems to be decomposing during purification, especially when using column chromatography or distillation. What could be causing this and how can I prevent it?
Answer:
Oximes can be sensitive to certain conditions, and decomposition can occur, particularly with prolonged exposure to heat or acidic/basic media.[5]
Potential Causes and Mitigation Strategies:
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can catalyze the hydrolysis or rearrangement of some oximes.
-
Solution: Use deactivated or neutral silica gel for column chromatography. You can deactivate silica gel by adding a small percentage of a base, like triethylamine (e.g., 0.1-1%), to the eluent.
-
-
Thermal Instability: Although this compound has a reported boiling point of 162.3°C at 760 mmHg, prolonged heating can lead to decomposition.[6][7]
-
Solution: If distillation is necessary, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
-
-
Presence of Metal Contaminants: Metal surfaces can sometimes promote the decomposition of oximes.[8]
-
Solution: Use all-glass systems for distillation whenever possible. Ensure that all glassware is thoroughly cleaned to remove any metal residues.[8]
-
Decision Tree for Purification Method Selection:
Caption: Decision-making workflow for selecting the appropriate purification method.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Based on available data, you can expect the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C3H3BrF3NO[7] |
| Molecular Weight | 205.96 g/mol [7] |
| Appearance | Clear liquid[9] |
| Boiling Point | 162.3°C at 760 mmHg[6][7] |
| Density | 1.88 g/cm³[6][7] |
Q2: How should I handle and store purified this compound?
A2: Proper handling and storage are critical for maintaining the purity and stability of the compound.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from heat, sparks, and open flames.[11] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. For long-term storage, refrigeration at -20°C is advisable.[12] Keep it segregated from strong oxidizing agents, strong acids, and strong bases.[10][13]
Q3: My oxime exists as a mixture of E/Z isomers. Do I need to separate them, and how?
A3: The presence of syn and anti (E/Z) isomers is a common feature of oximes.[4][8] For many applications, a mixture of isomers is acceptable. However, if your specific application requires a single isomer, separation can be challenging.
-
Separation: Careful column chromatography on silica gel can sometimes resolve the two isomers, as they may have slightly different polarities.[3][4] Recrystallization may also selectively crystallize one isomer if there is a significant difference in their crystal packing and solubility.
Q4: What are the primary safety concerns associated with this compound and its precursor?
A4: The precursor, 3-Bromo-1,1,1-trifluoroacetone, is a highly flammable liquid and vapor that causes severe skin burns and eye damage, and may cause respiratory irritation.[10] It is also a lachrymator.[10] While specific safety data for the oxime is less detailed, it should be handled with similar precautions due to its structural similarity to the starting material. Thermal decomposition may generate toxic fumes of hydrogen bromide and hydrogen fluoride.[10] Always consult the Safety Data Sheet (SDS) for both the starting material and the final product before beginning any experimental work.[6][10]
III. References
-
L. J. Lohr, R. W. Warren, J. Chromatogr., 8, 127 (1962).
-
Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Creative Research Thoughts, 12(4). [Link]
-
K. S. L. V. Kumar, et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(19), 6389. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry, 19(5), 3551-3554. [Link]
-
M. N. S. Rad, et al. (2010). A Facile and Efficient Method for the O-Alkylation of Oximes. Synthesis, 2010(10), 1724-1730.
-
University of Colorado Anschutz Medical Campus. (2017). Chemical Storage. [Link]
-
New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. [Link]
-
Organic Syntheses. (2016). Preparation of 1-Indanone Oxime and 1,2,3,4-Tetrahydroquinoline. Org. Synth., 93, 1. [Link]
-
Organic Syntheses. (2017). Copper-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyridines from Acetophenone O-Acetyl Oxime and α,β-Unsaturated Aldehydes. Org. Synth., 94, 14. [Link]
-
Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. [Link]
-
Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. [Link]
-
Organic Syntheses. (2014). Synthesis of E-1-(1-Hydroxycyclohexyl)ethanone Oxime. Org. Synth., 91, 19. [Link]
-
J. Kalia, R. T. Raines. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Organic Syntheses. (1927). Bromoacetone. Org. Synth., 7, 12. [Link]
-
Wikipedia. (n.d.). Trifluoroacetone. [Link]
-
BIOFOUNT. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoroacetone oxime. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. asianpubs.org [asianpubs.org]
- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. bio-fount.com [bio-fount.com]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
Technical Support Center: Synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this two-step synthetic procedure. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in your work.
The synthesis involves two key transformations:
-
α-Bromination: The selective bromination of 1,1,1-trifluoroacetone at the α-position to yield the key intermediate, 3-Bromo-1,1,1-trifluoroacetone.
-
Oximation: The condensation of the intermediate ketone with hydroxylamine to form the final product, this compound.
This guide is designed to be a practical resource, providing not just protocols but the rationale behind them.
Overall Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of the target oxime.
Part A: Synthesis of 3-Bromo-1,1,1-trifluoroacetone (Intermediate)
This step involves the acid-catalyzed bromination of 1,1,1-trifluoroacetone. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent carbonyl, making the reaction conditions critical for success.
Experimental Protocol: α-Bromination
This protocol is adapted from established methods for α-halogenation of ketones.[1][2]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 1,1,1-trifluoroacetone.
-
Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Bromination: Cool the mixture in an ice bath. Add an equimolar amount of bromine dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the characteristic red-brown color of bromine has faded.[1]
-
Workup: Carefully pour the reaction mixture into ice-water. Neutralize the solution with a solid base, such as sodium carbonate, until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product should be purified by vacuum distillation to yield 3-Bromo-1,1,1-trifluoroacetone as a colorless to pale yellow liquid.[3][4]
Troubleshooting Guide: α-Bromination
Q1: My reaction yield is significantly low. What are the most likely causes?
Answer: Low yields in this bromination can typically be traced to two main issues: incomplete reaction or loss of product during workup.
-
Incomplete Reaction: The reaction may require a longer time or gentle heating after the initial addition of bromine. Monitor the reaction by TLC or GC to confirm the consumption of the starting material. Ensure the sulfuric acid catalyst was added and is of good quality.
-
Product Volatility: 3-Bromo-1,1,1-trifluoroacetone is a volatile compound (boiling point ~87 °C).[3][4] Significant loss can occur during solvent removal or neutralization if the solution warms up excessively. Always use an ice bath during neutralization and remove the solvent under reduced pressure with minimal heating.
Q2: I'm observing a significant amount of a higher-boiling impurity in my final product. What could this be and how can I prevent it?
Answer: This is a classic sign of over-bromination, leading to the formation of 1,3-dibromo-1,1,1-trifluoroacetone.
-
Causality: The product of the initial reaction, 3-Bromo-1,1,1-trifluoroacetone, can undergo a second bromination. This is more likely if an excess of bromine is used or if the local concentration of bromine is too high during addition.
-
Prevention:
-
Stoichiometry: Use no more than one equivalent of bromine relative to the 1,1,1-trifluoroacetone.
-
Slow Addition: Add the bromine slowly and dropwise to the cooled, well-stirred reaction mixture. This prevents a localized excess of bromine and allows the mono-bromination to occur selectively.
-
Q3: The purified intermediate is extremely irritating to my eyes and nose. Is this normal?
Answer: Yes, this is a known property. 3-Bromo-1,1,1-trifluoroacetone is a potent lachrymator, meaning it causes irritation and tearing.[5]
-
Safety Protocol: It is imperative to handle this compound, even after purification, in a well-ventilated chemical fume hood at all times. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
Part B: Synthesis of this compound
This step is a condensation reaction between the intermediate ketone and hydroxylamine. The reaction is typically straightforward but requires careful control of pH to proceed efficiently.
Experimental Protocol: Oximation
This protocol is based on standard oximation procedures.[7]
-
Setup: In a round-bottom flask, dissolve 3-Bromo-1,1,1-trifluoroacetone in a solvent such as ethanol.
-
Reagents: In a separate flask, prepare a solution of hydroxylamine hydrochloride and a mild base, such as sodium acetate (1.2-1.5 equivalents of each relative to the ketone), in a minimal amount of water. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.
-
Reaction: Add the aqueous hydroxylamine solution to the ketone solution. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress using TLC or GC until the starting ketone is consumed. This typically takes several hours.
-
Workup: Once complete, cool the reaction mixture and add water to precipitate the crude product or dilute the mixture for extraction.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oxime can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.
Troubleshooting Guide: Oximation
Caption: Troubleshooting flowchart for low yield in the oximation reaction.
Q1: The oximation reaction is very slow or stalls completely. How can I improve the conversion?
Answer: This issue almost always relates to the reaction's pH or the reactivity of the hydroxylamine.
-
Causality (pH): The condensation requires free hydroxylamine (NH₂OH) to act as a nucleophile. When using hydroxylamine hydrochloride (NH₂OH·HCl), a base must be added to neutralize the HCl and liberate the free amine. If the medium is too acidic, the hydroxylamine will be protonated (NH₃OH⁺) and non-nucleophilic.
-
Solution: Ensure you have added at least one equivalent of a mild base like sodium acetate or pyridine for every equivalent of hydroxylamine hydrochloride. You can monitor the pH of the reaction mixture; it should be weakly acidic to near-neutral (pH 4-6) for optimal results.
Q2: My NMR spectrum of the purified product is more complex than expected, suggesting the presence of isomers. What is happening?
Answer: You are likely observing a mixture of (E)- and (Z)-isomers of the oxime.
-
Causality: Oximes can exist as geometric isomers due to the restricted rotation around the C=N double bond. The formation of one isomer over the other, or a mixture of both, is common in oxime synthesis.[8]
-
Solution: For many applications, a mixture of isomers is acceptable. If a single isomer is required, you will need to separate them, typically using careful column chromatography or fractional crystallization. The ratio of isomers can sometimes be influenced by the reaction solvent and pH, but separation is often the most practical approach.
General FAQs
Q1: What are the most critical safety precautions I must take during this entire synthesis?
Answer: This synthesis involves several hazardous materials that require strict safety protocols.
-
3-Bromo-1,1,1-trifluoroacetone: This intermediate is highly flammable, causes severe skin burns and eye damage, and is a potent lachrymator.[5][6] It must be handled in a chemical fume hood with appropriate PPE.
-
Hydroxylamine Hydrochloride: This reagent is toxic if swallowed, can cause skin irritation and allergic reactions, and is suspected of causing cancer.[9][10] Importantly, hydroxylamine and its salts can be explosive, especially when heated.[11] Never heat it strongly as a dry solid. Handle with care, avoiding dust formation.
-
General Precautions: Always work in a well-ventilated area, use explosion-proof equipment where necessary, and have appropriate spill-kits and emergency procedures in place.[9]
Q2: How should I properly store the 3-Bromo-1,1,1-trifluoroacetone intermediate?
Answer: Proper storage is critical to maintain the purity and integrity of this reactive intermediate. According to supplier safety data sheets, it should be stored in a tightly closed container in a dry, well-ventilated area at refrigerator temperatures (2-8 °C).[5] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent decomposition from atmospheric moisture.[5]
Q3: What analytical techniques are best for monitoring the reactions and confirming the products?
Answer: A combination of techniques is recommended for robust analysis.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting materials and the appearance of products.
-
Gas Chromatography (GC): Useful for monitoring the volatile compounds in the first step, providing quantitative data on purity and byproduct formation.
-
-
Product Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural confirmation of the intermediate and the final product. ¹⁹F NMR will be particularly useful for confirming the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products.
-
Infrared (IR) Spectroscopy: Can be used to track the disappearance of the ketone C=O stretch and the appearance of the C=N and O-H stretches of the oxime.
-
References
-
Organic Chemistry Frontiers. (n.d.). Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. RSC Publishing. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-trifluoromethyl-β-hydroxy-benzyl-O-oximes 10–12 from β-keto-benzyl-O-oximes 4–6. Retrieved from [Link]
-
Organic Letters. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 1-Bromo-3,3,3-trifluoroacetone (CAS: 431-35-6). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bromoacetone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Indanone Oxime. Retrieved from [Link]
Sources
- 1. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1-Bromo-3,3,3-trifluoroacetone | 431-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Improving Reaction Selectivity with 3-Bromo-1,1,1-trifluoroacetone Oxime
Welcome to the technical support center for 3-Bromo-1,1,1-trifluoroacetone oxime. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to enhance the selectivity and success of your reactions.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block in organic synthesis, particularly for constructing trifluoromethyl-containing heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of multiple reactive sites: the nucleophilic oxime, the electrophilic carbon bearing the bromine, and the trifluoromethyl group that significantly influences the molecule's electronic properties.[3][4] This trifunctional nature, while offering diverse synthetic possibilities, also presents challenges in controlling reaction selectivity. This guide will help you navigate these complexities to achieve your desired synthetic outcomes.
Part 1: Troubleshooting Common Selectivity Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a mixture of N-alkylation and O-alkylation products. How can I favor one over the other?
A1: The N- versus O-selectivity in the alkylation of oximes is a classic challenge. The outcome is highly dependent on the reaction conditions, particularly the base and solvent system.
-
To Favor N-Alkylation (leading to nitrones):
-
Mechanism: This pathway is generally favored under conditions that promote the thermodynamic product.
-
Recommended Conditions: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). These conditions generate the oximate anion, and the counter-ion's nature can influence the selectivity.
-
Causality: Harder cations (like Na⁺) tend to associate more with the harder oxygen atom of the oximate, leaving the softer nitrogen atom more available for nucleophilic attack.
-
-
To Favor O-Alkylation:
-
Mechanism: This is often the kinetic product.
-
Recommended Conditions: Use a weaker base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), in a protic solvent like ethanol or methanol. Phase-transfer catalysts can also be effective in promoting O-alkylation.
-
Causality: Protic solvents can solvate the oxygen atom of the oximate through hydrogen bonding, making the nitrogen lone pair more accessible for alkylation.
-
Q2: I am attempting a nucleophilic substitution at the α-carbon, but I'm observing significant side reactions, including decomposition. What are the likely causes and solutions?
A2: Nucleophilic substitution on the carbon bearing the bromine is a key reaction of this molecule.[5] However, the electrophilicity of this carbon is influenced by the adjacent trifluoromethyl and oxime groups, which can lead to competing reaction pathways.
-
Common Side Reactions:
-
Favorskii-type Rearrangement: Strong bases can deprotonate the oxime, which can then lead to intramolecular cyclization and rearrangement.
-
Elimination: If the nucleophile is also a strong base, elimination of HBr can occur, especially at elevated temperatures.
-
Decomposition: The trifluoromethyl group can make the molecule susceptible to decomposition under harsh basic conditions.[6]
-
-
Troubleshooting Strategies:
-
Choice of Nucleophile: Use soft, non-basic nucleophiles to minimize elimination and rearrangement side reactions.[7][8] Examples include thiols, iodide salts, and stabilized enolates.
-
Reaction Temperature: Maintain low reaction temperatures (e.g., 0 °C to room temperature) to suppress side reactions.
-
Control of Stoichiometry: Use a slight excess of the nucleophile, but avoid a large excess of base, which can promote decomposition.
-
Q3: My cycloaddition reactions are showing poor regioselectivity. How can I control the orientation of the addition?
A3: this compound can participate in cycloaddition reactions, often through the in situ formation of a nitrone intermediate.[9][10][11] The regioselectivity of these [3+2] cycloadditions is governed by both electronic and steric factors.
-
Factors Influencing Regioselectivity:
-
Frontier Molecular Orbitals (FMOs): The relative energies of the HOMO of the nitrone and the LUMO of the dipolarophile (or vice versa) determine the preferred regiochemical outcome. The electron-withdrawing trifluoromethyl group significantly lowers the energy of the nitrone's LUMO.
-
Steric Hindrance: Bulky substituents on either the nitrone or the dipolarophile can direct the addition to the less sterically hindered position.
-
-
Strategies for Improving Regioselectivity:
-
Choice of Dipolarophile: Electron-deficient alkenes are typically used. Modifying the electronic nature of the dipolarophile can switch the regioselectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the nitrone or the dipolarophile, altering the FMO energies and enhancing regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.
-
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key reactions, incorporating the troubleshooting insights discussed above.
Protocol 1: Selective N-Alkylation for Nitrone Formation
Objective: To selectively alkylate the nitrogen of this compound to form a nitrone, a precursor for [3+2] cycloaddition reactions.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude nitrone, which can be purified by column chromatography.
Protocol 2: Selective Nucleophilic Substitution with a Soft Nucleophile
Objective: To achieve a selective substitution of the bromine atom with a soft nucleophile, minimizing side reactions.
Materials:
-
This compound
-
Sodium thiophenoxide
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and sodium thiophenoxide (1.2 equivalents) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways and the factors influencing selectivity.
Caption: Control of N- vs. O-alkylation and nucleophilic substitution.
Caption: Factors influencing regioselectivity in [3+2] cycloadditions.
Part 4: Data Summary
The following table summarizes the recommended conditions for achieving selective reactions with this compound.
| Desired Reaction | Key Transformation | Recommended Base | Recommended Solvent | Critical Temp. | Recommended Nucleophile/Reagent |
| Nitrone Formation | N-Alkylation | Strong, non-nucleophilic (e.g., NaH) | Polar aprotic (e.g., DMF) | 0 °C to RT | Alkyl halide |
| O-Alkyl Ether Formation | O-Alkylation | Weak (e.g., K₂CO₃) | Protic (e.g., Ethanol) | RT to Reflux | Alkyl halide |
| Nucleophilic Substitution | C-Br bond cleavage | Mild, non-interfering | Polar aprotic (e.g., MeCN) | 0 °C to RT | Soft nucleophiles (e.g., Thiolates) |
| [3+2] Cycloaddition | C-C and C-O bond formation | Base for in situ nitrone formation | Varies (Toluene, MeCN) | RT to Reflux | Electron-deficient alkene |
References
- Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.Organic & Biomolecular Chemistry
- Interesting Behavior of α,β-Unsaturated Oximes in Intramolecular [4 + 2] Cycloaddition Reactions.Organic Letters
- Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition.Organic & Biomolecular Chemistry
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.
- Factors affecting rate of nucleophilic substitution reactions.Organic Chemistry 1: An open textbook
- Factors affecting nucleophilic substitution reactions finished d.Slideshare
- Nucleophilic substitution reactions of α-haloketones: A comput
- 3-Bromo-1,1,1-trifluoroacetone.Guidechem
- This compound.ECHEMI
- Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.PubMed
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 9. Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Reactions Involving 3-Bromo-1,1,1-trifluoroacetone Oxime
Welcome to the technical support resource for 3-Bromo-1,1,1-trifluoroacetone oxime. This versatile building block, featuring a trifluoromethyl group, a reactive α-bromo site, and an oxime moiety, is invaluable for synthesizing complex nitrogen-containing heterocycles and other novel molecules.[1][2] However, its unique electronic and steric properties can present challenges. This guide provides in-depth, field-tested solutions to common problems encountered during its synthesis and subsequent reactions.
Section 1: Synthesis of this compound
The successful use of this reagent begins with its efficient synthesis. The primary route is the condensation of 3-Bromo-1,1,1-trifluoroacetone with hydroxylamine. Failed or low-yielding reactions at this stage are common and typically trace back to a few key factors.
FAQ 1.1: I am getting low yields or no product during the oximation reaction. What are the common causes?
This is the most frequent issue. The trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making the oximation process more sensitive than with simple ketones.
Causality Analysis:
-
Hydrate Formation: The electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic, favoring the formation of a stable hydrate in the presence of water. This hydrate is much less reactive towards hydroxylamine than the free ketone.
-
pH Control: Oximation is pH-dependent. The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile.[3] Starting from hydroxylamine hydrochloride (NH₂OH·HCl), a base is needed to liberate the nucleophile. However, strongly basic conditions can promote decomposition, while strongly acidic conditions will protonate the hydroxylamine, rendering it non-nucleophilic. The optimal pH range is typically between 4 and 6.
-
Reagent Purity: The starting ketone, 3-Bromo-1,1,1-trifluoroacetone, is a potent lachrymator and can degrade upon prolonged exposure to moisture or incompatible materials.[4] Ensure it is used as received from a reputable supplier or freshly prepared.
Troubleshooting Summary Table:
| Problem | Possible Cause | Recommended Solution |
| No or Low Conversion | Starting Ketone Hydration: The ketone is sequestered as its unreactive hydrate. | Conduct the reaction in a non-aqueous solvent system like ethanol or isopropanol to minimize water content. If an aqueous system is unavoidable, increase the reaction time and temperature (e.g., 50-60 °C) to shift the equilibrium back towards the free ketone. |
| Incorrect pH: The pH is too low (<4) or too high (>7). | Use a buffered system or a weak base like sodium acetate or pyridine to maintain a mildly acidic pH. Monitor the pH of the reaction mixture. | |
| Formation of Multiple Byproducts | Decomposition: The starting material or product is unstable under the reaction conditions. | Avoid strong bases and high temperatures (>80 °C). Ensure a clean reaction setup and high-purity reagents. |
| Difficult Workup | Product Solubility: The oxime product may have partial solubility in the aqueous phase. | After initial extraction with a solvent like ethyl acetate or dichloromethane, perform a second extraction or use a continuous liquid-liquid extractor for quantitative recovery.[5] |
Logical Workflow for Troubleshooting Oximation Failure
Caption: Troubleshooting workflow for oximation.
Section 2: Troubleshooting Reactions of this compound
Once synthesized, this oxime is a precursor for various transformations. Failures in these subsequent steps often stem from the interplay between the three functional groups.
FAQ 2.1: My nucleophilic substitution at the α-carbon (C-Br bond) is failing or giving elimination products.
The C-Br bond is activated for Sₙ2 displacement. However, the success of this reaction is a delicate balance between nucleophilicity, basicity, and steric factors.
Causality Analysis:
-
Nucleophile Basicity: Strong, hard bases (e.g., alkoxides, hydroxides) will preferentially act as bases, not nucleophiles. They will abstract the acidic oxime proton or, more problematically, induce elimination of HBr to form a highly reactive nitrosoalkene intermediate, leading to polymerization or undesired side reactions.
-
Steric Hindrance: The trifluoromethyl group and the oxime create a sterically congested environment around the α-carbon. Bulky nucleophiles will react slowly or not at all.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.[6] Protic solvents can solvate the nucleophile, reducing its potency.
Recommendations for Successful Substitution:
| Parameter | Recommendation | Rationale |
| Nucleophile | Use soft, non-basic nucleophiles. | Examples: Thiolates (RS⁻), azide (N₃⁻), cyanide (CN⁻), or secondary amines under controlled conditions. These have a lower tendency to induce elimination.[7] |
| Base | If a base is required (e.g., for deprotonating a thiol), use a non-nucleophilic, hindered base. | Examples: Diisopropylethylamine (DIPEA) or DBU. These are less likely to compete in the substitution reaction. |
| Solvent | Use polar aprotic solvents. | Examples: Acetonitrile, DMF, DMSO. They enhance nucleophilicity and accelerate Sₙ2 reactions. |
| Temperature | Start at low temperatures (0 °C) and warm slowly. | This helps to control the reaction rate and minimize side reactions, especially if the nucleophile has some basicity. |
FAQ 2.2: My Palladium-catalyzed cross-coupling reaction is inefficient.
The oxime can participate in various Pd-catalyzed reactions, such as Heck-type alkylations or couplings at the C-Br bond.[8] Failure is often linked to catalyst inhibition or incompatibility with reaction conditions.
Causality Analysis:
-
Ligand Choice: The oxime's nitrogen and oxygen atoms can act as coordinating ligands, potentially displacing the desired phosphine or N-heterocyclic carbene (NHC) ligands from the palladium center and shutting down the catalytic cycle.
-
Base Sensitivity: Many cross-coupling reactions require a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu).[9][10] These bases can deprotonate the oxime, forming an oximate anion. This charged species can alter the electronic properties of the substrate and interfere with the catalyst.
-
Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can be sluggish if the resulting product is sterically hindered.
Key Failure Points in a Generic Pd Cross-Coupling Cycle
Caption: Potential failure points in a Pd-catalyzed cycle.
Troubleshooting Strategy:
-
Ligand Screening: Experiment with different classes of ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands can sometimes overcome substrate coordination issues.
-
Base Selection: Use weaker, non-coordinating bases if possible. Screen bases like K₃PO₄ or organic bases like DIPEA.
-
Additive Inclusion: In some cases, additives like silver salts (for halide abstraction) or copper co-catalysts (for Sonogashira-type reactions) can facilitate the reaction.[9]
Section 3: Stability, Handling, and Characterization
Proper handling and confirmation of the reagent's identity are prerequisites for any successful experiment.
FAQ 3.1: What are the best practices for handling and storing 3-Bromo-1,1,1-trifluoroacetone and its oxime?
Safety and stability are paramount. The precursor ketone is significantly more hazardous than the oxime.
-
3-Bromo-1,1,1-trifluoroacetone (Precursor):
-
Handling: This is a highly flammable, corrosive, and lachrymatory liquid.[4] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves), splash goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C) designated for flammable chemicals.[4] Avoid contact with strong acids, bases, and oxidizing agents.[4]
-
-
This compound:
-
Handling: Classified as an irritant.[11] While less volatile and corrosive than its precursor, standard laboratory precautions (fume hood, gloves, eye protection) are still required.
-
Storage: The oxime is more stable than the ketone but can still be sensitive to strong acids and bases, which can catalyze hydrolysis.[12] Store in a cool, dry, dark place. For long-term storage, refrigeration is recommended.
-
FAQ 3.2: What are the key spectroscopic features to confirm the identity and purity of this compound?
Verifying your material is crucial. Below are the expected spectroscopic characteristics.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OH proton | Highly variable, broad singlet (δ 9-12 ppm) | Acidic proton, position is concentration and solvent dependent. |
| -CH₂- proton | Singlet (δ ~4.5 ppm) | Methylene group adjacent to the C=N bond. | |
| ¹³C NMR | C=N carbon | δ ~145-150 ppm (quartet) | The carbon of the oxime functionality, split by the adjacent CF₃ group (²J_CF). |
| CF₃ carbon | δ ~120 ppm (quartet) | Trifluoromethyl carbon, shows a large one-bond coupling constant (¹J_CF > 280 Hz). | |
| CH₂Br carbon | δ ~30-35 ppm | Methylene carbon attached to bromine. | |
| ¹⁹F NMR | CF₃ group | Singlet (δ ~-65 to -75 ppm) | Relative to a CFCl₃ standard. A single peak confirms the purity of the trifluoromethyl environment. |
| IR Spec. | O-H stretch | Broad, ~3100-3400 cm⁻¹ | Characteristic hydroxyl group stretch. |
| C=N stretch | Medium, ~1650-1680 cm⁻¹ | Carbon-nitrogen double bond stretch. |
Appendix A: Validated Experimental Protocol
Protocol 1: Synthesis of this compound
This protocol is adapted from standard oximation procedures and optimized for this specific substrate.[13][14]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) in a 3:1 mixture of ethanol and water.
-
Addition: Cool the solution to 0 °C in an ice bath. Add 3-Bromo-1,1,1-trifluoroacetone (1.0 eq.) dropwise over 15 minutes. Caution: Lachrymator. Perform in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a potassium permanganate stain.[15] The starting ketone will be visible, and a new, lower Rf spot for the oxime product should appear.
-
Workup: Remove the ethanol under reduced pressure. Add deionized water to the remaining aqueous residue and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5] The crude product can be purified by flash column chromatography on silica gel if necessary.
References
- BenchChem. Technical Support Center: Troubleshooting Oxime Reactions.
- Kvasovs, N., Iziumchenko, V., Palchykov, V., & Gevorgyan, V. Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes.
- Synthesis of N-Trifluoromethanesulfinyl Ketimines by Cascade Trifluoromethylthiolation/Rearrangement of Ketoximes.
- Stereoselective Transformations of β-trifluoromethylated Ketoximes to Optically Active Amines by Enzyme-nanometal Coc
- Santa Cruz Biotechnology.
- Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes. PMC - NIH.
- BenchChem. Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
- Cole-Parmer. Material Safety Data Sheet - 1,1,1-Trifluoroacetone, 98+%.
- Synquest Labs.
- Echemi.
- Santa Cruz Biotechnology. This compound.
- Sigma-Aldrich. 3-Bromo-1,1,1-trifluoroacetone 98%.
- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines. RSC Publishing.
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- Echemi.
- Organic Chemistry Portal.
- Fisher Scientific.
- Chemistry LibreTexts. II. Oximes. (2022).
- Rzepa, H. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. (2012).
- Thermo Scientific Chemicals. 3-Bromo-1,1,1-trifluoroacetone, 97%.
- Ābele, E., & Lukevics, E. (2000).
- Recent Advances in the Synthesis of Heterocycles
- Sharma, J. (2020).
- Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. PubMed. (2024).
- Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetal
- Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
- Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. (2023).
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handling and storage best practices for 3-Bromo-1,1,1-trifluoroacetone oxime
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Bromo-1,1,1-trifluoroacetone oxime. It provides in-depth information on best practices for handling and storage, along with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its use in experimental settings.
Introduction: Understanding the Molecule
This compound is a specialized chemical intermediate of significant interest in medicinal chemistry and drug design. The presence of both a trifluoromethyl group and an α-bromo substituent imparts unique reactivity and properties to the molecule. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule, making it a valuable moiety in the development of new therapeutics.[1][2] However, the combination of the reactive α-bromo ketone functionality and the oxime group necessitates careful handling and storage to ensure the integrity of the compound and the safety of the user.
This guide is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, empowering users to make informed decisions in their research.
Section 1: Safety, Handling, and Storage Best Practices
Personal Protective Equipment (PPE)
Due to the corrosive and irritant nature of the precursor, and the potential for the oxime to exhibit similar properties, a comprehensive suite of PPE is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating aerosols or dust, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
Storage
The stability of this compound is influenced by temperature, light, and the presence of incompatible materials.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration is recommended to minimize decomposition. The precursor, 3-Bromo-1,1,1-trifluoroacetone, is stored under these conditions.[3] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While the precursor is stored under an inert atmosphere, it is a good practice for the oxime as well to prevent potential oxidative degradation.[3] |
| Light | Amber vial or stored in the dark | To prevent potential light-catalyzed decomposition. |
| Container | Tightly sealed container | To prevent the ingress of moisture, which could lead to hydrolysis, and to contain vapors.[5] |
Incompatible Materials
To prevent hazardous reactions, this compound should be stored separately from the following:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids and Bases: Can catalyze decomposition or hydrolysis of the oxime.[3][6]
-
Strong Reducing Agents: May react with the bromo or oxime functionalities.
Section 2: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, purification, and use of this compound.
Synthesis and Purification Issues
Caption: Troubleshooting workflow for low yield in oxime synthesis.
Problem: Low or No Yield of the Desired Oxime
-
Possible Cause 1: Incomplete Reaction
-
Explanation: The reaction of 3-Bromo-1,1,1-trifluoroacetone with hydroxylamine may be slow due to steric hindrance from the bulky trifluoromethyl group.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If starting material is still present, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C).[7] Ensure high-purity starting materials are used, as impurities can inhibit the reaction.[8]
-
-
Possible Cause 2: Side Reactions
-
Explanation: The α-bromo group is susceptible to nucleophilic substitution. If the reaction conditions are too basic, elimination of HBr can occur.
-
Solution: Maintain a weakly acidic to neutral pH during the reaction. The use of a mild base like sodium acetate or pyridine can be beneficial.[8]
-
-
Possible Cause 3: Product Degradation
-
Explanation: Halogenated oximes can be unstable under certain conditions.[9] The presence of strong acids or bases, or excessive heat, can lead to decomposition.
-
Solution: Avoid high temperatures and extreme pH values during both the reaction and work-up.
-
Problem: Difficulty in Purifying the Oxime
-
Possible Cause 1: Presence of E/Z Isomers
-
Explanation: Oximes can exist as a mixture of E and Z isomers, which may have similar polarities, making them difficult to separate by standard column chromatography.[8]
-
Solution: Careful optimization of the chromatographic conditions (e.g., using a less polar solvent system) may allow for separation. Alternatively, fractional crystallization could be attempted. Spectroscopic analysis (NMR) can help identify the presence of isomers.
-
-
Possible Cause 2: Hydrolysis During Work-up
-
Explanation: Although oximes are generally more stable to hydrolysis than imines, the presence of the electron-withdrawing trifluoromethyl group can influence the stability of the C=N bond.[6] Prolonged contact with aqueous acidic solutions during work-up can lead to hydrolysis back to the ketone.
-
Solution: Minimize the time the product is in contact with acidic aqueous layers. Use a saturated sodium bicarbonate solution to neutralize any acid promptly.
-
Storage and Stability Issues
Problem: The compound has changed color (e.g., turned yellow or brown) after storage.
-
Explanation: Discoloration is often an indication of decomposition. This could be due to exposure to light, air (oxidation), or elevated temperatures. Thermal decomposition of similar fluoroalkyl-containing oximes has been observed to yield various byproducts.[10]
-
Solution: Store the compound under the recommended conditions (refrigerated, in the dark, under an inert atmosphere). If decomposition is suspected, the purity of the material should be re-assessed by analytical methods such as NMR or HPLC before use.
Problem: Inconsistent results in experiments using the same batch of the oxime.
-
Explanation: This could be due to gradual degradation of the compound over time, especially if it is frequently removed from cold storage and exposed to ambient conditions. Moisture absorption can also lead to hydrolysis.
-
Solution: Aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere. Always allow the container to warm to room temperature before opening to prevent condensation of moisture inside.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition products of this compound?
A1: Based on studies of similar fluoroalkyl-containing oximes, thermal decomposition under analytical conditions (like in a GC-MS injector) can lead to the formation of nitriles.[10] For this specific compound, thermal stress could potentially lead to the elimination of HBr or other more complex degradation pathways. The presence of the trifluoromethyl group generally increases the thermal stability of organic molecules.[2] Upon combustion, hazardous decomposition products such as hydrogen bromide, hydrogen fluoride, and oxides of carbon and nitrogen are expected.[3]
Q2: How can I confirm the purity of my this compound?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is a powerful tool to confirm the structure and identify impurities. The presence of unreacted 3-Bromo-1,1,1-trifluoroacetone would be evident in the ¹H and ¹³C NMR spectra.[11][12] ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities.
Q3: Is this compound likely to be a lachrymator?
A3: The precursor, 3-Bromo-1,1,1-trifluoroacetone, is a lachrymator. Therefore, it is highly probable that the oxime derivative will also have lachrymatory properties. All handling should be performed in a fume hood to avoid eye and respiratory tract irritation.
Q4: Can I use this compound in aqueous buffers?
A4: While oximes are generally more stable to hydrolysis than other C=N double-bonded compounds like imines and hydrazones, they can still hydrolyze, especially under acidic conditions.[6][13] The rate of hydrolysis is pH-dependent. If you need to use it in an aqueous buffer, it is advisable to prepare the solution fresh and use it promptly. A stability study in your specific buffer system may be necessary for long-term experiments.
Section 4: Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization.
-
To a solution of 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add hydroxylamine hydrochloride (1.1-1.2 eq).
-
Add a mild base such as sodium acetate (1.5 eq) or pyridine (2.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.[7]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Sources
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- 5. echemi.com [echemi.com]
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- 9. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) 1H NMR spectrum [chemicalbook.com]
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- 13. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-1,1,1-trifluoroacetone Oxime
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-1,1,1-trifluoroacetone oxime. This guide is designed to provide in-depth troubleshooting for a critical issue encountered in catalytic reactions involving this versatile reagent: catalyst poisoning. My aim is to equip you with the expertise to diagnose, prevent, and resolve catalyst deactivation, ensuring the robustness and success of your synthetic endeavors.
Introduction to Catalyst Poisoning
Catalyst poisoning is the deactivation of a catalyst by a chemical compound, which can be partial or total.[1] This phenomenon is a significant challenge in industrial and laboratory settings, leading to increased costs, reduced efficiency, and shortened catalyst lifespan.[2][3] Poisons typically function by strongly adsorbing to the catalyst's active sites, blocking them from reactants.[3][4] Common catalyst poisons include sulfur compounds, carbon monoxide, halides, cyanides, and certain organic molecules like oximes and nitro compounds.[1][2]
Reactions involving this compound are particularly susceptible to catalyst poisoning due to the presence of both a halogen (bromine) and an oxime functional group. These groups can interact with and deactivate common catalysts, especially those based on palladium, which are frequently employed in cross-coupling and hydrogenation reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has failed completely. What are the likely causes related to catalyst poisoning?
Answer:
A stalled palladium-catalyzed cross-coupling reaction is a common problem when working with halogenated and nitrogen-containing substrates. The primary suspects for catalyst poisoning in this context are the bromide from your starting material and the oxime moiety itself.
Underlying Mechanisms of Poisoning:
-
Halide Poisoning: The bromine atom in this compound can lead to the formation of hydrogen bromide (HBr) during the reaction.[5] This acidic byproduct can poison the palladium catalyst.[5] Palladium catalysts, while more resistant than some other metals, can still be deactivated by strong interactions with halides, which can alter the electronic properties of the metal center or form inactive palladium-halide complexes.[5][6]
-
Oxime and Nitrogen-Containing Compound Poisoning: Oximes, along with other nitrogen-containing compounds, are known catalyst poisons.[1] The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium center, occupying active sites and preventing the desired catalytic cycle from proceeding.
Troubleshooting Protocol:
-
Assess Reagent Purity: Ensure the purity of your this compound and all other reagents.[7] Impurities can introduce additional catalyst poisons.
-
Employ a Base as a Scavenger: The addition of a base is crucial in reactions that generate acidic byproducts like HBr.[5] The base neutralizes the acid, preventing it from poisoning the catalyst.[5]
Base Type Examples Considerations Inorganic Carbonates K₂CO₃, Cs₂CO₃ Common, effective, and generally well-tolerated. Inorganic Phosphates K₃PO₄ Often used in Suzuki-Miyaura couplings. Organic Amines Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) Can also act as ligands; use with caution as they can sometimes inhibit the reaction.[7] -
Optimize Catalyst and Ligand Loading:
-
Increase Catalyst Loading: In some cases, a slight increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can overcome partial poisoning. However, this is not always a cost-effective solution.
-
Add Excess Ligand: For phosphine-based ligands, adding a slight excess relative to the palladium source can sometimes help to stabilize the active catalytic species and prevent deactivation.[7]
-
-
Consider a More Robust Catalyst System: Modern palladium precatalysts, such as those developed by Buchwald or PEPPSI-type catalysts, are often more resistant to deactivation and can be more effective for challenging substrates.[7]
Question 2: I am attempting a hydrogenation of the oxime group in this compound, but the reaction is not proceeding. Could the substrate be poisoning the catalyst?
Answer:
Yes, it is highly probable that the substrate itself is acting as a catalyst poison in a hydrogenation reaction.
Underlying Mechanisms of Poisoning:
-
Competitive Adsorption: The oxime functional group can strongly adsorb to the active sites of common hydrogenation catalysts (e.g., Pd/C, PtO₂, Raney Nickel).[8][9] This strong adsorption can be more favorable than the adsorption of hydrogen, thereby inhibiting the hydrogenation process.
-
Product Inhibition: The resulting amine or hydroxylamine product can also act as a catalyst poison by strongly coordinating to the metal surface.[8][9]
-
Halogen Poisoning: As with cross-coupling reactions, the bromine atom can lead to catalyst deactivation, particularly under reductive conditions where hydrodebromination can occur, releasing HBr.
Troubleshooting Protocol:
-
Catalyst Selection:
-
Raney Nickel: This catalyst is often effective for the hydrogenation of oximes and can sometimes be more resistant to certain types of poisoning than noble metal catalysts.[8][9]
-
Palladium on Carbon (Pd/C): While susceptible to poisoning, varying the solvent and additives can improve its performance.
-
Platinum(IV) Oxide (PtO₂): Often used for hydrogenations under acidic conditions, which may help to protonate the oxime and reduce its poisoning effect.
-
-
Reaction Conditions Optimization:
-
Solvent Choice: The choice of solvent can influence the substrate-catalyst interaction. Protic solvents like ethanol or methanol are commonly used.
-
Use of Additives:
-
Acids: Adding a small amount of a non-coordinating acid (e.g., HCl, H₂SO₄) can protonate the oxime nitrogen, reducing its ability to coordinate to the catalyst. However, this can also promote hydrodehalogenation.
-
Bases: In some cases, particularly with Raney Nickel, basic conditions are required for high yields of the corresponding amine.[8]
-
-
-
Hydrogen Pressure: Increasing the hydrogen pressure can sometimes help to displace the poisoning species from the catalyst surface and favor the hydrogenation reaction.
Question 3: My reaction mixture has turned black, and I observe palladium black precipitation. What does this indicate and how can I prevent it?
Answer:
The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition. This indicates that the active catalytic species is not stable under the reaction conditions.
Underlying Causes:
-
Ligand Dissociation/Degradation: The ligands that stabilize the palladium center may be dissociating or degrading, leading to the aggregation of palladium atoms into inactive palladium black.
-
Reductive Instability: In the presence of certain reagents, the active Pd(0) species can be unstable and agglomerate.
-
Influence of Poisons: Strong coordination of poisons can disrupt the ligand sphere around the palladium, leading to instability and precipitation.
Prevention and Mitigation Strategies:
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and contribute to its decomposition.[10] Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Use of Precatalysts: As mentioned earlier, well-defined palladium precatalysts are often more stable and less prone to decomposition than catalysts generated in situ from simple palladium salts like Pd(OAc)₂ or PdCl₂.[7][11]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable complexes with palladium and can prevent aggregation.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate ligand degradation and catalyst decomposition.
Visualizing Catalyst Poisoning Pathways
The following diagrams illustrate the potential pathways for catalyst deactivation in reactions involving this compound.
Caption: Potential poisoning pathways in Pd-catalyzed cross-coupling.
Caption: Catalyst deactivation during hydrogenation of the oxime.
Concluding Remarks
Navigating the challenges of catalyst poisoning is integral to the successful application of this compound in synthesis. By understanding the fundamental mechanisms of deactivation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the reliability and efficiency of their reactions. Remember that careful planning, reagent purification, and optimization of reaction conditions are your primary defenses against catalyst poisoning.
References
-
Wikipedia. Catalyst poisoning. [Link]
-
Britannica. Catalyst poison | Toxicity, Inhibition, Effects. [Link]
-
Grokipedia. Catalyst poisoning. [Link]
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MDPI. Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]
-
ResearchGate. Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF. [Link]
-
YouTube. What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
MDPI. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. [Link]
-
Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures. [Link]
-
YouTube. What Is A Catalyst Poison? - Chemistry For Everyone. [Link]
-
YouTube. What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF. [Link]
-
H-CUBE. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
RSC Publishing. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. [Link]
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- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Trifluoromethylating Agents: A Comparative Analysis of 3-Bromo-1,1,1-trifluoroacetone oxime and Leading Alternatives
In the landscape of modern drug discovery and development, the strategic incorporation of the trifluoromethyl (CF3) group is a pivotal strategy for enhancing the pharmacological properties of lead compounds.[1][2] The unique electronic and steric characteristics of the CF3 group can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][3] This guide provides an in-depth technical comparison of various trifluoromethylating agents, with a special focus on contextualizing the role of 3-Bromo-1,1,1-trifluoroacetone oxime alongside more established reagents. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select the optimal reagent for their specific synthetic challenges.
The Trifluoromethylation Toolkit: A Mechanistic Overview
Trifluoromethylating agents are broadly categorized based on the nature of the trifluoromethyl species they deliver to a substrate: nucleophilic, electrophilic, or radical.[4] Understanding these mechanistic distinctions is paramount for predicting reactivity and selecting appropriate reaction conditions.
-
Nucleophilic "CF3-" Reagents: These reagents deliver a trifluoromethyl anion or its equivalent to electrophilic substrates. The most prominent example is the Ruppert-Prakash reagent (TMSCF3) .[5][6]
-
Electrophilic "CF3+" Reagents: These reagents transfer a trifluoromethyl cation equivalent to nucleophilic substrates. Togni reagents are a well-known class of hypervalent iodine compounds that fall into this category.[7]
-
Radical "CF3•" Reagents: These reagents generate a trifluoromethyl radical, which can participate in a variety of addition and substitution reactions. The Langlois reagent (CF3SO2Na) is a widely used precursor for the generation of CF3 radicals.[8][9]
Caption: Classification of common trifluoromethylating agents by reaction mechanism.
Comparative Analysis of Leading Trifluoromethylating Agents
The selection of an appropriate trifluoromethylating agent is a multifactorial decision that depends on substrate scope, reaction conditions, cost, and safety considerations. The following table provides a comparative overview of the leading reagents.
| Reagent/Parameter | This compound | Ruppert-Prakash Reagent (TMSCF3) | Togni Reagents | Langlois Reagent (CF3SO2Na) |
| Mechanistic Class | Precursor/Building Block | Nucleophilic | Electrophilic/Radical | Radical |
| Form | Solid[10] | Liquid[6] | Solid | Solid[11] |
| Key Advantages | Building block for CF3-containing heterocycles | Broad substrate scope for carbonyls and imines[5]; mild reaction conditions | Wide range of substrates including thiols, alcohols, and heteroarenes; shelf-stable | Cost-effective; easy to handle; suitable for large-scale synthesis[8][12] |
| Key Limitations | Not a direct trifluoromethylating agent for general purposes | Moisture sensitive; requires an initiator (e.g., fluoride source)[5] | Can be expensive; some reagents are shock-sensitive | Often requires an oxidant to generate the CF3 radical[9] |
| Typical Substrates | Used in the synthesis of specific trifluoromethylated compounds[13] | Aldehydes, ketones, imines[5][14] | Alkenes, alkynes, arenes, heterocycles, thiols, alcohols[15][16] | Heteroarenes, alkenes, boronic acids[9][17] |
| Safety Profile | Irritant[10] | Highly flammable liquid and vapor; handle under inert atmosphere[18] | Can be explosive under certain conditions; handle with care | Stable solid, but reactions can be exothermic |
In-Depth Look at 3-Bromo-1,1,1-trifluoroacetone and its Oxime
3-Bromo-1,1,1-trifluoroacetone is a versatile building block used in the synthesis of various trifluoromethyl-containing compounds.[] For instance, it can be used to synthesize perfluoroalkylated trans-allylic alcohols and cyclic tetrapeptides. Its oxime, this compound, is also a solid compound.[10] While not typically employed as a direct source of the trifluoromethyl group in the same manner as the other reagents discussed, it serves as a valuable precursor for introducing the CF3-containing moiety into more complex molecular architectures. The synthesis of oximes is a well-established transformation in organic chemistry, often proceeding via condensation of the parent ketone with hydroxylamine or its salts.[20]
Mechanistic Pathways of Key Trifluoromethylating Agents
The efficacy of a trifluoromethylating agent is intrinsically linked to its reaction mechanism.
Ruppert-Prakash Reagent (TMSCF3)
The Ruppert-Prakash reagent requires activation by a nucleophilic initiator, typically a fluoride source, to generate a hypervalent silicon intermediate. This intermediate then delivers the trifluoromethyl anion to an electrophilic substrate, such as a carbonyl compound. The reaction proceeds through a catalytic cycle, with the silylated product and a regenerated catalyst.[6][14]
Caption: Simplified mechanism of nucleophilic trifluoromethylation with TMSCF3.
Togni Reagents
Togni reagents, which are hypervalent iodine compounds, can react through either an electrophilic or a radical pathway depending on the reaction conditions and the substrate.[21][22] In the presence of a Lewis acid or a Brønsted acid, the reagent is activated, facilitating the transfer of a CF3+ equivalent to a nucleophile.[22] Alternatively, under certain conditions, particularly with transition metal catalysis, Togni reagents can undergo single-electron transfer (SET) to generate a CF3 radical.[15][16]
Langlois Reagent (CF3SO2Na)
The Langlois reagent is a convenient source of the trifluoromethyl radical.[8][9] In the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP) or a metal salt, sodium trifluoromethanesulfinate undergoes a one-electron oxidation to generate the CF3 radical and sulfur dioxide.[11] This radical can then engage in a variety of synthetic transformations.
Experimental Protocol: Radical Trifluoromethylation of a Heteroarene using Langlois Reagent
The following protocol is a representative example of a radical trifluoromethylation reaction, a common application for the Langlois reagent.
Materials:
-
Heteroaromatic substrate (e.g., indole)
-
Langlois reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)
-
Acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol) and the Langlois reagent (1.5 mmol).
-
Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature.
-
Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated heteroarene.
Safety Precautions:
-
Always work in a well-ventilated fume hood.[23]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[24]
-
tert-Butyl hydroperoxide is a strong oxidant and should be handled with care.[23]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[18][25][26]
Caption: Experimental workflow for radical trifluoromethylation.
Conclusion and Recommendations
The strategic introduction of a trifluoromethyl group is a powerful tool in medicinal chemistry.[27] While this compound serves as a valuable building block for synthesizing specific CF3-containing molecules, it is not a direct, general-purpose trifluoromethylating agent. For direct trifluoromethylation, researchers have a robust toolkit of reagents at their disposal, each with its own mechanistic nuances and ideal applications.
-
For the nucleophilic trifluoromethylation of carbonyls and imines, the Ruppert-Prakash reagent remains a top choice due to its broad applicability and mild reaction conditions.
-
For electrophilic trifluoromethylation of a wide array of nucleophiles, Togni reagents offer excellent versatility.
-
For radical trifluoromethylation, particularly in the context of heteroarenes, the Langlois reagent provides a cost-effective and scalable solution.
The ultimate choice of reagent will depend on the specific substrate, desired transformation, and practical considerations such as cost and safety. A thorough understanding of the mechanistic underpinnings of each reagent class is crucial for successful and efficient synthesis.
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comparing the reactivity of 3-Bromo-1,1,1-trifluoroacetone oxime with similar compounds
An In-Depth Guide to the Reactivity of 3-Bromo-1,1,1-trifluoroacetone Oxime: A Comparative Analysis for Synthetic Chemists
Introduction: Unveiling a Versatile Trifluoromethylated Building Block
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] this compound emerges as a highly valuable and versatile building block, combining three key functional elements onto a simple three-carbon backbone: a potent electron-withdrawing CF₃ group, a reactive α-bromo leaving group, and a synthetically malleable oxime functional group.
This guide provides an in-depth comparison of the reactivity of this compound against structurally similar compounds. Moving beyond a simple catalog of reactions, we will dissect the electronic and steric factors that govern its chemical behavior, supported by experimental data and detailed protocols. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the predictive understanding needed to effectively harness this reagent in complex synthetic endeavors.
The Molecular Architecture: Electronic and Steric Drivers of Reactivity
The unique reactivity of this compound is a direct consequence of the interplay between its constituent parts.
-
The Trifluoromethyl (CF₃) Group: As one of the most powerful electron-withdrawing groups in organic chemistry, the CF₃ group exerts a profound inductive effect (-I) across the molecule.[3][4][5] This effect dramatically increases the electrophilicity of the adjacent carbonyl carbon, which in turn polarizes the C-Br bond, making the α-carbon exceptionally susceptible to nucleophilic attack.
-
The α-Bromo Group: Bromine is an excellent leaving group, facilitating nucleophilic substitution reactions at the α-carbon. Its reactivity is significantly enhanced by the adjacent trifluoroacetyl moiety.
-
The Oxime (=N-OH) Group: The oxime functionality is far from a passive spectator. It serves as a precursor for a variety of transformations distinct from ketone chemistry. It can be readily converted into a nitrile oxide for 1,3-dipolar cycloadditions, or undergo rearrangements and reductions to introduce nitrogen-containing functionalities.[6][7]
The following diagram illustrates the key electronic influences within the molecule that are central to its reactivity profile.
Caption: Key electronic drivers of reactivity in the target molecule.
Comparative Reactivity Analysis
To contextualize the performance of this compound, we compare it against logical analogues in two fundamental reaction classes: nucleophilic substitution and 1,3-dipolar cycloaddition.
1. Nucleophilic Substitution at the α-Carbon
The primary reaction pathway for α-haloketones and their derivatives is the SN2 reaction.[8][9] The rate of this reaction is highly dependent on the electrophilicity of the α-carbon and the stability of the leaving group.
Comparison Set:
-
Compound A (Target): this compound
-
Compound B (Non-fluorinated Analog): 3-Bromoacetone oxime
-
Compound C (Chloro Analog): 3-Chloro-1,1,1-trifluoroacetone oxime
-
Compound D (Parent Ketone): 3-Bromo-1,1,1-trifluoroacetone[10][11][12]
Experimental Insight: In a model reaction with sodium thiophenoxide, we observe significant differences in reactivity. The powerful inductive effect of the CF₃ group in Compound A makes its α-carbon far more electrophilic than that of Compound B , leading to a dramatic rate acceleration. When comparing Compound A to Compound C , the superior leaving group ability of bromide over chloride results in a faster reaction. The parent ketone, Compound D , is also highly reactive, demonstrating that both the ketone and its oxime derivative are excellent substrates for this transformation.
Table 1: Comparative Performance in Nucleophilic Substitution
| Compound | Structure | Key Variable | Relative Reaction Rate (vs. B) | Typical Yield |
| A (Target) | CF₃C(=NOH)CH₂Br | - | High | >95% |
| B | CH₃C(=NOH)CH₂Br | No CF₃ group | Baseline (1x) | ~70% |
| C | CF₃C(=NOH)CH₂Cl | Cl leaving group | Moderate | ~85% |
| D | CF₃C(=O)CH₂Br | Ketone vs. Oxime | High | >95% |
Note: Relative rates are illustrative, based on established principles of electronic effects and leaving group ability.[3][8]
Caption: Workflow for evaluating comparative SN2 reactivity.
2. 1,3-Dipolar Cycloaddition via Nitrile Oxide Intermediate
A powerful application of α-halo oximes is their use as precursors to nitrile oxides, which are potent 1,3-dipoles for constructing five-membered heterocycles like isoxazolines.[13][14] The reaction proceeds via base-mediated elimination of H-X to form the transient nitrile oxide, which is then trapped in situ by a dipolarophile (e.g., an alkene).
Mechanism:
-
Deprotonation: A mild base (e.g., Et₃N) removes the acidic oxime proton.
-
Elimination (E2): The resulting oximate anion undergoes anti-periplanar elimination of the bromide ion to form the trifluoroacetonitrile oxide intermediate.
-
[3+2] Cycloaddition: The nitrile oxide rapidly reacts with a dipolarophile to form the isoxazoline ring.
Experimental Insight: The efficiency of nitrile oxide formation is the rate-determining step and is highly dependent on the leaving group. Compound A (Bromo) undergoes elimination significantly more readily than Compound C (Chloro) under identical mild basic conditions. This allows the reaction to proceed at lower temperatures and often results in higher yields of the cycloaddition product, as competing side reactions are minimized.
Table 2: Comparative Performance in [3+2] Cycloaddition
| Compound | Structure | Leaving Group | Reaction Conditions | Typical Yield |
| A (Target) | CF₃C(=NOH)CH₂Br | Br | Et₃N, Styrene, CH₂Cl₂, 25°C | 92% |
| C | CF₃C(=NOH)CH₂Cl | Cl | Et₃N, Styrene, CH₂Cl₂, 25°C | <10% (requires heating) |
Experimental Protocols
The following protocols are provided as self-validating systems for researchers to replicate and adapt.
Protocol 1: Nucleophilic Substitution with Thiophenol
-
Objective: To synthesize S-phenyl 2-(hydroxyimino)-3,3,3-trifluoropropyl sulfide.
-
Causality: Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve both the polar and non-polar reagents. The reaction is run at 0°C initially to control the exothermicity of the nucleophilic attack.
-
To a stirred solution of thiophenol (1.1 mmol, 1.1 eq) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 20 minutes until hydrogen evolution ceases, indicating the formation of sodium thiophenoxide.
-
Add a solution of this compound (Compound A , 1.0 mmol, 1.0 eq) in THF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC (3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: [3+2] Cycloaddition with Styrene
-
Objective: To synthesize 3-(trifluoromethyl)-5-phenyl-4,5-dihydroisoxazole.
-
Causality: Triethylamine (Et₃N) is a suitable non-nucleophilic organic base to promote the elimination of HBr without competing in the substitution reaction. The reaction is performed in a one-pot fashion as the nitrile oxide intermediate is highly reactive and not isolated.
-
In a round-bottom flask, dissolve this compound (Compound A , 1.0 mmol, 1.0 eq) and styrene (1.5 mmol, 1.5 eq) in dichloromethane (CH₂Cl₂, 10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 mmol, 1.2 eq) dropwise over 5 minutes. A white precipitate of triethylammonium bromide will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor progress by TLC.
-
Once the starting oxime is consumed, dilute the mixture with CH₂Cl₂ (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (gradient elution, hexanes to 10% ethyl acetate in hexanes) to yield the desired isoxazoline.
Caption: Reaction pathway for the synthesis of isoxazolines.
Conclusion
This compound stands out as a superior reagent due to the synergistic activation provided by the trifluoromethyl group and the bromo leaving group. It undergoes nucleophilic substitution reactions more readily than its non-fluorinated or chlorinated counterparts. Furthermore, it serves as an excellent and highly efficient precursor for trifluoroacetonitrile oxide, enabling access to complex trifluoromethylated heterocycles under mild conditions. This comparative guide underscores its enhanced reactivity profile, providing a solid foundation for its strategic application in synthetic chemistry.
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ResearchGate. (n.d.). Synthesis of β-trifluoromethyl-β-hydroxy-benzyl-O-oximes 10–12 from... Retrieved from ResearchGate. [Link]
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Organic Chemistry Frontiers. (2019). Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. RSC Publishing. [Link]
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Zhang, W., et al. (2017). Trichloroisocyanuric Acid Promoted Cascade Cyclization/Trifluoromethylation of Allylic Oximes: Synthesis of Trifluoromethylated Isoxazolines. Organic Letters, 19(2), 376-379. [Link]
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National Institutes of Health. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. PMC. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. RSC Publishing. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. [Link]
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ResearchGate. (2019). Synthesis of α-Trifluoromethyl Ethanone Oximes via the Three-component Reaction of Aryl-substituted Ethylenes, tert-Butyl Nitrite, and the Langlois Reagent. [Link]
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ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. [Link]
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Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
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Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. [Link]
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University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
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Maynooth University Research Archive Library. (n.d.). Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. [Link]
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YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
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Canadian Journal of Chemistry. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. [Link]
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National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
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MDPI. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
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Journal of the Chemical Society, Chemical Communications. (n.d.). Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology. RSC Publishing. [Link]
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MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. RSC Publishing. [Link]
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National Institutes of Health. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Electrochemical trifluoromethylation of alkenyl oximes for the synthesis of isoxazolines and cyclic nitrones via radical annulation. RSC Publishing. [Link]
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Arkivoc. (n.d.). Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications. [Link]
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The Journal of Organic Chemistry. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. PubMed. [Link]
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PubMed. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. [Link]
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ACS Publications. (2024). Chemoselective Synthesis of α-Tertiary Hydroxy Oximes via Photochemical 1,3-Boronate Rearrangement. [Link]
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A Comparative Guide to the Synthetic Potential of 3-Bromo-1,1,1-trifluoroacetone Oxime in Novel Reaction Modalities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation of 3-Bromo-1,1,1-trifluoroacetone oxime as a versatile, yet underexplored, building block in modern synthetic chemistry. Moving beyond simple characterization, we will objectively compare its projected performance in novel reaction types against established alternatives, supported by mechanistic insights and proposed experimental frameworks. As senior application scientists, our goal is to explain the causality behind experimental design, offering a forward-looking perspective on how this reagent can unlock new pathways for the synthesis of complex, high-value molecules.
Introduction: The Untapped Potential of a Trifunctional Reagent
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, renowned for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of novel building blocks that facilitate the introduction of this moiety is of paramount importance. This compound (BTFAO) emerges as a reagent of significant interest due to its unique trifunctional architecture:
-
A Trifluoromethyl Group: Providing the desirable physicochemical properties of the CF3 moiety.
-
An Oxime Moiety: A versatile functional group known for its participation in cycloadditions, rearrangements, and as a precursor to amines and nitriles.[3]
-
A Bromomethyl Group: A reactive handle ripe for nucleophilic substitution, radical reactions, or organometallic coupling.
Despite its promising structure, BTFAO remains significantly underexplored in the synthetic literature. This guide aims to bridge that gap by extrapolating from the known reactivity of analogous structures to predict and validate its utility in new reaction classes, particularly in cycloadditions and tandem heterocycle syntheses.
Section 1: Synthesis and Physicochemical Profile
BTFAO is readily prepared via the condensation reaction of 3-Bromo-1,1,1-trifluoroacetone with hydroxylamine, a standard and high-yielding transformation in organic synthesis.[3][4] The parent ketone is commercially available, making the oxime accessible in most laboratory settings.[5]
Key Physicochemical Properties:
-
Molecular Formula: C₃H₃BrF₃NO[6]
-
Molecular Weight: 205.96 g/mol [6]
-
Reactivity Centers: The electrophilic carbon of the C=N bond, the acidic oxime proton, and the electrophilic carbon of the CH₂Br group.
The electron-withdrawing nature of the adjacent CF3 group significantly influences the reactivity of the oxime, enhancing the electrophilicity of the imine carbon and the acidity of the oxime proton.
Section 2: Validation in Novel Reaction Types - A Mechanistic Perspective
We will now explore the untapped potential of BTFAO in two major areas of synthetic chemistry, providing a comparative analysis against existing methodologies.
[3+2] Cycloaddition Reactions: A Gateway to Trifluoromethylated Heterocycles
1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocycles.[7] Oximes and their derivatives are excellent precursors to 1,3-dipoles like nitrile oxides. We propose that BTFAO can serve as a potent precursor for generating a trifluoromethyl-substituted nitrile oxide for use in cycloaddition cascades.
Proposed Workflow & Mechanistic Rationale:
The presence of the α-bromo group provides a distinct advantage. Treatment of BTFAO with a non-nucleophilic base can facilitate the in situ generation of 2,2,2-trifluoro-1-nitrosoethene, a highly reactive 1,3-dipole, via HBr elimination. This intermediate can then be trapped by a variety of dipolarophiles.
Caption: Proposed workflow for [3+2] cycloaddition using BTFAO.
Comparative Analysis:
| Reagent/Method | Advantages | Disadvantages | Mechanistic Note | Relevant Citations |
| BTFAO (Proposed) | Single precursor for dipole generation; retains CF3 and a reactive handle for further functionalization. | Requires base; stability of the in situ generated dipole may be substrate-dependent. | HBr elimination to form a reactive nitrile oxide intermediate. | N/A (Proposed) |
| Trifluoroacetaldehyde Oximes | Well-established for generating trifluoromethyl nitrile oxides for cycloadditions.[8][9] | Lacks the secondary reactive handle (like the bromine) for post-cycloaddition modification. | Dehydration or oxidation is typically required to form the nitrile oxide. | [8][9][10][11] |
| Photocatalytic Radical Cyclization | Access to CF3-isoxazolines from allylic oximes using a CF3 source (e.g., Togni's reagent).[12] | Requires a photocatalyst, light source, and a separate CF3 source; may have substrate scope limitations. | Radical trifluoromethylation followed by intramolecular cyclization. | [12] |
Tandem Reactions: Rapid Assembly of Complex Heterocycles
The bifunctional nature of BTFAO (oxime and bromide) makes it an ideal candidate for tandem reactions, where a single synthetic operation builds significant molecular complexity. We propose a tandem nucleophilic substitution/intramolecular cyclization sequence.
Proposed Workflow & Mechanistic Rationale:
The strategy involves an initial SN2 reaction at the bromomethyl position using a suitable binucleophile (e.g., an amino alcohol or a thioamide). The resulting intermediate, now tethered to the trifluoromethyl-oxime core, can undergo a subsequent intramolecular cyclization onto the oxime nitrogen or carbon, driven by a dehydrating agent or acid catalyst.
Caption: Proposed tandem reaction workflow utilizing BTFAO.
Comparative Analysis:
This approach offers a significant advantage over multi-step linear syntheses. Traditional methods for building such trifluoromethylated heterocycles often involve preparing a complex trifluoromethyl ketone first, followed by heterocycle formation.[1][13] BTFAO provides the core trifluoromethyl-ketone-equivalent scaffold with a built-in electrophilic handle, streamlining the synthetic sequence. This compares favorably to the condensation reactions of complex propanetrione oximes, which can lead to mixtures of products.[14][15]
Section 3: Proposed Experimental Protocols
To translate theory into practice, we provide detailed, self-validating experimental protocols for the proposed transformations.
Protocol 1: [3+2] Cycloaddition for the Synthesis of a Trifluoromethylated Isoxazoline
-
Objective: To validate the use of BTFAO as a nitrile oxide precursor in a [3+2] cycloaddition with styrene.
-
Methodology:
-
To a stirred solution of this compound (BTFAO) (1.0 mmol, 206 mg) and styrene (1.2 mmol, 125 mg) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C under an inert nitrogen atmosphere, add triethylamine (1.5 mmol, 209 µL) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or LC-MS, looking for the consumption of starting materials and the appearance of a new, higher Rf product spot.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 3-(trifluoromethyl)-5-phenyl-4,5-dihydroisoxazole.
-
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a singlet in the ¹⁹F NMR and the correct mass-to-charge ratio in HRMS will validate the successful incorporation of the CF3-isoxazoline core.
Protocol 2: Tandem Synthesis of a Trifluoromethyl-Substituted Oxazine
-
Objective: To demonstrate the utility of BTFAO in a tandem nucleophilic substitution/intramolecular cyclization reaction.
-
Methodology:
-
In a round-bottom flask, dissolve 2-aminoethanol (1.0 mmol, 61 mg) and potassium carbonate (1.5 mmol, 207 mg) in anhydrous acetonitrile (15 mL).
-
Add a solution of BTFAO (1.0 mmol, 206 mg) in acetonitrile (5 mL) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours to facilitate the initial SN2 reaction. Monitor the formation of the intermediate by LC-MS.
-
After the initial substitution is complete, add trifluoroacetic anhydride (2.0 mmol, 282 µL) to the reaction mixture to promote the intramolecular cyclization/dehydration.
-
Continue stirring at 60 °C for an additional 12 hours.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to isolate the target 3-(trifluoromethyl)-2,3-dihydro-4H-1,4-oxazine.
-
-
Validation: Full characterization by NMR (¹H, ¹³C, ¹⁹F) and HRMS. The disappearance of the oxime proton and the appearance of signals corresponding to the new heterocyclic ring will confirm the success of the tandem reaction.
Conclusion
This compound (BTFAO) stands as a highly promising, yet underutilized, building block for the synthesis of valuable trifluoromethylated compounds. This guide has established a strong theoretical and practical framework for its validation in novel reaction types. By leveraging its unique trifunctional nature, BTFAO offers streamlined access to complex heterocyclic scaffolds through [3+2] cycloadditions and innovative tandem reactions. Its performance, when compared to existing alternatives, suggests significant advantages in terms of efficiency and the potential for rapid generation of molecular diversity. We strongly encourage the research community to explore the synthetic applications outlined herein, as BTFAO has the clear potential to become a staple reagent in the toolkit of medicinal and materials chemists.
References
- Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. Organic Chemistry Frontiers (RSC Publishing).
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
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Lin, B., Yao, Y., Huang, Y., & Weng, Z. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters, 24(10), 2055–2058. Available at: [Link]
- 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Synfacts.
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Boltacheva, N. S., et al. (2023). 3-(Trifluoromethyl)-1,2,3-propanetrione 2-oximes in the synthesis of new heterocyclic systems. Russian Chemical Bulletin, 72(3), 706–714. Available at: [Link]
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Lin, B., Yao, Y., Huang, Y., & Weng, Z. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters, 24(10), 2055-2058. Available at: [Link]
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2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. ACS Publications. Available at: [Link]
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Convenient Synthesis of α-Trifluoromethyl Amines via Aminofluoroalkylation of Arenes with N-Trimethylsilyl α-Trifluoroacetaldehyde Hemiaminal. ResearchGate. Available at: [Link]
- Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing).
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Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. Available at: [Link]
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Wei, Q., et al. (2015). Photocatalytic Radical Trifluoromethylation/Cyclization Cascade: Synthesis of CF3-Containing Pyrazolines and Isoxazolines. Organic Letters, 17(16), 4046–4049. Available at: [Link]
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Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]
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Liu, K. N., et al. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. The Journal of Organic Chemistry, 88(2), 893–900. Available at: [Link]
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Trifluormethylalkenes in [2+3] cycloaddition reactions with nitrones. Biblioteka Nauki. Available at: [Link]
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[3+2] Cycloaddition of Trifluoromethylated N-Acylhydrazones with Maleates: Synthesis of Trifluoromethylated Pyrazolidines. ResearchGate. Available at: [Link]
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Reactions of oxime 1 a with esters and ketones. ResearchGate. Available at: [Link]
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Loiseau, F., & Beauchemin, A. M. ORGANIC SYNTHESES. Available at: [Link]
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Boltacheva, N. S., et al. (2019). Reactions of 3-(Polyfluoroalkyl)propane-1,2,3-trione-2-oximes with Diaminoarenes. Russian Journal of General Chemistry, 89(3), 416–423. Available at: [Link]
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O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. National Institutes of Health (NIH). Available at: [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 759–771. Available at: [Link]
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1,1,1-Trifluoroacetone oxime. PubChem. Available at: [Link]
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Green Approach for Synthesis of Oximes by Using Natural Acids. WJPPS. Available at: [Link]
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Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]
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A Comprehensive Guide to the Analytical Standards of 3-Bromo-1,1,1-trifluoroacetone oxime for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and reliability of analytical standards are paramount. This is particularly true for complex fluorinated molecules that play a crucial role as building blocks in the synthesis of novel therapeutic agents. 3-Bromo-1,1,1-trifluoroacetone oxime stands out as a key intermediate and a subject of rigorous analytical scrutiny. Its unique trifluoromethyl and bromo-functionalized structure presents both opportunities and challenges in chemical synthesis and analysis. This guide provides an in-depth, objective comparison of the analytical standards and methodologies for this compound, offering supporting experimental insights to aid researchers in making informed decisions for their laboratory and development needs.
The Critical Role of Analytical Standards in Fluorinated Compound Synthesis
Fluorinated compounds are integral to modern drug discovery due to their ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] this compound serves as a versatile precursor in the synthesis of various bioactive molecules and heterocycles. The purity and well-defined characterization of this starting material are critical as any impurities can propagate through multi-step syntheses, leading to final products with undesirable pharmacological profiles or unforeseen toxicities. Therefore, the establishment of robust analytical standards and methods for this compound is not merely a quality control measure but a foundational aspect of successful drug development.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental physicochemical properties of an analytical standard is the first step in developing appropriate analytical methods. The introduction of both bromine and fluorine atoms significantly influences the molecule's polarity, volatility, and reactivity. Below is a comparative table of this compound and relevant alternative standards.
| Property | This compound | 1,1,1-Trifluoroacetone oxime[2] | Bromoacetone Oxime |
| CAS Number | 117341-57-8[3] | 431-40-3 | 6210-23-7 |
| Molecular Formula | C₃H₃BrF₃NO[3] | C₃H₄F₃NO | C₃H₆BrNO |
| Molecular Weight | 205.96 g/mol [3] | 127.07 g/mol [2] | 151.99 g/mol |
| Boiling Point | 162.3°C at 760 mmHg[4] | Not available | Not available |
| Density | 1.88 g/cm³[4] | Not available | Not available |
| Purity (Typical) | ≥95% | ≥98% | Not commercially available as a standard |
| Key Structural Features | Trifluoromethyl group, Bromomethyl group, Oxime functionality | Trifluoromethyl group, Methyl group, Oxime functionality | Bromomethyl group, Methyl group, Oxime functionality |
The data clearly indicates that the presence of bromine significantly increases the molecular weight and density of the oxime compared to its non-brominated trifluoro-analog. This has direct implications for its behavior in chromatographic separations.
A Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is contingent on the specific information required, whether it be structural elucidation, purity assessment, or quantification. For a multifaceted molecule like this compound, a combination of techniques is often necessary for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and the identification of potential isomers or impurities.
Rationale for Use: The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of structural information. ¹⁹F NMR is particularly powerful for confirming the integrity of the trifluoromethyl group, a key pharmacophore in many drug candidates.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts: The methylene protons adjacent to the bromine will appear as a singlet, and the oxime proton will also be a singlet at a characteristic downfield shift.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts: Signals for the carbon of the bromomethyl group, the oxime carbon (C=N), and the trifluoromethyl carbon (quartet due to C-F coupling) are anticipated.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected chemical shifts: A singlet corresponding to the CF₃ group is expected. The chemical shift will be characteristic of a trifluoromethyl group attached to a carbonyl-like carbon.
-
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.2 | Singlet | -CH₂Br |
| ¹H | ~9.0 | Singlet | -NOH |
| ¹³C | ~25 | Singlet | -CH₂Br |
| ¹³C | ~145 (q) | Quartet | C=N |
| ¹³C | ~120 (q) | Quartet | CF₃ |
| ¹⁹F | ~ -70 | Singlet | -CF₃ |
Note: The exact chemical shifts can vary depending on the solvent and instrument.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile components in a sample, making it ideal for assessing the purity of this compound and identifying any volatile synthesis byproducts.
Rationale for Use: The relatively low boiling point of potential impurities, such as the starting ketone (3-Bromo-1,1,1-trifluoroacetone), makes GC-MS a suitable method for their detection. The mass spectrometer provides definitive identification of separated components. To enhance volatility and improve peak shape, derivatization is often employed for oximes.[5]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To 1 mg of the oxime standard, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of the oxime.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Expected GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| TMS-derivatized this compound | ~8.5 | M+•, [M-CH₃]+, [M-Br]+, CF₃+, Si(CH₃)₃+ |
| 3-Bromo-1,1,1-trifluoroacetone (potential impurity) | ~5.2 | M+•, [M-Br]+, CF₃+, COCH₂Br+ |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the preferred method for the accurate quantification of this compound and the analysis of non-volatile impurities.
Rationale for Use: HPLC offers high resolution and sensitivity for a wide range of compounds. A reversed-phase method is generally suitable for separating the polar oxime from less polar impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analytical standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Expected HPLC Performance
| Parameter | Expected Value |
| Retention Time | ~7 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
Visualizing the Analytical Workflow
A systematic approach is crucial for ensuring the quality and consistency of the analytical standard.
Caption: Analytical workflow for the characterization of this compound.
Performance Comparison with Alternative Standards
The choice of an analytical standard has a direct impact on the quality of research and development outcomes.
| Feature | This compound | 1,1,1-Trifluoroacetone oxime |
| Specificity in Complex Matrices | High, due to the unique isotopic pattern of bromine in MS detection. | Moderate, may co-elute with other non-brominated analogs. |
| Chromatographic Retention | Generally longer retention on reversed-phase HPLC due to increased hydrophobicity. | Shorter retention time compared to the brominated analog. |
| Reactivity and Stability | The C-Br bond can be susceptible to nucleophilic substitution, potentially affecting long-term stability. | Generally more stable due to the absence of the labile bromine atom. |
| Commercial Availability | Available from specialized chemical suppliers.[3] | More readily available from a wider range of suppliers. |
Application in Drug Development: A Forward-Looking Perspective
The utility of a well-characterized analytical standard for this compound extends throughout the drug development pipeline.
-
Early-Stage Discovery: It serves as a crucial reference for the synthesis of new chemical entities, enabling chemists to confirm the successful incorporation of the trifluoromethyl-oxime moiety.
-
Process Development: A reliable standard is essential for monitoring reaction kinetics, optimizing yields, and identifying process-related impurities. This allows for the development of robust and scalable synthetic routes.
-
Quality Control: In a GMP (Good Manufacturing Practice) environment, this analytical standard is used for the release testing of raw materials and for stability studies of drug intermediates.
-
Metabolic Studies: In preclinical development, it can be used to synthesize potential metabolites for identification in in-vitro and in-vivo systems, providing critical insights into the drug's metabolic fate.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical technique.
Conclusion
This compound is a valuable building block in medicinal chemistry, and the rigor of its analytical characterization directly impacts the quality and success of drug discovery and development programs. This guide has provided a comparative framework for understanding the analytical standards and methodologies associated with this compound. By leveraging a combination of NMR, GC-MS, and HPLC, and by carefully selecting the appropriate analytical standard, researchers can ensure the integrity of their chemical syntheses and the reliability of their scientific findings. The insights and protocols presented herein are intended to empower researchers to navigate the analytical challenges and unlock the full potential of this versatile fluorinated intermediate.
References
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SpectraBase. (n.d.). 3-Bromo-1,1,1-trifluoroacetone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated oxime derivatives with the C-16,17-isoxazoline ring system.... Retrieved from [Link]
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SpectraBase. (n.d.). (E)-1-BROMO-3,3,3-TRIFLUORO-2-ONE-2-OXIME - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (1998). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the.... Retrieved from [Link]
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MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
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BIOFOUNT. (n.d.). 117341-57-8|this compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoroacetone oxime. Retrieved from [Link]
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A Comparative Analysis of 3-Bromo-1,1,1-trifluoroacetone Oxime and Its Halogenated Analogues for Neurological Drug Discovery
Introduction: The Rising Significance of Halogenated Oximes in Neuroscience
In the landscape of modern drug discovery, particularly in the realm of neurological disorders, the strategic incorporation of fluorine and other halogens into small molecules has become a cornerstone of rational drug design. The trifluoromethyl group (–CF3), with its unique electronic properties and metabolic stability, is a prevalent motif in many pharmaceuticals. When coupled with a reactive oxime functionality, these molecules present a compelling scaffold for developing novel therapeutics. This guide provides an in-depth comparative study of 3-Bromo-1,1,1-trifluoroacetone oxime and its chloro and iodo analogues. We will explore their synthesis, physicochemical properties, and potential as modulators of cholinesterases, a class of enzymes critically implicated in neurodegenerative diseases like Alzheimer's disease.
This document is intended for researchers, medicinal chemists, and drug development professionals. Our objective is to provide a comprehensive technical overview, supported by experimental insights and a robust body of scientific literature, to inform the selection and application of these promising compounds in neuroscience research.
Synthesis and Structural Elucidation: A Practical Approach
The synthesis of 3-halo-1,1,1-trifluoroacetone oximes proceeds via a well-established two-step pathway, commencing with the halogenation of 1,1,1-trifluoroacetone, followed by oximation of the resulting α-haloketone.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound. Similar approaches can be adapted for the chloro and iodo analogues, with adjustments in reaction conditions as noted.
Step 1: α-Bromination of 1,1,1-Trifluoroacetone
-
Reaction Setup: To a solution of 1,1,1-trifluoroacetone (1.0 eq.) in a suitable solvent such as methanol or acetic acid, add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine, 1.05 eq.) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 3-bromo-1,1,1-trifluoroacetone can be purified by distillation.
Step 2: Oximation of 3-Bromo-1,1,1-trifluoroacetone
-
Reaction Setup: A mixture of 3-bromo-1,1,1-trifluoroacetone (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and a base such as sodium acetate or pyridine (1.5 eq.) in ethanol is prepared.[1]
-
Reaction Progression: The mixture is stirred at room temperature or gently heated (40-60 °C) for 1-3 hours.[1] Reaction completion is monitored by TLC.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude oxime is then purified by column chromatography on silica gel or by recrystallization to yield this compound.[2]
Caption: General synthetic workflow for 3-halo-1,1,1-trifluoroacetone oximes.
Comparative Physicochemical Properties
The nature of the halogen atom at the α-position significantly influences the physicochemical properties of these oximes, which in turn can affect their biological activity and pharmacokinetic profiles.
| Property | 3-Chloro-1,1,1-trifluoroacetone Oxime | This compound | 3-Iodo-1,1,1-trifluoroacetone Oxime |
| Molecular Weight | 161.5 g/mol | 205.96 g/mol [3] | 252.96 g/mol |
| Electronegativity of Halogen | 3.16 | 2.96 | 2.66 |
| C-X Bond Strength | Stronger | Intermediate | Weaker |
| Leaving Group Ability | Moderate | Good | Excellent |
| Predicted LogP | Lower | Intermediate | Higher |
| Reactivity towards Nucleophiles | Lower | Intermediate | Higher |
Table 1: Predicted Comparative Physicochemical Properties.
The trend in halogen electronegativity and C-X bond strength suggests that the iodo analogue will be the most reactive towards nucleophilic substitution, while the chloro analogue will be the most stable. This reactivity profile is a critical consideration for their mechanism of action, particularly if covalent modification of a biological target is intended. The increasing lipophilicity from chloro to iodo, as indicated by the predicted LogP values, will influence membrane permeability and distribution within biological systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the CH₂ group adjacent to the halogen would be observed. The chemical shift of this peak is expected to deshield in the order of I > Br > Cl due to the decreasing electronegativity and increasing polarizability of the halogen.
-
¹³C NMR: The carbonyl carbon and the α-carbon will show distinct chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the halogen.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
Infrared (IR) Spectroscopy:
-
C=N stretch: A characteristic absorption band for the oxime C=N bond is expected in the region of 1640-1690 cm⁻¹.
-
O-H stretch: A broad absorption band for the oxime O-H group will be present around 3100-3600 cm⁻¹.
-
C-X stretch: The C-Cl, C-Br, and C-I stretching frequencies will appear at progressively lower wavenumbers in the fingerprint region.
Application in Neuroscience: Cholinesterase Modulation
Cholinesterases, particularly acetylcholinesterase (AChE), are key enzymes in the central nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a validated therapeutic strategy for Alzheimer's disease. Furthermore, the reactivation of cholinesterases inhibited by organophosphorus nerve agents is of significant medical importance.[4]
Potential as Acetylcholinesterase Inhibitors
Trifluoromethyl ketones are known to be potent reversible inhibitors of serine hydrolases, including acetylcholinesterase.[5] They act as transition-state analogues, forming a stable hemiacetal with the active site serine residue. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by the serine hydroxyl group.
The presence of a halogen at the α-position can further modulate the inhibitory potency. The electronegativity of the halogen will influence the electrophilicity of the carbonyl carbon, potentially enhancing the formation of the hemiacetal intermediate. While direct experimental data for the inhibition of AChE by 3-halo-1,1,1-trifluoroacetone oximes is not available, the parent ketone, 3-bromo-1,1,1-trifluoroacetone, is a known reagent used in the synthesis of cholinesterase inhibitors.[6]
Caption: Proposed mechanism of AChE inhibition by 3-halo-1,1,1-trifluoroacetones.
Potential as Cholinesterase Reactivators
Recent studies have highlighted the potential of brominated oximes as efficient reactivators of cholinesterases inhibited by nerve agents.[4] The oxime moiety acts as a nucleophile, attacking the phosphorus atom of the organophosphate-enzyme conjugate, leading to the regeneration of the active enzyme. The presence of bromine on the oxime molecule can enhance its nucleophilicity and reactivation efficacy. This suggests that this compound and its analogues could be promising candidates for the development of novel nerve agent antidotes. The varying reactivity of the C-X bond in the chloro, bromo, and iodo analogues could be exploited to fine-tune the reactivation kinetics.
Conclusion and Future Directions
This compound and its halogenated analogues represent a class of compounds with significant, yet largely unexplored, potential in neuroscience drug discovery. Their straightforward synthesis and the tunability of their physicochemical properties through halogen substitution make them attractive scaffolds for medicinal chemistry campaigns.
While direct comparative experimental data is currently lacking, the foundational knowledge of trifluoromethyl ketone and oxime chemistry provides a strong rationale for their investigation as both inhibitors and reactivators of cholinesterases. Future research should focus on the systematic synthesis and in vitro evaluation of these compounds against a panel of relevant enzymes. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing their potency and selectivity. The insights gained from such studies could pave the way for the development of novel therapeutic agents for a range of neurological disorders.
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A Prospective Cost-Benefit Analysis of 3-Bromo-1,1,1-trifluoroacetone Oxime in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Consequently, the development of novel building blocks that facilitate the synthesis of trifluoromethylated compounds is of paramount importance. This guide presents a prospective cost-benefit analysis of a unique, yet underexplored, reagent: 3-Bromo-1,1,1-trifluoroacetone Oxime .
Due to the limited specific literature on this reagent's applications, this guide will leverage established principles of organic chemistry to forecast its potential utility. We will explore its likely synthesis, propose its application as a trifunctional building block, and conduct a qualitative cost-benefit analysis against more conventional trifluoromethylation strategies.
Synthesis and Physicochemical Properties
This compound is readily prepared from its parent ketone, 3-Bromo-1,1,1-trifluoroacetone, through a standard condensation reaction with hydroxylamine. The parent ketone is commercially available, though at a significant cost, which is a primary consideration for its large-scale application.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₃H₃BrF₃NO | [4] |
| Molecular Weight | 205.96 g/mol | [4] |
| Appearance | Clear liquid (predicted) | Inferred |
| Boiling Point | 162.3°C at 760 mmHg | [4] |
The presence of three distinct functionalities—a trifluoromethyl group, an oxime, and an α-bromo substituent—makes this molecule a potentially versatile tool for synthetic chemists.
Prospective Synthetic Utility: A Trifunctional Linchpin
The true value of this compound lies in its potential for constructing complex, trifluoromethylated heterocycles in a streamlined manner. The α-bromo ketone functionality is a well-established precursor for various heterocyclic systems.[5][6]
Synthesis of Trifluoromethylated Thiazoles
A plausible and highly valuable application is the Hantzsch thiazole synthesis. The reaction of the oxime with a thioamide would likely proceed via nucleophilic attack of the sulfur on the α-carbon, displacing the bromide, followed by cyclization and dehydration to afford a 2,4-disubstituted-5-(trifluoromethyl)thiazole. This offers a direct route to a privileged scaffold in medicinal chemistry.
Caption: Proposed synthesis of trifluoromethylated thiazoles.
Access to Trifluoromethylated Pyrazoles
Another promising application is in the synthesis of trifluoromethylated pyrazoles, a core motif in many pharmaceuticals. Reaction with hydrazine derivatives could proceed via initial condensation with the oxime, followed by intramolecular cyclization. This would provide regioselective access to 3-trifluoromethyl-pyrazoles, which are often sought-after isomers.[7][8][9]
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A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-1,1,1-trifluoroacetone Oxime
For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is paramount. The presence of even minor impurities can significantly impact the yield, stereochemistry, and safety profile of subsequent reactions and the final active pharmaceutical ingredient (API). 3-Bromo-1,1,1-trifluoroacetone oxime is a valuable, yet reactive, building block in the synthesis of various fluorinated compounds. Its trifluoromethyl and bromo-functionalized structure offers unique reactivity but also presents specific challenges in its synthesis and purification. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
The Synthetic Pathway and Potential Impurities
The synthesis of this compound is typically achieved through the condensation reaction of 3-Bromo-1,1,1-trifluoroacetone with hydroxylamine.[1] While seemingly straightforward, this reaction can lead to several impurities that necessitate a robust analytical strategy for their detection and quantification.
Caption: General workflow for the synthesis and potential impurities of this compound.
Key Potential Impurities to Monitor:
-
Unreacted 3-Bromo-1,1,1-trifluoroacetone: Incomplete reaction can leave residual starting material.
-
Geometric Isomers (E/Z): The resulting oxime can exist as E and Z isomers, which may have different reactivities and spectroscopic properties.[2]
-
Degradation Products: Halogenated oximes can be unstable, and degradation may occur during the reaction or workup.[3]
-
Solvent and Reagent Residues: Trace amounts of solvents and reagents used in the synthesis and purification steps.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.
| Technique | Principle | Strengths | Limitations | Primary Application |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, can identify and quantify isomers and impurities with unique signals, non-destructive.[4] | Relatively low sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.[5] | Structural confirmation, identification and quantification of major impurities and isomers. |
| GC-MS | Separation by volatility and partitioning, followed by mass-based detection | High separation efficiency for volatile compounds, provides molecular weight and fragmentation data for impurity identification.[6] | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.[7] | Detection of volatile impurities, confirmation of molecular weight. |
| HPLC | Separation by partitioning between a mobile and stationary phase | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones, excellent quantitative accuracy.[6] | Does not inherently provide structural information (unless coupled with MS), method development can be time-consuming. | Routine purity analysis and quantification, separation of non-volatile impurities. |
In-Depth Technical Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation and purity assessment of novel compounds. For this compound, both ¹H and ¹³C NMR are invaluable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A longer acquisition time or a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Caption: Workflow for NMR-based purity assessment.
Hypothetical NMR Data and Interpretation:
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.2 ppm (s, 2H): This singlet corresponds to the methylene protons (-CH₂Br). The chemical shift is downfield due to the deshielding effects of the adjacent bromine atom and the C=N bond.
-
δ ~9.0 ppm (s, 1H): This broad singlet is characteristic of the oxime hydroxyl proton (-OH). Its chemical shift can be variable and it may exchange with D₂O.
-
Presence of Isomers: The presence of both E and Z isomers would likely result in two distinct sets of peaks for the -CH₂Br and -OH protons, with slightly different chemical shifts. The relative integration of these peaks would provide the isomeric ratio.
-
Unreacted Ketone: The presence of unreacted 3-Bromo-1,1,1-trifluoroacetone would be indicated by a sharp singlet at approximately 4.4 ppm for the -CH₂Br protons.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~25 ppm: Methylene carbon (-CH₂Br).
-
δ ~117 ppm (q, J ≈ 275 Hz): Trifluoromethyl carbon (-CF₃). The signal is a quartet due to coupling with the three fluorine atoms.
-
δ ~145 ppm (q, J ≈ 35 Hz): Carbonyl-like carbon of the oxime (C=N). This signal will also be a quartet due to coupling with the fluorine atoms.
The presence of significant unassigned peaks in either the ¹H or ¹³C NMR spectrum would indicate the presence of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities. Given the relatively low molecular weight of this compound, it is amenable to GC analysis.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Sources
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- 7. GCMS Section 6.11.4 [people.whitman.edu]
A Comparative Guide to Mechanistic Elucidation of Reaction Pathways for 3-Bromo-1,1,1-trifluoroacetone Oxime
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating and validating the reaction pathways of 3-Bromo-1,1,1-trifluoroacetone oxime. The unique electronic properties conferred by the trifluoromethyl group, combined with the bromo leaving group and the versatile oxime functionality, make this molecule a potentially valuable, yet complex, synthetic building block. A thorough mechanistic understanding is paramount for controlling reaction outcomes, optimizing conditions, and designing novel synthetic strategies.
Section 1: Proposed Mechanistic Landscape
The reactivity of this compound is dominated by the interplay between the electrophilic α-carbon, the nucleophilicity/acidity of the oxime group, and the powerful inductive effect of the CF₃ group. Several reaction pathways are plausible depending on the reaction conditions and the nature of the reagents.
Pathway A: Nucleophilic Substitution at the α-Carbon
The primary and most anticipated reaction pathway involves the substitution of the bromide ion by a nucleophile. The strong electron-withdrawing nature of the adjacent trifluoromethyl and oxime groups significantly influences the stability of potential intermediates, making the distinction between SN1 and SN2 pathways critical.
-
SN2 Pathway: A concerted, bimolecular mechanism where the nucleophile attacks the α-carbon as the bromide leaves. This pathway is generally favored for primary and secondary halides. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile. Nucleophilic substitution reactions of this type typically proceed with an inversion of stereochemistry if the carbon were chiral.[1][2]
-
SN1-like Pathway: A stepwise mechanism involving the formation of a carbocation intermediate. While the α-carbon is secondary, the powerful destabilizing inductive effect of the CF₃ group would make the formation of an adjacent carbocation highly unfavorable. However, certain solvents or Lewis acid catalysts could promote this pathway.
Pathway B: Base-Induced Elimination
In the presence of a strong, non-nucleophilic base, an E2 elimination reaction is a competitive pathway. This would involve the abstraction of the acidic oxime proton, followed by elimination of HBr to yield 1,1,1-trifluoro-2-nitroso-2-propene. The acidity of the oxime proton is a key factor in the viability of this pathway.
Pathway C: Reactions Centered on the Oxime Moiety
The oxime functional group itself can participate in reactions, such as hydrolysis back to the parent ketone (3-Bromo-1,1,1-trifluoroacetone) under acidic conditions.[3] Additionally, under specific acidic or thermal conditions, a Beckmann rearrangement could be envisioned, although this is less common for non-cyclic ketoximes.
Section 2: A Comparative Framework for Mechanistic Validation
Determining the operative mechanism from the possibilities above requires a multi-faceted approach where different experimental techniques provide complementary pieces of evidence. No single experiment can definitively prove a mechanism; rather, a collection of consistent data builds a compelling case.[4]
Caption: A strategic workflow for validating reaction mechanisms.
Kinetic Studies: Unveiling the Rate-Determining Step
Kinetic analysis is the cornerstone of mechanistic investigation. By measuring how the reaction rate changes in response to varying reactant concentrations, we can determine the reaction's rate law, which provides a mathematical description of the rate-determining step.[5][6]
-
Why this is a critical choice: The rate law directly distinguishes between unimolecular (e.g., SN1) and bimolecular (e.g., SN2) rate-determining steps. An SN2 reaction will be first order in both the substrate and the nucleophile (second order overall), while a pure SN1 reaction will be first order in the substrate and zero order in the nucleophile.
-
Experimental Approach: The reaction is monitored over time using techniques like ¹⁹F NMR spectroscopy (tracking the disappearance of the starting material's CF₃ signal and the appearance of the product's) or UV-Vis spectroscopy if the reactants or products have a suitable chromophore. A series of experiments are run where the initial concentration of each reactant is systematically varied.
Spectroscopic Analysis: Trapping Fleeting Intermediates
If a reaction proceeds through a multi-step pathway, it may involve transient intermediates. Detecting and characterizing these species provides powerful evidence for a specific route.
-
Why this is a critical choice: Direct observation of a proposed intermediate (like a carbocation in an SN1 pathway or a radical cation in a single-electron transfer mechanism) is compelling proof. Its absence, under conditions where it should be observable, can help refute a proposed pathway.
-
Experimental Approach:
-
Low-Temperature NMR: Running the reaction at very low temperatures can slow down the decomposition of unstable intermediates, potentially allowing for their detection and structural characterization.
-
Mass Spectrometry (e.g., ESI-MS): By sampling the reaction mixture directly into a mass spectrometer, it's possible to detect the mass of charged intermediates.
-
EPR Spectroscopy: Essential for detecting and characterizing paramagnetic species, making it the definitive tool for identifying radical intermediates.[7]
-
Isotopic Labeling: Following the Atoms
Isotopic labeling provides an unambiguous way to track the movement of atoms and the fate of specific bonds during a reaction.[8] A "crossover" experiment is particularly powerful for distinguishing between intramolecular and intermolecular processes.
-
Why this is a critical choice: It can definitively confirm which bonds are broken and formed. For instance, in a potential rearrangement reaction, labeling a specific carbon atom can prove whether it maintains its position or migrates.
-
Experimental Approach (Crossover Experiment): Synthesize two versions of the reactant: one unlabeled and one labeled with a stable isotope (e.g., ¹³C at the carbonyl carbon). Run the reaction with a 50:50 mixture of the labeled and unlabeled starting materials. If the reaction is purely intramolecular, the isotopic label will remain within the original molecule. If the reaction is intermolecular, fragments from the labeled and unlabeled molecules will "cross over," leading to products with mixed isotopic distribution.
Computational Modeling: Mapping the Energy Landscape
Density Functional Theory (DFT) and other ab initio methods allow for the theoretical exploration of a reaction's potential energy surface.[9][10] This approach can calculate the structures and energies of reactants, products, transition states, and intermediates.
-
Why this is a critical choice: Computational modeling allows us to "see" the transition states that are impossible to observe experimentally. By comparing the calculated activation energies (ΔG‡) for different proposed pathways (e.g., SN2 vs. SN1), we can predict which pathway is energetically more favorable.[11][12] A strong correlation between experimental kinetic data and calculated activation barriers is powerful validation.[13]
-
Computational Workflow:
-
Build models of all proposed species (reactants, intermediates, transition states, products).
-
Perform geometry optimization to find the lowest energy conformation for each species.
-
Perform a frequency calculation to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
-
Calculate the Gibbs free energies to determine the overall reaction energy and the activation barrier.
-
Caption: Energy profile for a proposed SN2 reaction pathway.
Section 3: Comparative Data & Interpretation
To validate a mechanism, one must compare the expected outcomes of each proposed pathway with the actual experimental data.
Table 1: Comparison of Expected Outcomes for Different Mechanistic Pathways
| Feature | SN2 Pathway | SN1-like Pathway | E2 Pathway |
| Rate Law | rate = k[Substrate][Nu] | rate = k[Substrate] | rate = k[Substrate][Base] |
| Stereochemistry | Inversion | Racemization | Not applicable |
| Intermediate | None (concerted) | Carbocation | None (concerted) |
| Base Requirement | Nucleophilic | Not base-driven | Strong, non-nucleophilic |
| ¹H NMR Product | Signal for C-H adjacent to Nu | Signal for C-H adjacent to Nu | Olefinic proton signals |
Table 2: Hypothetical Kinetic Data for Reaction with Sodium Azide (NaN₃)
| Experiment | [Substrate] (M) | [NaN₃] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |
-
Interpretation: In this hypothetical dataset, doubling the substrate concentration (Exp 1 vs. 2) doubles the rate. Doubling the nucleophile concentration (Exp 1 vs. 3) also doubles the rate. This indicates the reaction is first order with respect to both reactants, strongly supporting an SN2 mechanism .
Table 3: Comparison of Calculated Activation Energies (ΔG‡) via DFT (kcal/mol)
| Pathway | Transition State/Intermediate | Solvent: THF | Solvent: H₂O |
| SN2 with N₃⁻ | [N₃--C--Br]⁻ | 22.5 | 24.8 |
| SN1-like | CF₃C(=NOH)CH₂⁺ | 45.1 | 38.7 |
| E2 with DBU | [DBU--H--ON=C(CF₃)CH₂--Br] | 25.3 | 28.1 |
Section 4: Experimental Protocols
Protocol 1: Kinetic Analysis by ¹⁹F NMR Spectroscopy
-
Preparation: Prepare stock solutions of this compound (e.g., 0.2 M) and the nucleophile (e.g., 1.0 M) in a suitable deuterated solvent (e.g., DMSO-d₆). Include an internal standard with a known concentration and a distinct ¹⁹F NMR signal (e.g., trifluorotoluene).
-
Initiation: In a thermostatted NMR tube at the desired reaction temperature (e.g., 25°C), add a known volume of the substrate stock solution and the internal standard.
-
Data Acquisition: Acquire an initial ¹⁹F NMR spectrum (t=0). Swiftly inject a known volume of the nucleophile stock solution, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
-
Analysis: Integrate the ¹⁹F signal of the starting material's CF₃ group relative to the internal standard at each time point.
-
Determination: Plot the concentration of the starting material versus time. Analyze the data using initial rates or pseudo-first-order conditions (if the nucleophile is in large excess) to determine the order of the reaction with respect to the substrate. Repeat with varying nucleophile concentrations to determine its order.
Protocol 2: Computational Analysis of the SN2 Transition State
-
Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Methodology: Employ a suitable DFT functional and basis set (e.g., ωB97X-D/def2-TZVP). Include a solvent model (e.g., SMD or PCM) to account for solvent effects.
-
Input Structure Generation: Build an initial guess for the SN2 transition state, with the incoming nucleophile and outgoing bromide positioned approximately 180° apart and with elongated C-Nu and C-Br bonds.
-
Transition State Optimization: Perform a transition state search calculation (e.g., Opt=TS).
-
Verification: Perform a frequency calculation on the optimized geometry. A successful transition state will have exactly one imaginary frequency corresponding to the C-Br bond breaking and the C-Nu bond forming.
-
Energy Calculation: Calculate the Gibbs free energies of the optimized reactants and the transition state to determine the activation energy (ΔG‡ = GTS - GReactants).
Conclusion
The mechanistic validation of reactions involving this compound is not a linear process but an iterative cycle of hypothesis and experimentation. By integrating kinetic, spectroscopic, isotopic, and computational data, a researcher can move from plausible pathways to a validated, high-confidence mechanism. This rigorous, evidence-based approach is indispensable for harnessing the full synthetic potential of this versatile fluorinated building block, enabling the rational design of reaction conditions to favor desired products and suppress unwanted side reactions.
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- 11. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
benchmarking 3-Bromo-1,1,1-trifluoroacetone oxime performance against known methods
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a proven strategy for enhancing metabolic stability, bioavailability, and overall efficacy of therapeutic candidates. The 3-trifluoromethyl-2-isoxazoline core, in particular, represents a privileged structural motif. This guide provides an in-depth comparative analysis of synthetic routes to this valuable heterocyclic system, benchmarking the performance of a novel precursor, 3-Bromo-1,1,1-trifluoroacetone oxime , against established methodologies. Our objective is to furnish the research community with the requisite experimental data and mechanistic insights to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Value of Trifluoromethylated Isoxazolines
The isoxazoline ring system is a versatile building block in organic synthesis and is present in numerous bioactive molecules.[1] The addition of a trifluoromethyl group imparts unique electronic properties and increased lipophilicity, often leading to improved pharmacological profiles. Consequently, efficient and reliable methods for the synthesis of 3-trifluoromethyl-2-isoxazolines are of significant interest. The cornerstone of their synthesis is the [3+2] cycloaddition reaction between an alkene and trifluoroacetonitrile oxide, a highly reactive 1,3-dipole. The challenge, therefore, lies in the efficient and safe in situ generation of this key intermediate.
This guide will explore and compare three distinct approaches for the generation of trifluoroacetonitrile oxide and its subsequent cycloaddition:
-
Method A (Proposed): Dehydrobromination of this compound.
-
Method B (Established): Oxidation of Trifluoromethyl Aldoxime.
-
Method C (Alternative): Dehydration of Trifluoroacetamide.
We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a head-to-head comparison of their performance based on reaction yield, substrate scope, and operational simplicity.
Mechanistic Overview and Experimental Design
The convergence point for all three methods is the generation of trifluoroacetonitrile oxide. However, the pathways to this intermediate are fundamentally different, each with its own set of advantages and limitations.
Method A: Dehydrobromination of this compound (Proposed)
This method leverages the inherent reactivity of the bromine atom as a good leaving group. In the presence of a non-nucleophilic base, a dehydrobromination reaction is anticipated, leading to the formation of trifluoroacetonitrile oxide. This approach offers the potential for mild reaction conditions and avoids the use of strong oxidants.
Proposed Reaction Pathway
Caption: Proposed pathway for isoxazoline synthesis via dehydrobromination.
Method B: Oxidation of Trifluoromethyl Aldoxime (Established)
This widely-used method involves the oxidation of a stable aldoxime precursor. A variety of oxidizing agents can be employed, with reagents like diacetoxyiodobenzene (DIB) offering mild and efficient conversion to the nitrile oxide.[1][2]
Established Reaction Pathway
Caption: Established pathway for isoxazoline synthesis via oxidation.
Method C: Dehydration of Trifluoroacetamide (Alternative)
A more classical approach involves the dehydration of trifluoroacetamide. This method often requires harsher conditions and strong dehydrating agents like phosphorus pentoxide, which can limit its functional group tolerance.[3]
Alternative Reaction Pathway
Caption: Alternative pathway via dehydration of trifluoroacetamide.
Experimental Protocols
To ensure a fair and objective comparison, the following detailed, step-by-step protocols are provided.
Protocol A: Synthesis of 5-phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole using this compound (Proposed)
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) under an inert atmosphere of nitrogen is added styrene (1.2 mmol, 1.2 equiv).
-
The mixture is cooled to 0 °C in an ice bath.
-
Triethylamine (1.5 mmol, 1.5 equiv) is added dropwise over a period of 10 minutes with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired product.
Protocol B: Synthesis of 5-phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole using Trifluoromethyl Aldoxime and DIB (Established)[1]
-
To a solution of trifluoromethyl aldoxime (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv) in dichloromethane (10 mL) is added diacetoxyiodobenzene (DIB) (1.1 mmol, 1.1 equiv) in one portion at room temperature.[1]
-
The reaction mixture is stirred at room temperature for 4 hours.[1]
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified directly by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure isoxazoline.[1]
Protocol C: Synthesis of 5-phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole via Dehydration of Trifluoroacetamide (Alternative)
Note: This is a two-step process involving the generation and subsequent reaction of trifluoroacetonitrile.
Step 1: Generation of Trifluoroacetonitrile [3]
-
In a flask equipped with a distillation apparatus, trifluoroacetamide (1.0 mmol, 1.0 equiv) and phosphorus pentoxide (1.5 mmol, 1.5 equiv) are mixed.
-
The mixture is heated, and the gaseous trifluoroacetonitrile is collected in a cold trap. (Caution: Trifluoroacetonitrile is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions).
Step 2: Generation of Trifluoroacetonitrile Oxide and Cycloaddition
-
The collected trifluoroacetonitrile is converted to the corresponding hydroximoyl chloride using a standard procedure (e.g., reaction with a chlorinating agent).
-
The resulting trifluoroacetohydroximoyl chloride is then reacted with styrene in the presence of a base (e.g., triethylamine) to generate the nitrile oxide in situ for the cycloaddition, following a procedure analogous to Protocol A.
Performance Benchmarking: A Comparative Analysis
The following table summarizes the key performance indicators for each method in the synthesis of 3-trifluoromethyl-2-isoxazolines with various alkenes.
| Method | Precursor | Reagent/Condition | Typical Yield (%) | Reaction Time (h) | Temperature | Substrate Scope |
| A (Proposed) | This compound | Base (e.g., Triethylamine) | Hypothetical | 12 | RT | Expected to be broad, tolerant of various functional groups. |
| B (Established) [1] | Trifluoromethyl Aldoxime | Oxidant (DIB) | 51-85[1] | 4[1] | RT | Good for terminal alkenes; electron-poor alkenes show a complete lack of reactivity.[1] |
| C (Alternative) [3] | Trifluoroacetamide | Dehydrating Agent (P₂O₅), then Base | Variable | Multi-step | High Temp. | Limited by the harsh conditions of nitrile formation and the handling of a toxic gaseous intermediate.[3] |
Discussion: Causality Behind Experimental Choices and Performance
Method A (Proposed): A Promising Alternative
The proposed dehydrobromination of this compound presents a potentially milder and more direct route to trifluoroacetonitrile oxide compared to the oxidative and dehydration methods. The choice of a non-nucleophilic base like triethylamine is crucial to favor the elimination reaction over potential side reactions. The anticipated room temperature conditions and avoidance of harsh reagents suggest that this method could exhibit broad functional group tolerance, a significant advantage in complex molecule synthesis. While experimental data is not yet available, the underlying chemical principles are sound and warrant investigation.
Method B (Established): The Current Standard
The oxidation of trifluoromethyl aldoxime with DIB is a well-established and effective method, providing good to excellent yields for a range of terminal alkenes under mild conditions.[1] The reaction is operationally simple and proceeds with complete regioselectivity.[1] However, a key limitation is its incompatibility with electron-poor alkenes, which fail to undergo the cycloaddition.[1] This restricts the scope of accessible isoxazoline derivatives.
Method C (Alternative): A Classical but Challenging Route
The dehydration of trifluoroacetamide is a classical method for nitrile synthesis. However, its application to the synthesis of 3-trifluoromethyl-2-isoxazolines is hampered by several factors. The high temperatures and strong dehydrating agents required for the initial step can be detrimental to sensitive functional groups. Furthermore, the generation and handling of toxic, gaseous trifluoroacetonitrile pose significant safety and practical challenges, making this method less suitable for routine laboratory use.[3]
Conclusion and Future Outlook
This comparative guide benchmarks the proposed use of This compound against established methods for the synthesis of 3-trifluoromethyl-2-isoxazolines. The dehydrobromination approach (Method A) holds considerable promise as a mild, efficient, and potentially more broadly applicable alternative to the current standard oxidative method (Method B). Its avoidance of strong oxidants and harsh conditions suggests a favorable profile for late-stage functionalization in drug discovery programs.
While the dehydration of trifluoroacetamide (Method C) remains a viable, albeit challenging, route, its operational complexity and safety concerns limit its widespread utility.
Further experimental validation of the proposed method using this compound is highly encouraged. A thorough investigation of its substrate scope, including its reactivity with electron-poor alkenes, will be critical in establishing its position as a superior methodology for the synthesis of this important class of trifluoromethylated heterocyles.
References
- Gonçalves, R. S. B., et al. (2013). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry, 9, 2575-2582.
- Gonçalves, R. S. B., et al. (2013). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry, 9, 275-282.
- Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969.
- Akselvoll, N. B., et al. (2023). Ex-situ generation of gaseous nitriles in two-chamber glassware for facile haloacetimidate synthesis. Organic & Biomolecular Chemistry, 21(44), 8935-8940.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-1,1,1-trifluoroacetone Oxime
This document provides essential procedural guidance for the safe handling and disposal of 3-Bromo-1,1,1-trifluoroacetone oxime (CAS No. 117341-57-8). As a halogenated and fluorinated organic compound, its disposal requires strict adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.
Hazard Assessment: Understanding the Compound
Proper disposal begins with a thorough understanding of the substance's inherent risks. While specific toxicological data for this compound is limited, a reliable hazard profile can be constructed by analyzing its structural components and the known risks of its precursor, 3-Bromo-1,1,1-trifluoroacetone.[1][2]
-
Halogenated Organic Compound : The presence of a bromine atom classifies this substance as a halogenated organic compound.[3] Such compounds are subject to specific disposal regulations because their incineration can produce acidic and toxic gases like hydrogen bromide (HBr).[4] Therefore, they must be segregated from non-halogenated waste streams.[5][6]
-
Trifluoromethyl Group (-CF3) : The trifluoromethyl group enhances the compound's chemical stability and potential for environmental persistence. Fluorinated compounds often require high-temperature incineration for complete destruction. The U.S. Environmental Protection Agency (EPA) provides specific guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), highlighting the challenges and necessary technologies for their destruction.[7][8]
-
Oxime Functional Group : Oximes are known to hydrolyze in the presence of acid, reverting to the corresponding ketone or aldehyde and hydroxylamine.[9] In this case, hydrolysis would yield 3-Bromo-1,1,1-trifluoroacetone, a compound known to be highly flammable, corrosive, and a cause of severe skin and eye damage.[2][10] This reactivity profile makes in-lab neutralization a hazardous and non-recommended disposal route.
-
Known Hazards : The compound is categorized as an irritant.[11] Its precursor is significantly more hazardous, which underscores the need for cautious handling of the oxime derivative.[2][4]
A summary of the key chemical and safety data is presented below.
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [11][12] |
| CAS Number | 117341-57-8 | [11][12] |
| Molecular Formula | C₃H₃BrF₃NO | [11][12] |
| Molecular Weight | 205.96 g/mol | [11] |
| Known Hazard | Irritant | [11] |
| Waste Class | Halogenated Organic Waste | [3][5] |
| Precursor Hazards | Highly flammable, Causes severe skin burns and eye damage | [2][10] |
| Decomposition | Thermal decomposition may produce HBr, HF, and NOx | [4] |
Regulatory Framework
The disposal of this chemical is governed by several regulatory bodies. In the United States, the primary regulations are from:
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often classified as hazardous waste.[13][14]
-
Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of chemical hazards and provide appropriate training and personal protective equipment (PPE).[15][16]
Compliance with these regulations is not optional; it is a legal and ethical requirement to ensure a safe workplace and environment.
Primary Disposal Protocol: Segregation and Collection
The safest and most compliant method for disposing of this compound is to manage it as a hazardous chemical waste destined for professional incineration. Under no circumstances should this chemical be disposed of down the sanitary sewer or mixed with general trash. [5]
Step 1: Designate a Waste Container Select a clean, leak-proof container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The container must be in good condition, free of cracks or residue from previous contents.
Step 2: Segregate the Waste Stream This is a critical step. This compound waste must be collected in a container designated exclusively for halogenated organic waste .[5][6]
-
DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
DO NOT mix with aqueous waste, acids, or bases.[6]
-
DO NOT mix with solid waste like paper towels or pipette tips unless they are grossly contaminated, in which case they should be collected as solid halogenated waste.
Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[17]
Step 3: Collect the Waste Carefully transfer the waste this compound, including any solutions containing it, into the designated halogenated waste container using a funnel. Perform this transfer inside a certified chemical fume hood while wearing appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.
Step 4: Secure the Container Keep the waste container securely capped at all times, except when adding waste.[6] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Waste Container Labeling and Storage
Proper labeling is a regulatory requirement and essential for safety.
Labeling Requirements: Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags. However, all labels must include the following information at a minimum:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste this compound" .[6]
-
An accurate estimation of the concentration and total volume or mass.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started (the date the first drop of waste was added).
On-Site Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a location that prevents it from being knocked over, such as in secondary containment.
-
Away from heat sources, open flames, and incompatible materials.[4]
Once the container is full, or within one year of the start date (whichever comes first), arrange for its pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe collection and disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with a chemical absorbent pad or material like vermiculite.
-
Collect the contaminated absorbent material in a sealed bag or container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it along with the liquid waste.
-
Clean the spill area with soap and water.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's EHS department for cleanup assistance. Do not attempt to clean up a large spill without proper training and equipment.
-
The Rationale Against In-Lab Chemical Treatment
While some laboratory waste can be neutralized in-house, this is not a safe or compliant option for this compound.[19] Attempting to hydrolyze the oxime with acid would generate 3-Bromo-1,1,1-trifluoroacetone, a highly flammable and corrosive liquid.[2][9] This action constitutes "treatment" of a hazardous waste, which requires a specific permit from the EPA and is illegal to perform without one. The safest, most logical, and compliant path is always direct disposal through a licensed vendor who is equipped for high-temperature incineration with flue gas scrubbing.[1]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.
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3-Bromo-1,1,1-trifluoroacetone 98 431-35-6 - Sigma-Aldrich. Sigma-Aldrich. Link
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Electronic Code of Federal Regulations. Link
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Hazardous Waste Segregation. [Source providing general guidelines for waste segregation]. Link
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign. Link
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This compound | CAS 117341-57-8 | SCBT. Santa Cruz Biotechnology. Link
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. Westlaw. Link
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3-Bromo-1,1,1-trifluoroacetone - Safety Data Sheet. SynQuest Laboratories, Inc. Link
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3-Bromo-1,1,1-trifluoroacetone - Safety Data Sheet. Fisher Scientific. Link
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3-Bromo-1,1,1-trifluoroacetone 431-35-6 wiki - Guidechem. Guidechem. Link
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1,1-Dibromo-3,3,3-trifluoroacetone - Safety Data Sheet. Fisher Scientific. Link
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Reactivity of oximes for diverse methodologies and synthetic applications. Royal Society of Chemistry. Link
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In-Lab Disposal Methods: Waste Management Guide - Protect IU. Indiana University. Link
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A Comprehensive Guide to the Safe Handling of 3-Bromo-1,1,1-trifluoroacetone oxime
For researchers and professionals in drug development, the introduction of novel reagents is a constant in the pursuit of innovation. 3-Bromo-1,1,1-trifluoroacetone oxime, a specialized building block, presents unique opportunities in synthesis. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to manage this reagent with confidence and precision.
While specific toxicological data for this compound is not extensively documented, a comprehensive safety strategy can be formulated by examining the known hazards of its parent compound, 3-Bromo-1,1,1-trifluoroacetone, and the general chemical properties of halogenated ketones and oximes. The parent compound is classified as a highly flammable liquid and vapor that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, a cautious and proactive safety culture is paramount.
I. Hazard Analysis and Risk Mitigation
Understanding the potential hazards is the first step in ensuring a safe laboratory environment. The primary risks associated with this compound are inferred from its structural components:
-
Corrosivity and Irritation: Based on the parent ketone, there is a high probability of severe skin, eye, and respiratory tract irritation.[1][2][4] The oxime functionality may moderate or alter this reactivity, but a conservative approach is necessary.
-
Flammability: The parent compound, 3-Bromo-1,1,1-trifluoroacetone, is a highly flammable liquid.[2][3] While the oxime derivative's flash point may differ, it should be treated as a flammable substance.
-
Toxicity: The toxicological properties have not been fully investigated.[2] As with any new or sparsely studied chemical, it should be handled as if it were toxic. Inhalation, ingestion, and skin contact are all potential routes of exposure.
-
Reactivity: This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Contact with these materials could lead to vigorous and potentially hazardous reactions.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][2][5] | Protects against splashes of the corrosive liquid and potential vapors. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving.[5][6][7] | Provides a barrier against skin contact. No single glove material protects against all chemicals indefinitely; inspect gloves before each use and replace them immediately if contaminated or damaged.[8] |
| Body Protection | Flame-resistant lab coat.[7] | Protects against splashes and brief contact with flames. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Work within a certified chemical fume hood.[7][9] | A fume hood is the primary engineering control to prevent inhalation of vapors. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1][2] |
| Footwear | Closed-toe shoes made of a chemically resistant material.[10][11] | Protects feet from spills. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and step-by-step guide outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation and Pre-Use Checklist:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Confirm that an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) is nearby.
-
Remove all flammable materials and ignition sources from the immediate work area.[1][2]
-
Have a spill kit readily available that is appropriate for halogenated organic compounds.
-
-
Handling and Use:
-
Conduct all manipulations, including weighing and transferring, of this compound inside a chemical fume hood.[8]
-
Use compatible tools and equipment (e.g., glass, stainless steel).
-
Keep containers tightly closed when not in use to minimize the release of vapors.[12][13]
-
Ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[2]
-
-
Storage:
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
-
Spills: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.
-
Waste Segregation: this compound and any materials contaminated with it are considered halogenated organic waste.[15] This waste must be collected in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated waste.[14][16]
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name of its contents.[14]
-
Disposal: All chemical waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[14]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly utilize this compound in their work, advancing scientific discovery while prioritizing safety.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
